molecular formula C7H8N2O3 B589627 2-Nitro-p-anisidine-15N CAS No. 873990-80-8

2-Nitro-p-anisidine-15N

Cat. No.: B589627
CAS No.: 873990-80-8
M. Wt: 169.14 g/mol
InChI Key: QFMJFXFXQAFGBO-QBZHADDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-p-anisidine-15N (CAS Number 873990-80-8) is a nitrogen-15 labeled stable isotope of 2-Nitro-p-anisidine, presented as an orange solid with a molecular weight of 169.14 g/mol and the molecular formula C7H8N15NO3 . This compound must be stored at 2-8°C . As an isotopically labeled analog, its primary research value lies in its use as an internal standard in mass spectrometry and quantitative NMR, as well as a tracer for elucidating metabolic pathways and degradation mechanisms of its non-labeled counterpart in biological and environmental systems . The unlabeled compound, 2-Nitro-p-anisidine (4-Methoxy-2-nitroaniline), is a known chemical intermediate that can be synthesized from p-anisidine via acetylation and subsequent nitration to form 2-nitro-4-methoxyacetanilide, followed by hydrolysis to yield the final aniline derivative . Research indicates that 2-Nitro-p-anisidine exhibits molluscicidal activity and has been noted for its toxicity to certain birds and mice, highlighting its application in biological and environmental effect studies . This product, 2-Nitro-p-anisidine-15N, is strictly designated For Research Use Only and is not intended for diagnostic, therapeutic, or any personal uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

873990-80-8

Molecular Formula

C7H8N2O3

Molecular Weight

169.14 g/mol

IUPAC Name

4-methoxy-2-[oxido(oxo)(15N)(15N)azaniumyl]aniline

InChI

InChI=1S/C7H8N2O3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3/i9+1

InChI Key

QFMJFXFXQAFGBO-QBZHADDCSA-N

SMILES

COC1=CC(=C(C=C1)N)[N+](=O)[O-]

Isomeric SMILES

COC1=CC(=C(C=C1)N)[15N+](=O)[O-]

Canonical SMILES

COC1=CC(=C(C=C1)N)[N+](=O)[O-]

Synonyms

1-Amino-2-nitro-4-methoxybenzene-15N;  2-Nitro-4-methoxyaniline-15N;  2-Nitro-4-methoxybenzenamine-15N;  2-Nitro-p-anisidine-15N;  3-Nitro-4-aminoanisole-15N;  4-Amino-1-methoxy-3-nitrobenzene-15N;  4-Amino-3-nitroanisole-15N;  4-Methoxy-2-nitroaniline-15N; 

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Nitro-p-anisidine-¹⁵N (CAS 873990-80-8): A Specialized Tool for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Nitro-p-anisidine-¹⁵N, a stable isotope-labeled compound designed for precision in analytical chemistry, metabolic studies, and pharmaceutical synthesis. As a Senior Application Scientist, my objective is to move beyond a simple data sheet, offering insights into the causality behind its application and the rationale for its use in complex research environments.

Core Identity and Molecular Architecture

2-Nitro-p-anisidine-¹⁵N is the isotopically labeled variant of 4-methoxy-2-nitroaniline (CAS 96-96-8). The strategic incorporation of a heavy nitrogen isotope (¹⁵N) at the amine position transforms this otherwise standard chemical intermediate into a high-precision tool for quantitative analysis and mechanistic studies.

Key Identifiers:

  • Systematic Name: 4-methoxy-2-nitro(¹⁵N)aniline[1]

  • Common Synonyms: 4-Methoxy-2-nitroaniline-¹⁵N, 4-Amino-3-nitroanisole-¹⁵N, o-Nitro-p-anisidine-¹⁵N[2]

  • Molecular Formula: C₇H₈N¹⁵NO₃[3][4][5]

  • InChI String: InChI=1S/C7H8N2O3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3/i9+1[4]

  • SMILES: COc1ccc(N)c(c1)[O-][4]

Caption: Molecular Structure of 2-Nitro-p-anisidine-¹⁵N.

Physicochemical Properties: A Tabulated Summary

The physical and chemical properties of a compound dictate its behavior in experimental settings, from solvent selection to storage conditions. The data below is synthesized from various chemical suppliers and databases.

PropertyValueSource / Comment
Appearance Orange Solid[2]
Molecular Weight 169.14 g/mol [1][4][5]
Exact Mass 169.051 Da[4]
Solubility Soluble in Dichloromethane, Methanol[3]
Storage 2-8°C Refrigerator or Room Temperature, protect from light and moisture.[2]
Purity ≥98% (Typical for research-grade chemicals)
LogP 2.29 (Indicates moderate lipophilicity)
Polar Surface Area (PSA) 81.07 Ų

Scientist's Insight: The moderate LogP value suggests that this molecule has a balanced solubility profile, making it amenable to both organic and moderately polar solvent systems used in chromatography and reaction chemistry. Its solubility in methanol and dichloromethane makes it highly compatible with standard reversed-phase and normal-phase HPLC, as well as common reaction media.

The Significance of ¹⁵N Isotopic Labeling

The true value of this molecule lies in its isotopic label. Stable Isotope Labeling (SIL) is a cornerstone of modern analytical science, enabling researchers to overcome the inherent complexities of biological and chemical matrices.

A. Application in Quantitative Mass Spectrometry (LC-MS/MS)

The primary application for 2-Nitro-p-anisidine-¹⁵N is as an internal standard for the precise quantification of its unlabeled counterpart, 4-methoxy-2-nitroaniline.

  • The Challenge of Matrix Effects: In complex samples like blood, plasma, or tissue homogenates, other molecules can co-elute with the analyte of interest, either suppressing or enhancing its signal in the mass spectrometer. This "matrix effect" is a major source of analytical inaccuracy.

  • The SIL Solution: A stable isotope-labeled internal standard is the gold standard for correcting this issue. Because the labeled standard is chemically identical to the analyte, it experiences the exact same matrix effects, extraction inefficiencies, and ionization variations. By measuring the ratio of the analyte to the known concentration of the internal standard, a highly accurate quantification can be achieved.[6] This principle is fundamental to developing robust bioanalytical methods for pharmacokinetic and metabolic studies.[7][8]

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Biological Sample (e.g., Plasma) B Spike with Known Amount of ¹⁵N-Labeled Standard A->B C Extraction (e.g., SPE, LLE) B->C D UPLC Separation C->D E Mass Spectrometry (Detects both ¹⁴N and ¹⁵N versions) D->E F Calculate Peak Area Ratio (Analyte / Standard) E->F G Accurate Quantification (Corrected for Matrix Effects) F->G

Caption: Workflow for using a ¹⁵N-labeled internal standard in LC-MS.

B. Utility in Spectroscopy

Beyond quantification, the ¹⁵N label provides unique spectroscopic handles:

  • NMR Spectroscopy: In ¹⁵N NMR, the labeled amine group would produce a distinct signal, confirming its presence and providing insights into its chemical environment. This can be invaluable for studying reaction mechanisms where the aniline moiety is involved.[9]

  • EPR Spectroscopy: While this molecule is not a nitroxide radical, the principle of using ¹⁵N labeling to simplify spectra is a key technique in related fields. Labeling with ¹⁵N (nuclear spin I=1/2) reduces the number of nitrogen manifolds from three to two in nitroxide radicals, which narrows the overall line-width and increases signal amplitude, enhancing sensitivity.[10]

Role in Pharmaceutical Synthesis and Drug Development

The unlabeled parent compound, 4-methoxy-2-nitroaniline, is a critical building block in the pharmaceutical industry.[11] The ¹⁵N-labeled version is therefore an essential tool for studying the synthesis, metabolism, and pharmacokinetics of drugs derived from this intermediate.

Key Synthetic Applications:

  • Omeprazole Synthesis: 4-methoxy-2-nitroaniline is a key intermediate in the synthesis of Omeprazole, a widely used proton pump inhibitor for treating acid reflux and ulcers.[11][12][13]

  • Primaquine Synthesis: It also serves as a starting material for the antimalarial drug Primaquine Phosphate.[11][12]

The presence of the methoxy, nitro, and amino groups provides distinct chemical handles. The amino group can be diazotized for Sandmeyer reactions, while the nitro group can be reduced to an amine, allowing for the construction of heterocyclic ring systems common in active pharmaceutical ingredients (APIs). Aromatic nitro compounds are a significant class of molecules that exhibit a wide range of biological activities.[14]

A 4-Methoxyaniline (p-Anisidine) B Step 1: Acetylation (Protecting the Amine) A->B C 4-Methoxyacetanilide B->C D Step 2: Nitration (Adds NO₂ group) C->D E 4-Methoxy-2-nitroacetanilide D->E F Step 3: Hydrolysis (Deprotection) E->F G 4-Methoxy-2-nitroaniline (Final Unlabeled Intermediate) F->G

Caption: General synthesis pathway for the unlabeled intermediate.

Scientist's Insight: The acetylation of the amine in Step 1 is a critical strategic decision. The acetamido group is an ortho-, para-director but is less activating than a free amino group. This moderation prevents polysubstitution and, more importantly, protects the amine from oxidation under the harsh nitrating conditions. The steric bulk of the acetamido group favors nitration at the less hindered ortho position (position 2), leading to the desired product with high selectivity.[13]

Safety, Handling, and Storage Protocols

While a specific Safety Data Sheet (SDS) for the ¹⁵N-labeled compound is not widely available, the safety protocols should be based on the well-documented hazards of its parent compounds, p-anisidine and other nitroanilines. These are toxic compounds requiring stringent safety measures.[15][16][17]

A. Personal Protective Equipment (PPE)

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use and use proper removal technique.[18]

  • Eye Protection: Use impact-resistant safety goggles with side shields or a face shield.[19]

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[19]

  • Respiratory Protection: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[17] If ventilation is inadequate, use a certified respirator.

B. Handling and Hygiene

  • Avoid all direct contact with skin and eyes.[17]

  • Do not breathe dust.[16]

  • Wash hands thoroughly after handling, even if gloves were worn.[17][18]

  • Do not eat, drink, or smoke in the work area.[17]

C. Storage Conditions

  • Container: Keep in a tightly closed container in a dry, well-ventilated place.[18]

  • Environment: Store locked up, away from direct sunlight, moisture, and sources of ignition.[17][18]

  • Incompatibilities: Store separately from strong oxidizing agents, acids, and acid anhydrides.[17][19]

Conclusion

2-Nitro-p-anisidine-¹⁵N (CAS 873990-80-8) is more than a chemical intermediate; it is a precision instrument for the modern research laboratory. Its value is derived from the stable ¹⁵N isotope, which enables accurate quantification in complex biological matrices and offers a unique spectroscopic probe for mechanistic studies. For researchers in drug metabolism, pharmacokinetics, and synthetic chemistry, particularly those working on derivatives like Omeprazole, this labeled compound is an indispensable tool for generating reliable, high-quality data that meets rigorous scientific and regulatory standards.

References

  • p-Anisidine: properties, applications and safety. (2023-12-18). ChemicalBook.
  • 2-Nitro-p-anisidine-15N biochemical. MyBioSource.
  • 2-Nitro-p-anisidine-15N. LGC Standards.
  • CAS No : 873990-80-8| Chemical Name : 2-Nitro-p-anisidine-15N.
  • 2-Nitro-p-anisidine-15N | CAS 873990-80-8. Santa Cruz Biotechnology.
  • 4-Methoxy-2-nitroaniline | CAS 96-96-8 Pharma Intermedi
  • CAS 873990-80-8 2-Nitro-p-anisidine-15N. Isotope Science / Alfa Chemistry.
  • The Crucial Role of 4-Methoxy-2-Nitroaniline in Pharma Synthesis. (2026-01-29). Verdant.
  • Preparation method of p-anisidine.
  • 2-Nitro-p-anisidine-15N | C7H8N2O3 | CID 131699326. PubChem.
  • 4-Methoxy-2-nitroaniline | C7H8N2O3 | CID 66793. PubChem.
  • p-Anisidine | C7H9NO | CID 7732. PubChem.
  • p-ANISIDINE HAZARD SUMMARY. NJ.gov.
  • Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. PMC.
  • Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. (2025-10-28).
  • Safety D
  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorpor
  • Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • p-Anisidine - Safety D
  • The evaluation of new and isotopically labeled isoindoline nitroxides and an azaphenalene nitroxide for EPR oximetry. PMC - NIH.
  • Isotope-labeling derivatization with 3-nitrophenlhydrazine for LC/multiple-reaction monitoring-mass-spectrometry-based quantitation of carnitines in dried blood spots.
  • Safe Handling and Storage of p-Anisidine: A Comprehensive Guide. Verdant.
  • Stable Isotope-Labeled and Unlabeled Amino Acids. Sigma-Aldrich.
  • Safety D
  • Advanced spectroscopic analysis and 15N-isotopic labelling study of nitrate and nitrite reduction to ammonia and nitrous oxide by E. coli. Analyst (RSC Publishing).
  • NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. SciSpace.

Sources

Metabolic Fate and Bioactivation of Nitroanisidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Primary Focus: 2-Methoxy-4-nitroaniline (MNA) and related o-anisidine derivatives. Audience: Toxicologists, DMPK Scientists, and Drug Safety Assessors.

Executive Summary

Nitroanisidine derivatives, particularly 2-methoxy-4-nitroaniline (MNA) (also known as 2-nitro-p-anisidine), represent a class of aromatic amines utilized in the synthesis of azo dyes and pigments. Their metabolic pathway in vivo is a critical subject of study due to the competing kinetics between detoxification (phase II conjugation) and bioactivation (nitro-reduction and N-hydroxylation) which leads to genotoxicity.

This guide provides a structural analysis of the metabolic fate of nitroanisidines, emphasizing the bifurcated role of hepatic Cytochrome P450 enzymes and intestinal microflora. It details the formation of DNA adducts, specifically in the cecum and liver, and provides validated protocols for elucidating these pathways in preclinical models.

Chemical Identity and Substrate Specificity

Understanding the metabolic fate requires precise structural definition. Nitroanisidines are characterized by an anisidine (methoxy-aniline) core with a nitro group substitution.

Compound NameCommon Abbrev.Structure DescriptionKey Metabolic Feature
2-Methoxy-4-nitroaniline MNA / 2-Nitro-p-anisidineAmino at C1, Methoxy at C2, Nitro at C4Rapid absorption; dual susceptibility to oxidation and reduction.
5-Nitro-o-anisidine 2-Amino-4-nitroanisoleAmino at C1, Methoxy at C2, Nitro at C5High carcinogenic potency in rodent bladder models.
o-Anisidine 2-MethoxyanilineAmino at C1, Methoxy at C2Parent scaffold; metabolizes via N-acetylation and O-demethylation.

Technical Insight: The presence of the ortho-methoxy group hinders certain N-acetylation reactions due to steric effects, while the nitro group serves as an electron-withdrawing sink that must be reduced (usually by gut flora) to form the highly reactive diamine species.

Core Metabolic Pathways[1]

The metabolism of nitroanisidine derivatives in vivo is not a linear process but a dynamic equilibrium between host hepatic enzymes and commensal bacterial activity.

Hepatic Phase I: Oxidative Modification

In the liver, MNA undergoes oxidative modification primarily driven by the Cytochrome P450 system.

  • Ring Hydroxylation: The major pathway for MNA is hydroxylation at the C6 position, forming 6-hydroxy-MNA . This introduces a handle for Phase II conjugation.

  • O-Demethylation: CYP2E1 can catalyze the removal of the methyl group from the methoxy moiety, yielding a nitrophenol derivative. This is a detoxification step if followed by rapid excretion.

Intestinal Phase: Nitro-Reduction

A critical, often overlooked pathway is the enterohepatic recirculation and subsequent reduction by intestinal microflora.

  • Mechanism: Upon biliary excretion or incomplete absorption, the parent nitro-compound reaches the cecum.

  • Enzymology: Bacterial nitroreductases (oxygen-sensitive) reduce the

    
     group to a hydroxylamine (
    
    
    
    ) and eventually to an amine (
    
    
    ).
  • Toxicity: The reduced metabolite (e.g., 2,4-diaminoanisole from MNA) is significantly more nucleophilic and capable of binding DNA.

Phase II: Conjugation
  • Sulfation & Glucuronidation: 6-hydroxy-MNA is rapidly conjugated with sulfate or glucuronic acid. In rats, the sulfate conjugate of 6-hydroxy-MNA is the predominant urinary metabolite.

  • N-Acetylation: Mediated by NAT1 and NAT2. However, for o-substituted anisidines, acetylation is often slow, allowing the free amine to undergo bioactivation.

Pathway Visualization

MNA_Metabolism cluster_liver Liver (Hepatic Microsomes) cluster_gut Intestine (Microflora) Parent 2-Methoxy-4-nitroaniline (MNA) RingOH 6-Hydroxy-MNA Parent->RingOH Ring Hydroxylation (CYP450) Demethyl 4-Amino-2-nitrophenol Parent->Demethyl O-Demethylation (CYP2E1) NitroRed Nitro-reduction (Bacterial Nitroreductases) Parent->NitroRed Biliary Excretion or Unabsorbed Conjugates Sulfate/Glucuronide Conjugates RingOH->Conjugates SULT/UGT Demethyl->Conjugates Diamine 2,4-Diaminoanisole NitroRed->Diamine Sequential Reduction DNA_Adduct DNA Adducts (Cecum/Liver) Diamine->DNA_Adduct Metabolic Activation (N-oxidation)

Figure 1: Bifurcated metabolic pathway of MNA showing the competition between hepatic detoxification (green) and intestinal bioactivation (red).

Mechanism of Toxicity: The Bioactivation Trap

The carcinogenicity of nitroanisidines is linked to the formation of N-hydroxylamine intermediates.

  • Proximate Carcinogen: The nitro group is reduced to a hydroxylamine, or the amine group is oxidized to a hydroxylamine (N-OH-MNA).

  • Ultimate Carcinogen: Under acidic conditions (urine) or via sulfotransferase activity (liver), the N-hydroxyl species forms a nitrenium ion .

  • DNA Binding: This electrophile attacks the C8 position of deoxyguanosine, forming bulky DNA adducts.

    • Key Finding: In MNA studies, DNA binding is highest in the cecum , confirming the role of bacterial reduction in generating the reactive species locally.

Experimental Protocols

To validate these pathways, the following self-validating protocols are recommended.

In Vivo Radiolabeling & Mass Balance Study

Objective: Determine tissue distribution and excretion routes.

  • Compound Preparation: Synthesize [Ring-14C]-MNA (Specific activity > 50 mCi/mmol). Purity >98% by HPLC.

  • Administration:

    • Vehicle: Corn oil or Emulphor:Ethanol:Water (1:1:8).

    • Route: Oral gavage (mimics environmental exposure) vs. IV (determines bioavailability).

    • Dose: 2 mg/kg (low dose) and 150 mg/kg (saturation dose).

  • Metabolic Cage Housing: House rats individually in glass metabolic cages for 72 hours.

    • Collection: Urine and feces at 0-8h, 8-24h, 24-48h, 48-72h.

    • CO2 Trapping: Use ethanolamine traps to capture expired 14CO2 (checks for ring cleavage, though rare).

  • Analysis: Liquid Scintillation Counting (LSC) of all excreta.

  • Validation: Total recovery must be 90-110%. If <90%, digest carcass in KOH to find residual tissue binding.

Anaerobic Intestinal Incubation (Microflora Role)

Objective: Confirm nitro-reduction by gut bacteria.

  • Preparation: Harvest cecal contents from control rats immediately post-euthanasia.

  • Buffer: Suspend contents (10% w/v) in pre-reduced anaerobic phosphate buffer (pH 7.4).

  • Incubation:

    • Add MNA (50 µM final conc).

    • Incubate at 37°C under N2/CO2 (95:5) atmosphere.

    • Timepoints: 0, 15, 30, 60 min.

  • Control: Heat-inactivated cecal contents (boil 15 min) to prove enzymatic nature.

  • Extraction: Stop reaction with ice-cold acetonitrile. Centrifuge. Analyze supernatant by LC-MS/MS.

  • Expectation: Disappearance of MNA peak and appearance of amino-metabolites (M+H-30 or M+H-32 shifts).

Analytical Workflow Visualization

Protocol_Workflow Sample Biological Sample (Urine/Plasma/Cecal) Process Protein Precipitation (Acetonitrile 3:1) Sample->Process Sep UPLC Separation (C18 Column) Process->Sep Detect MS/MS Detection (MRM Mode) Sep->Detect Data Metabolite ID (Parent vs. Conjugates) Detect->Data

Figure 2: LC-MS/MS workflow for metabolite identification using Multiple Reaction Monitoring (MRM).

Data Summary: Pharmacokinetic Parameters

The following table summarizes typical PK data for MNA in F344 rats, derived from NTP technical reports and radiolabel studies.

ParameterValue (Approx.)Interpretation
Absorption >90% (Oral)Highly lipophilic, rapidly absorbed from GI tract.
Primary Excretion Urine (75-80%)Hepatic metabolism to water-soluble conjugates is efficient.
Fecal Excretion 10-15%Represents biliary excretion and unabsorbed parent.
Tissue Half-life ~2-4 hoursRapid clearance; low potential for bioaccumulation in fat.
Highest Tissue Binding Liver & Red Blood CellsIndicates reactive metabolite formation (hemoglobin adducts).
Major Metabolite 6-Hydroxy-MNA SulfateDetoxification pathway dominates quantitatively.

References

  • National Toxicology Program (NTP). (1993). Toxicology and Carcinogenesis Studies of 2-Nitro-p-anisidine (CAS No. 96-96-8) in F344/N Rats and B6C3F1 Mice (Feed Studies). NTP TR 416. [Link]

  • Burgess, J. P., et al. (2012).[1] "Metabolism and disposition of 2-methoxy-4-nitroaniline in male and female Harlan Sprague Dawley rats and B6C3F1/N mice." Xenobiotica, 42(10), 974-983. [Link]

  • Stiborova, M., et al. (2005). "Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole."[2][3][4] Toxicology Letters, 157(3), 177-185. [Link]

  • IARC Monographs. (1996). "Nitroanisidines."[1][5] Volume 65. International Agency for Research on Cancer.[6] [Link]

Sources

The Genotoxic Cascade: A Technical Guide to 2-Nitro-p-Anisidine's DNA Adduct Formation and its Role in Carcinogenesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth exploration of the molecular mechanisms underpinning the toxicity of 2-nitro-p-anisidine, with a specific focus on its metabolic activation and subsequent formation of DNA adducts. Understanding this pathway is critical for assessing the carcinogenic risk of this environmental and industrial chemical and for the development of potential intervention strategies.

I. Introduction: The Carcinogenic Potential of 2-Nitro-p-Anisidine

2-Nitro-p-anisidine, also known as 2-nitroanisole, is an industrial chemical primarily used in the synthesis of azo dyes.[1] Its widespread use and potential for environmental release have raised significant toxicological concerns. Studies in animal models have demonstrated that 2-nitroanisole is a potent carcinogen, inducing tumors primarily in the urinary bladder, and to a lesser extent in the spleen, liver, and kidneys.[2][3][4] The International Agency for Research on Cancer (IARC) has classified 2-nitroanisole as "possibly carcinogenic to humans" (Group 2B), underscoring the need for a thorough understanding of its genotoxic mechanisms.[4]

The carcinogenicity of 2-nitroanisole is intrinsically linked to its ability to form covalent bonds with cellular macromolecules, most critically, with DNA. These DNA adducts, if not repaired, can lead to mutations during DNA replication, initiating the cascade of events that can ultimately result in cancer.[5] This guide will dissect the multi-step process from metabolic activation to DNA adduct formation, providing a comprehensive overview for researchers in toxicology and drug development.

II. The Crucial First Step: Metabolic Activation via Nitroreduction

2-Nitro-p-anisidine itself is not directly reactive with DNA. Its genotoxic potential is unlocked through metabolic activation, a process primarily involving the reduction of its nitro group. This bioactivation pathway is a critical determinant of its carcinogenic activity.

The key metabolic transformation is the six-electron reduction of the nitro group to a hydroxylamino intermediate, N-(2-methoxyphenyl)hydroxylamine. This reactive metabolite is the proximate carcinogen responsible for DNA adduction.[1][3][6] This reduction is catalyzed by a variety of enzymes, highlighting the complex interplay of metabolic pathways in determining the ultimate toxicity of the compound.

Key enzymes implicated in the nitroreduction of 2-nitro-p-anisidine include:

  • Cytosolic Enzymes: Human hepatic cytosol has been shown to effectively activate 2-nitroanisole to its DNA-binding metabolites.[1]

  • Xanthine Oxidase (XO): This enzyme, present in the cytosol of various tissues, is a significant contributor to the reductive activation of 2-nitroanisole.[3]

  • Cytochrome P450 (CYP) Enzymes: While primarily known for oxidative metabolism, certain CYP isoforms can also catalyze reductive reactions under specific conditions. Human CYP3A4, 2E1, and 2C have been identified as the main enzymes responsible for the metabolism of N-(2-methoxyphenyl)hydroxylamine to o-anisidine in human liver microsomes.[6][7]

The detoxification pathway for 2-nitroanisole mainly involves O-demethylation to form 2-nitrophenol, which is then conjugated and excreted.[4] The balance between these activation and detoxification pathways is a crucial factor in determining the overall carcinogenic risk.

Metabolic Activation of 2-Nitro-p-Anisidine cluster_0 Metabolic Activation Pathway cluster_1 Detoxification Pathway 2-Nitro-p-Anisidine 2-Nitro-p-Anisidine N-(2-methoxyphenyl)hydroxylamine N-(2-methoxyphenyl)hydroxylamine (Reactive Metabolite) 2-Nitro-p-Anisidine->N-(2-methoxyphenyl)hydroxylamine Nitroreduction (Xanthine Oxidase, Cytosolic Enzymes, CYPs) 2-Nitrophenol 2-Nitrophenol 2-Nitro-p-Anisidine->2-Nitrophenol O-demethylation (CYP2E1) Nitrenium/Carbenium Ion Nitrenium/Carbenium Ion N-(2-methoxyphenyl)hydroxylamine->Nitrenium/Carbenium Ion Spontaneous Decomposition DNA Adducts DNA Adducts Nitrenium/Carbenium Ion->DNA Adducts Reaction with DNA (primarily dG) Conjugated Metabolites Conjugated Metabolites 2-Nitrophenol->Conjugated Metabolites Conjugation (Glucuronidation, Sulfation)

Caption: Metabolic pathways of 2-nitro-p-anisidine.

III. The Molecular Lesion: Formation of DNA Adducts

The highly reactive N-(2-methoxyphenyl)hydroxylamine can spontaneously decompose to form a nitrenium ion or a carbenium ion. These electrophilic species readily attack nucleophilic sites on the DNA bases, leading to the formation of stable covalent adducts.

The primary target for adduction by the metabolites of 2-nitro-p-anisidine is the guanine base in DNA. The major adduct identified in both in vitro and in vivo studies is N-(deoxyguanosin-8-yl)-2-methoxyaniline .[1] This adduct is formed by the covalent linkage of the aniline nitrogen of the metabolite to the C8 position of guanine.

In addition to the C8 adduct, there is evidence suggesting the formation of other minor deoxyguanosine adducts at the O6 and N2 positions. The formation of multiple adducts indicates a complex reactivity of the ultimate carcinogen with DNA.

DNA Adduct Formation Nitrenium_Ion {Nitrenium Ion | from N-(2-methoxyphenyl)hydroxylamine} Deoxyguanosine Deoxyguanosine N7 C8 O6 N1 N2-amino Nitrenium_Ion->Deoxyguanosine:C8 Major Pathway Nitrenium_Ion->Deoxyguanosine:O6 Minor Pathway Nitrenium_Ion->Deoxyguanosine:N2 Minor Pathway dG_C8_Adduct {N-(deoxyguanosin-8-yl)-2-methoxyaniline | (Major Adduct)} Deoxyguanosine:C8->dG_C8_Adduct dG_O6_Adduct {O6-(2-methoxyphenyl)deoxyguanosine | (Minor Adduct)} Deoxyguanosine:O6->dG_O6_Adduct dG_N2_Adduct {N2-(2-methoxyphenyl)deoxyguanosine | (Minor Adduct)} Deoxyguanosine:N2->dG_N2_Adduct

Caption: Formation of deoxyguanosine adducts from the reactive metabolite.

IV. Detection and Quantification of DNA Adducts: Key Experimental Protocols

The detection and quantification of DNA adducts are essential for assessing the genotoxic potential of chemicals and for biomonitoring human exposure. Two primary methods are widely employed for the analysis of aromatic amine-DNA adducts: ³²P-postlabeling and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

A. ³²P-Postlabeling Assay: An Ultrasensitive Detection Method

The ³²P-postlabeling assay is a highly sensitive method capable of detecting very low levels of DNA adducts (as low as 1 adduct in 10⁹⁻¹⁰ nucleotides).[8][9] The general workflow involves the enzymatic digestion of DNA to 3'-mononucleotides, enrichment of the adducted nucleotides, radiolabeling with ³²P, and subsequent separation and quantification.

Experimental Protocol: ³²P-Postlabeling of 2-Nitro-p-Anisidine DNA Adducts

  • DNA Isolation and Digestion:

    • Isolate high-purity DNA from tissues or cells of interest using standard phenol-chloroform extraction or a commercial kit.

    • Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using a mixture of micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment (Nuclease P1 Method):

    • Treat the digested DNA with nuclease P1 to dephosphorylate the normal (unadducted) nucleotides to nucleosides. Adducted nucleotides are generally resistant to nuclease P1, leading to their enrichment.

  • ³²P-Labeling:

    • Label the 5'-hydroxyl group of the enriched adducted nucleotides with [γ-³²P]ATP using T4 polynucleotide kinase.

  • Chromatographic Separation:

    • Separate the ³²P-labeled adducted nucleotides from excess [γ-³²P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

  • Detection and Quantification:

    • Visualize the adducted nucleotides by autoradiography.

    • Quantify the adduct levels by scintillation counting or phosphorimaging of the excised TLC spots. The relative adduct level (RAL) is calculated by comparing the radioactivity of the adduct spots to the total radioactivity of the nucleotides in the DNA sample.

32P-Postlabeling Workflow DNA_Isolation DNA Isolation Enzymatic_Digestion Enzymatic Digestion (Micrococcal Nuclease & Spleen Phosphodiesterase) DNA_Isolation->Enzymatic_Digestion Adduct_Enrichment Adduct Enrichment (Nuclease P1 Digestion) Enzymatic_Digestion->Adduct_Enrichment 32P_Labeling 5'-End Labeling with [γ-32P]ATP (T4 Polynucleotide Kinase) Adduct_Enrichment->32P_Labeling TLC_Separation Multi-dimensional TLC Separation 32P_Labeling->TLC_Separation Detection_Quantification Autoradiography & Quantification TLC_Separation->Detection_Quantification

Caption: Workflow of the ³²P-postlabeling assay for DNA adducts.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Structural Confirmation and Accurate Quantification

LC-MS/MS offers high specificity and the ability to structurally characterize DNA adducts. It is also a highly sensitive quantitative technique, particularly when using isotopically labeled internal standards.

Experimental Protocol: LC-MS/MS Analysis of 2-Nitro-p-Anisidine DNA Adducts

  • DNA Isolation and Hydrolysis:

    • Isolate DNA as described for the ³²P-postlabeling assay.

    • Enzymatically hydrolyze the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase. This complete digestion to nucleosides is crucial for LC-MS/MS analysis.

  • Sample Cleanup and Enrichment:

    • Enrich the adducted nucleosides from the bulk of normal nucleosides using solid-phase extraction (SPE) with a C18 or mixed-mode cation exchange cartridge.

  • LC Separation:

    • Separate the nucleosides using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). A C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid, is typically used.

  • MS/MS Detection:

    • Detect the eluting nucleosides using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Perform selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted quantification of the known adducts. The characteristic neutral loss of the deoxyribose moiety (116 Da) upon collision-induced dissociation is a key diagnostic fragmentation for nucleoside adducts.

  • Quantification:

    • Quantify the adducts by comparing their peak areas to those of a known amount of a stable isotope-labeled internal standard, such as [¹⁵N₅]N-(deoxyguanosin-8-yl)-2-methoxyaniline.

LC_MS_MS_Workflow DNA_Isolation DNA Isolation Enzymatic_Hydrolysis Enzymatic Hydrolysis to Nucleosides DNA_Isolation->Enzymatic_Hydrolysis Sample_Cleanup Solid-Phase Extraction (SPE) Enzymatic_Hydrolysis->Sample_Cleanup LC_Separation HPLC or UHPLC Separation Sample_Cleanup->LC_Separation MS_MS_Detection Tandem Mass Spectrometry (ESI-MS/MS) LC_Separation->MS_MS_Detection Data_Analysis Quantification using Internal Standards MS_MS_Detection->Data_Analysis

Caption: Workflow for LC-MS/MS analysis of DNA adducts.

V. Quantitative Data and Biological Consequences

The formation of DNA adducts is a critical initiating event in chemical carcinogenesis. The levels of these adducts in target tissues can provide a quantitative measure of the biologically effective dose of a carcinogen.

Compound Animal Model Tissue Dose Adduct Level (adducts/10⁷ nucleotides) Reference
2-NitroanisoleMale Wistar RatsUrinary Bladder0.15 mg/kg bw daily for 5 days (i.p.)3.4[1]
2-NitroanisoleMale Wistar RatsLiver0.15 mg/kg bw daily for 5 days (i.p.)Lower than bladder[1]
2-NitroanisoleMale Wistar RatsKidney0.15 mg/kg bw daily for 5 days (i.p.)Lower than bladder[1]
2-NitroanisoleMale Wistar RatsSpleen0.15 mg/kg bw daily for 5 days (i.p.)Lower than bladder[1]

The presence of 2-nitro-p-anisidine-DNA adducts can lead to several detrimental biological consequences:

  • Mutagenesis: If not repaired by the cell's DNA repair machinery, these adducts can cause mispairing of bases during DNA replication, leading to point mutations or frameshift mutations.[5]

  • Initiation of Carcinogenesis: The accumulation of mutations in critical genes, such as oncogenes and tumor suppressor genes, is a key step in the initiation of cancer. The formation of DNA adducts by 2-nitro-p-anisidine provides a direct mechanistic link between exposure and the development of tumors, particularly in the urinary bladder.[3][4]

  • Cellular Stress and Toxicity: High levels of DNA damage can trigger cellular stress responses, leading to cell cycle arrest, apoptosis, or other toxic effects.[3]

VI. Conclusion and Future Directions

The genotoxicity of 2-nitro-p-anisidine is a well-defined process driven by its metabolic activation to a reactive hydroxylamine intermediate that forms covalent adducts with DNA, primarily with deoxyguanosine. The formation of N-(deoxyguanosin-8-yl)-2-methoxyaniline is a key molecular event initiating the carcinogenic process.

Future research in this area should focus on:

  • Human Biomonitoring: Developing and validating robust biomarkers of 2-nitro-p-anisidine exposure and DNA damage in human populations.

  • DNA Repair and Susceptibility: Investigating the efficiency of DNA repair pathways in removing these specific adducts and identifying genetic polymorphisms that may confer individual susceptibility to 2-nitro-p-anisidine-induced carcinogenesis.

  • Risk Assessment: Refining quantitative risk assessment models by integrating data on metabolic activation, DNA adduct formation, and mutagenic potential to better predict human cancer risk.

A thorough understanding of the mechanisms of 2-nitro-p-anisidine-induced DNA damage is paramount for safeguarding public health and for the development of effective strategies to mitigate the risks associated with exposure to this and other nitroaromatic carcinogens.

VII. References

  • Stiborová, M., Mikšanová, M., Smrček, S., Bílková, Z., & Frei, E. (2004). Identification of a genotoxic mechanism for 2-nitroanisole carcinogenicity and of its carcinogenic potential for humans. Carcinogenesis, 25(5), 837–844. [Link]

  • Phillips, D. H., & Arlt, V. M. (2007). The 32P-postlabeling assay for DNA adducts. Nature Protocols, 2(11), 2772–2781. [Link]

  • Reddy, M. V., & Randerath, K. (1986). 32P-postlabeling assay for carcinogen-DNA adducts: nuclease P1-mediated enhancement of sensitivity. Carcinogenesis, 7(9), 1543–1551. [Link]

  • JoVE. (2022). Formation of Covalent DNA Adducts by Enzymatically Activated Carcinogens and Drugs In Vitro and Their Determination by 32P-postlabeling. [Link]

  • Gorelick, N. J. (1995). High-performance liquid chromatographic analysis of 32P-postlabeled DNA-aromatic carcinogen adducts. Methods in Enzymology, 250, 148–158. [Link]

  • Borges, A., Radkov, A., & Thuy-Boun, P. S. (2022). Nucleoside analysis with liquid chromatography–tandem mass spectrometry (LC–MS/MS). protocols.io. [Link]

  • Wang, M., et al. (2021). LC–MS/MS Analysis of the Formation and Loss of DNA Adducts in Rats Exposed to Vinyl Acetate Monomer through Inhalation. Chemical Research in Toxicology, 34(2), 528–536. [Link]

  • Arlt, V. M., et al. (2008). DNA adduct and tumor formations in rats after intratracheal administration of the urban air pollutant 3-nitrobenzanthrone. International Journal of Cancer, 123(6), 1243–1249. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7048, 2-Nitroanisole. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. [Link]

  • Balbo, S., Turesky, R. J., & Villalta, P. W. (2014). DNA adductomics. Chemical Research in Toxicology, 27(3), 356–366. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2010). Some Aromatic Amines, Organic Dyes, and Related Exposures. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99. [Link]

  • Stiborová, M., et al. (2011). Genotoxic mechanisms for the carcinogenicity of the environmental pollutants and carcinogens o-anisidine and 2-nitroanisole follow from adducts generated by their metabolite N-(2-methoxyphenyl)-hydroxylamine with deoxyguanosine in DNA. Interdisciplinary Toxicology, 4(3), 125–133. [Link]

  • Naiman, D. V., et al. (2011). Human cytochrome-P450 enzymes metabolize N-(2-methoxyphenyl)hydroxylamine, a metabolite of the carcinogens o-anisidine and o-nitroanisole, thereby dictating its genotoxicity. Toxicology Letters, 208(1), 60–67. [Link]

  • Wang, Y., et al. (2017). Identification of an N'-Nitrosonornicotine-specific Deoxyadenosine Adduct in Rat Liver and Lung DNA. Chemical Research in Toxicology, 30(10), 1829–1837. [Link]

  • Wright, G. E., & Brown, N. C. (1984). Synthesis and characterization of N2-(p-n-butylphenyl)-2'-deoxyguanosine and its 5'-triphosphate and their inhibition of HeLa DNA polymerase alpha. Journal of Medicinal Chemistry, 27(2), 174–178. [Link]

  • Iwamura, H., et al. (2019). Synthesis of γ-N-modified 8-oxo-2'-deoxyguanosine triphosphate and its characterization. Nucleosides, Nucleotides & Nucleic Acids, 38(5-7), 415–427. [Link]

  • Chen, H. J. C., et al. (2018). LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage. eScholarship, University of California. [Link]

  • Benigni, R., & Bossa, C. (2008). The Benigni / Bossa rulebase for mutagenicity and carcinogenicity – a module of Toxtree. JRC Publications Repository. [Link]

  • Dreij, K., et al. (2014). DNA adducts as link between in vitro and in vivo carcinogenicity – A case study with benzo[a]pyrene. Toxicology Letters, 229(1), 124–131. [Link]

  • Naiman, D. V., et al. (2011). Human cytochrome-P450 enzymes metabolize N-(2-methoxyphenyl)hydroxylamine, a metabolite of the carcinogens o-anisidine and o-nitroanisole, thereby dictating its genotoxicity. ResearchGate. [Link]

  • Islam, M. S., et al. (2024). SYNTHESIS AND STRUCTURE OF SOME 8-METHOXY-2-ARYLQUINOLIN-7-OL DERIVATIVES FROM VANILLIN. Journal of the Bangladesh Chemical Society, 36(1), 1-8. [Link]

  • Arlt, V. M. (2005). Carcinogen-DNA adducts. King's College London Research Portal. [Link]

  • Kudaibergenov, S., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(24), 14565–14575. [Link]

  • Li, Z., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 28(13), 5081. [Link]

  • Jagadeesh, R. V., & Beller, M. (2014). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. In Catalytic Reductions in Organic Synthesis (pp. 1-34). [Link]

  • Balbo, S., et al. (2014). Targeted High Resolution LC/MS3 Adductomics Method for the Characterization of Endogenous DNA Damage. Journal of the American Society for Mass Spectrometry, 25(12), 2094–2103. [Link]

Sources

An In-Depth Technical Guide to the Cytochrome P450 Metabolism of ¹⁵N Labeled Nitroaromatics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The study of nitroaromatic compound metabolism is critical in drug development and toxicology due to the potential for metabolic activation to reactive, toxic species. Cytochrome P450 (CYP) enzymes are central to these biotransformations, often initiating the reduction of the nitro group, a key step that can lead to detoxification or toxification.[1][2] This guide provides a comprehensive technical overview of methodologies used to investigate the CYP-mediated metabolism of nitroaromatics, with a special focus on the strategic use of ¹⁵N stable isotope labeling. By replacing the naturally abundant ¹⁴N with ¹⁵N in the nitro group, researchers can unequivocally track the metabolic fate of these compounds using mass spectrometry.[3] This approach offers unparalleled precision in metabolite identification and pathway elucidation. We will delve into the rationale behind experimental designs, provide detailed in-vitro protocols, explore advanced analytical techniques, and present a framework for robust data interpretation, empowering researchers to conduct self-validating and insightful metabolism studies.

Introduction: The Challenge of Nitroaromatic Metabolism

Nitroaromatic compounds are prevalent in pharmaceuticals, explosives, and industrial chemicals. Their biological activity and toxicity are intimately linked to the metabolic fate of the nitro moiety.[1][2] The primary enzymes responsible for the initial stages of xenobiotic metabolism are the cytochrome P450s, a superfamily of heme-containing monooxygenases.[4][5][6] While renowned for their oxidative reactions, CYPs can also catalyze reductive reactions under hypoxic conditions, a process particularly relevant for nitroaromatics.[1][2]

The reduction of a nitro group can proceed through a series of intermediates, including nitroso and hydroxylamino species, which are often highly reactive and implicated in toxic outcomes such as methemoglobinemia and carcinogenesis.[7] Therefore, a thorough understanding of the specific CYP isozymes involved, the reaction kinetics, and the identity of all metabolites is paramount for safety assessment in drug development.[4][8]

However, elucidating these metabolic pathways presents significant analytical challenges. Metabolites are often present at low concentrations in complex biological matrices, making their detection and structural confirmation difficult. This is where the power of stable isotope labeling becomes indispensable.

The Strategic Advantage of ¹⁵N Isotope Labeling

Stable isotope labeling (SIL) is a powerful technique in which an atom in a molecule is replaced with its heavier, non-radioactive isotope. For nitrogen-containing compounds, replacing ¹⁴N with ¹⁵N provides a distinct mass shift that is readily detectable by mass spectrometry (MS).[3]

Why ¹⁵N Labeling is a Self-Validating System:

  • Unambiguous Metabolite Identification: A ¹⁵N-labeled parent drug will produce ¹⁵N-labeled metabolites. In an LC-MS analysis, each metabolite will appear as a pair of peaks with a specific mass difference corresponding to the number of ¹⁵N atoms. This "isotopic signature" allows for the confident differentiation of true metabolites from endogenous matrix components, virtually eliminating false positives.

  • Facilitated Pathway Elucidation: By tracking the ¹⁵N label, researchers can map the metabolic transformations of the nitro group with high confidence. For example, the complete reduction to an amino group will retain the ¹⁵N label, while denitration would result in its loss.

  • Accurate Quantification: A ¹⁵N-labeled version of a metabolite can serve as an ideal internal standard for quantification. Since it co-elutes with the unlabeled metabolite and has nearly identical ionization efficiency, it corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.[9]

Core Methodologies: An In-Vitro Approach

In-vitro assays using human liver microsomes (HLMs) or recombinant CYP enzymes are the workhorses for early-stage metabolism studies.[10][11][12] HLMs contain a rich complement of drug-metabolizing enzymes, providing a physiologically relevant system, while recombinant enzymes allow for the precise identification of which CYP isozyme is responsible for a particular metabolic step.[12]

Experimental Workflow for In-Vitro Metabolism of a ¹⁵N-Labeled Nitroaromatic

Caption: A generalized workflow for in-vitro metabolism studies.

Detailed Step-by-Step Protocol: In-Vitro Incubation

Rationale: This protocol is designed to determine the metabolic fate of a ¹⁵N-labeled nitroaromatic compound in a system that mimics the human liver environment. Each step is critical for ensuring reproducible and meaningful results.

Materials:

  • ¹⁵N-labeled nitroaromatic compound (stock solution in DMSO or acetonitrile)

  • Human Liver Microsomes (pooled, 20 mg/mL)

  • NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ice-cold)

  • 96-well incubation plate

  • Incubating shaker

Procedure:

  • Prepare the Incubation Mixture: In each well of the 96-well plate, combine the phosphate buffer, HLM, and the ¹⁵N-labeled nitroaromatic substrate.

    • Scientist's Note: The final concentration of the substrate should be chosen based on expected physiological levels or to ensure detectable metabolite formation. A typical starting point is 1-10 µM. The HLM concentration is usually around 0.5-1 mg/mL.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the substrate to partition into the microsomal membranes and equilibrate to the reaction temperature.

  • Initiate the Reaction: Add the NADPH-regenerating system to each well to start the metabolic reaction.

    • Rationale: CYP enzymes require NADPH as a source of reducing equivalents for their catalytic cycle.[13] A regenerating system provides a sustained supply of NADPH for the duration of the incubation.

  • Control Wells (Self-Validation):

    • Negative Control: A well containing all components except the NADPH-regenerating system. This control accounts for any non-enzymatic degradation of the substrate.

    • Positive Control: A well containing a known CYP substrate (e.g., testosterone) to confirm that the HLMs and cofactor system are active.

  • Incubation: Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 0, 15, 30, 60 minutes).

    • Scientist's Note: A time course is crucial for understanding the kinetics of metabolite formation and disappearance.

  • Quench the Reaction: At each time point, stop the reaction by adding an equal volume of ice-cold acetonitrile. This denatures the enzymes and precipitates proteins.

    • Rationale: Rapid and effective quenching is essential to prevent further metabolism and accurately capture the metabolic profile at a specific time.

  • Sample Preparation for Analysis: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for LC-MS/MS analysis.

Analytical Deep Dive: LC-MS/MS for Metabolite Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier analytical tool for metabolite analysis due to its high sensitivity, selectivity, and ability to provide structural information.[14][15]

Data Acquisition Strategy

A typical LC-MS/MS workflow involves:

  • Chromatographic Separation (LC): The sample is injected onto an LC column (e.g., a C18 column) to separate the parent drug from its metabolites based on their physicochemical properties.

  • Mass Spectrometry (MS): The eluent from the LC is ionized (e.g., by electrospray ionization) and enters the mass spectrometer.

  • Full Scan (MS1): The instrument scans a range of mass-to-charge ratios (m/z) to detect all ions present at a given time. This is where you will look for the characteristic isotopic pairs of the parent drug and its metabolites.

  • Tandem Mass Spectrometry (MS/MS or MS2): A specific ion from the MS1 scan (a precursor ion) is selected, fragmented, and the resulting fragment ions are detected. This provides a "fingerprint" of the molecule, which is invaluable for structural elucidation.[15]

Table 1: Expected Mass Shifts for Metabolites of a Hypothetical ¹⁵N-Labeled Nitroaromatic (C₁₀H₁₀¹⁵N₂O₂) - Parent MW: 191.08

Metabolic TransformationChemical ChangeMass Shift (Da)Expected m/z of Metabolite
Nitro Reduction -NO₂ → -NHOH+1192.09
(Hydroxylamine)
Nitro Reduction -NO₂ → -NH₂-15176.09
(Amine)
Hydroxylation +O+16207.08
Glucuronidation +C₆H₈O₆+176367.12

Note: These are theoretical mass shifts. High-resolution mass spectrometry is required for accurate mass measurements.

Deciphering the Data: Metabolic Pathway of a Nitroaromatic

The primary CYP-mediated metabolism of a nitroaromatic compound is the stepwise reduction of the nitro group. This process occurs under anaerobic or hypoxic conditions within the active site of the CYP enzyme.[1][2]

Metabolic_Pathway Parent R-¹⁵NO₂ (Nitroaromatic) Nitroso R-¹⁵NO (Nitroso Intermediate) Parent->Nitroso 2e⁻, 2H⁺ (CYP/CPR) Hydroxylamine R-¹⁵NHOH (Hydroxylamino Intermediate) Nitroso->Hydroxylamine 2e⁻, 2H⁺ (CYP/CPR) Amine R-¹⁵NH₂ (Amino Metabolite) Hydroxylamine->Amine 2e⁻, 2H⁺ (CYP/CPR) Toxic Reactive Electrophiles (e.g., Nitrenium Ion) DNA/Protein Adducts Hydroxylamine->Toxic

Caption: P450-mediated reductive pathway of a ¹⁵N-labeled nitroaromatic.

This pathway highlights a critical branch point.[7] While the full reduction to the amino metabolite is generally a detoxification step, the hydroxylamino intermediate is often unstable and can be further oxidized to form highly reactive nitrenium ions. These electrophilic species can covalently bind to macromolecules like DNA and proteins, leading to cellular damage and toxicity.[8] The use of ¹⁵N labeling allows for the sensitive detection and potential quantification of these transient but crucial intermediates, providing direct evidence for the bioactivation pathway.

Conclusion and Future Perspectives

The combination of ¹⁵N stable isotope labeling with modern LC-MS/MS techniques provides a robust and self-validating platform for the in-depth investigation of cytochrome P450-mediated nitroaromatic metabolism. This approach allows for the unambiguous identification of metabolites, precise elucidation of metabolic pathways, and a deeper understanding of potential bioactivation mechanisms. As analytical instrumentation continues to improve in sensitivity and resolution, these methods will become even more powerful, enabling the detection of trace-level transient intermediates and providing unprecedented insight into the complex interplay between xenobiotic metabolism and toxicity. This knowledge is fundamental for the development of safer pharmaceuticals and for accurately assessing the risks associated with environmental and industrial chemicals.

References

  • Cytochrome P450: in vitro methods and protocols.
  • Cytochrome P450 In Vitro Methods and Protocols.
  • Review Cytochromes P450 and metabolism of xenobiotics. CMLS, Cell. Mol. Life Sci.
  • ¹⁵N Labeled Compounds. Isotope Science / Alfa Chemistry.
  • ¹⁵N Stable Isotope Labeling Data Analysis.
  • Reductive Cytochrome P450 Reactions and Their Potential Role in Bioremedi
  • ¹⁵N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover. PMC - NIH.
  • A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. PMC - NIH.
  • Biochemistry, Cytochrome P450.
  • Cytochromes P450 and other enzymes in drug metabolism and toxicity. PMC - NIH.
  • Basic Review of the Cytochrome P450 System. PMC.
  • Participation of cytochrome P-450 in the reduction of nitro compounds by r
  • LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. PMC - NIH.
  • Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future. PMC - PubMed Central.
  • Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies.
  • How to quantify 200 metabolites with one LC-MS/MS method? YouTube.
  • Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks.
  • The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascin
  • Assays for CYP450 Inhibition, Induction, and Phenotyping.

Sources

environmental fate of nitro-p-anisidine dyes in wastewater

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Environmental Fate of Nitro-p-Anisidine Dyes in Wastewater

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

Nitro-p-anisidine, also known as 4-nitroanisole, is a key intermediate in the synthesis of various azo dyes and other industrial chemicals.[1][2] Its release into wastewater streams from manufacturing processes presents a significant environmental challenge. Due to the electron-withdrawing nature of the nitro group, these compounds are notably recalcitrant to degradation, and their presence in aquatic ecosystems is a concern due to their inherent toxicity and potential for mutagenicity.[3][4] This technical guide provides a comprehensive overview of the environmental fate of nitro-p-anisidine in wastewater, detailing its physicochemical properties, primary abiotic and biotic degradation pathways, and the analytical methodologies required for its monitoring. We will explore the transformation of nitro-p-anisidine under both aerobic and anaerobic conditions, identifying key intermediates such as 4-nitrophenol and p-anisidine, and elucidating the microbial mechanisms that govern their mineralization or transformation. Furthermore, this guide evaluates the efficacy of various wastewater treatment technologies, emphasizing the scientific rationale behind integrated systems designed for the complete remediation of these persistent organic pollutants.

Introduction: The Environmental Significance of Nitro-p-Anisidine

Nitroaromatic compounds, including nitro-p-anisidine (4-nitroanisole), have been widely used for decades in the synthesis of dyes, pesticides, explosives, and pharmaceuticals.[5][6] Their extensive application has led to the contamination of soil and groundwater, posing risks to human health and ecosystems.[4] Nitro-p-anisidine is characterized by a benzene ring substituted with a nitro group and a methoxy group. This structure imparts both chemical stability and significant toxicity.[3][4] The U.S. Environmental Protection Agency (EPA) has classified many nitroaromatic compounds as priority pollutants due to their persistence and hazardous nature, which includes toxicity, mutagenicity, and the potential for their reduction into carcinogenic aromatic amines.[4] Understanding the transformation and ultimate fate of these compounds in wastewater is therefore critical for developing effective remediation strategies and mitigating their environmental impact.

Physicochemical Properties & Environmental Mobility

The environmental behavior of nitro-p-anisidine is largely dictated by its physicochemical properties. Its moderate water solubility and log Kow value suggest a potential for both leaching into aqueous environments and partitioning into organic matter in sludge and sediment.[7] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of 4-Nitroanisole

PropertyValueSource
Chemical Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol
Appearance Beige to amber crystalline solid[2][8][9]
Water Solubility Insoluble to slightly soluble[2][8]
Log Kow 2.03 (estimated)[7]
Synonyms 4-Nitroanisole, 1-Methoxy-4-nitrobenzene[9]

These properties indicate that while the compound will be present in the aqueous phase of wastewater, a fraction may adsorb to particulate matter, complicating treatment processes.

Abiotic Degradation Pathways

While microbial degradation is a primary focus, abiotic processes can contribute significantly to the transformation of nitro-p-anisidine, particularly within engineered treatment systems.

Advanced Oxidation Processes (AOPs)

AOPs are highly effective for the degradation of recalcitrant organic compounds.[10] The most common AOP is the Fenton process, which utilizes hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate highly reactive hydroxyl radicals (•OH).[11][12] These radicals are non-selective and can rapidly oxidize a wide range of organic pollutants.

  • Mechanism: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

Studies on analogous compounds like p-nitroaniline and p-anisidine demonstrate that the Fenton process can achieve over 98% degradation efficiency under optimal conditions (e.g., pH 3.0).[12][13] The solar photo-Fenton process, which uses sunlight to enhance radical production, offers even greater oxidative power.[13]

Reductive Transformation

Zero-valent iron (ZVI) has emerged as a robust technology for the reductive treatment of nitroaromatics.[14] In this process, ZVI acts as an electron donor, reducing the nitro group (-NO₂) to an amino group (-NH₂). This transforms the nitroaromatic compound into its corresponding amine, which may be more amenable to subsequent aerobic biodegradation.

Biotic Degradation Pathways

Microorganisms have evolved sophisticated enzymatic machinery to utilize nitroaromatic compounds as sources of carbon and nitrogen.[4][15] The degradation pathway is highly dependent on the presence or absence of oxygen.

Aerobic Biodegradation

Under aerobic conditions, the degradation of 4-nitroanisole is typically initiated by an oxidative attack.

  • O-Demethylation: The primary initial step is the O-demethylation of 4-nitroanisole to form 4-nitrophenol (PNP) , a critical and well-studied intermediate.[4][7] This reaction is catalyzed by monooxygenase enzymes produced by bacteria such as Rhodococcus species.[7]

  • Degradation of 4-Nitrophenol (PNP): Once formed, PNP is mineralized through two principal pathways.[16][17]

    • The Hydroquinone Pathway (Dominant): PNP is converted by a monooxygenase to 1,4-benzoquinone, which is then reduced to hydroquinone.[4][16] During this step, the nitro group is eliminated as nitrite (NO₂⁻).[7][18] The hydroquinone ring is subsequently cleaved by a dioxygenase, and the resulting intermediates (e.g., γ-hydroxymuconic semialdehyde, maleylacetate) are funneled into the Krebs (TCA) cycle.[4][17][18]

    • The Hydroxyquinol Pathway: An alternative route involves the conversion of PNP to 4-nitrocatechol, which is then degraded via hydroxyquinol before ring cleavage.[16]

Numerous bacterial genera, including Pseudomonas, Moraxella, Arthrobacter, and Nocardia, have been identified as capable of degrading PNP.[4][18][19]

Aerobic_Degradation_Pathway cluster_0 Aerobic Degradation of 4-Nitroanisole NA 4-Nitroanisole PNP 4-Nitrophenol (PNP) NA->PNP O-demethylation (Monooxygenase) BQ 1,4-Benzoquinone PNP->BQ Monooxygenase Nitrite Nitrite (NO₂⁻) PNP->Nitrite Nitro Group Elimination HQ Hydroquinone BQ->HQ Reductase RCP Ring Cleavage Products (e.g., Maleylacetate) HQ->RCP Dioxygenase (Ring Fission) TCA TCA Cycle (Mineralization) RCP->TCA Metabolism

Caption: Dominant aerobic biodegradation pathway of 4-nitroanisole.

Anaerobic Biodegradation

In the absence of oxygen, the fate of 4-nitroanisole is dominated by reductive processes.

  • Nitro Group Reduction: The primary transformation is the sequential reduction of the nitro group to a nitroso (-NO), a hydroxylamino (-NHOH), and finally an amino (-NH₂) group.[20] This process converts 4-nitroanisole into the corresponding aromatic amine, p-anisidine (4-methoxyaniline).

  • Microbial Catalysis: This reduction is cometabolic, meaning it requires an external carbon source to provide the necessary reducing equivalents, and is carried out by a range of anaerobic bacteria, including Desulfovibrio and Clostridium species.[15][20]

While anaerobic treatment effectively removes the parent nitroaromatic compound, it results in the accumulation of aromatic amines. These products, such as p-anisidine, are often toxic and carcinogenic themselves and may require a subsequent aerobic treatment step for complete mineralization.[11][12] This has led to the development of sequential anaerobic-aerobic bioreactors, which have proven highly effective for treating nitroaromatic-containing wastewater.[16][21]

Analytical Methodologies for Monitoring

Robust analytical methods are essential for tracking the fate of nitro-p-anisidine and its transformation products in complex wastewater matrices. The standard workflow involves sample preparation followed by chromatographic separation and detection.

Core Techniques
  • Sample Preparation: Due to the low concentrations often found in environmental samples, a pre-concentration step is necessary. Solid-Phase Extraction (SPE) is the preferred technique, offering high recovery rates and clean extracts.[22]

  • Analysis: High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for these non-volatile, polar compounds.[22] Detection is typically achieved using a UV-Vis detector, as the aromatic rings provide strong chromophores. For unambiguous identification of unknown degradation products, HPLC coupled with Mass Spectrometry (LC-MS) is indispensable.[16][23]

Analytical_Workflow cluster_1 Analytical Workflow for Nitro-p-anisidine in Wastewater Sample 1. Wastewater Sample Collection Filt 2. Filtration (0.45 µm) Sample->Filt SPE 3. Solid-Phase Extraction (SPE) Filt->SPE Loading Elute 4. Elution with Organic Solvent SPE->Elute Concentration Analyze 5. HPLC-UV/MS Analysis Elute->Analyze Injection Data 6. Data Processing & Quantification Analyze->Data

Caption: Standard workflow for analyzing nitroaromatics in water.

Experimental Protocols

To ensure scientific integrity, all experimental work must be rigorously controlled and validated.

Protocol 1: Quantification of 4-Nitroanisole and 4-Nitrophenol in Wastewater using HPLC-UV

This protocol provides a self-validating system for the routine monitoring of the parent compound and its primary aerobic metabolite.

  • Sample Preparation & Extraction:

    • Collect a 500 mL wastewater sample in an amber glass bottle.

    • Filter the sample through a 0.45 µm nylon syringe filter to remove suspended solids.

    • Condition a C18 SPE cartridge (500 mg) with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the filtered sample through the SPE cartridge at a flow rate of ~5 mL/min.

    • Wash the cartridge with 5 mL of deionized water to remove interferences.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the analytes with 5 mL of methanol into a clean collection vial.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of mobile phase.

  • HPLC-UV Instrumental Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of 60:40 (v/v) acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • UV Detection: 310 nm (optimal for both compounds).

  • Calibration and Quality Control (Self-Validation):

    • Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 mg/L) for both 4-nitroanisole and 4-nitrophenol from certified stock solutions.

    • Generate a calibration curve by plotting peak area against concentration. The correlation coefficient (r²) must be >0.995.

    • Method Blank: Process 500 mL of deionized water through the entire procedure to check for contamination.

    • Spiked Sample: Spike a wastewater sample with a known concentration of analytes before extraction to determine the method recovery (acceptable range: 80-120%).

    • Continuing Calibration Verification (CCV): Analyze a mid-level calibration standard every 10 samples to ensure instrument stability.

Integrated Wastewater Treatment Strategies

Given the recalcitrant nature of nitro-p-anisidine and the potential toxicity of its intermediates, no single treatment method is universally sufficient. An integrated approach is required for effective and complete remediation.

Table 2: Comparison of Treatment Technologies for Nitroaromatic Dyes

TechnologyPrincipleAdvantagesLimitations
Anaerobic Digestion ReductiveReduces parent nitro-compound; can handle high organic loads.Produces toxic aromatic amines; requires further treatment.[20]
Aerobic Activated Sludge OxidativeCan mineralize some compounds and intermediates (PNP).Slow for parent compound; susceptible to toxicity at high concentrations.[19]
Sequential Anaerobic-Aerobic Reductive then OxidativeHigh mineralization efficiency; removes parent compound and toxic amines.[21]More complex reactor design and operation.
Fenton/Photo-Fenton (AOP) Chemical OxidationRapid and complete destruction of aromatic ring; effective for recalcitrant compounds.[13]High chemical cost (H₂O₂); requires pH adjustment; sludge production.[5]
Zero-Valent Iron (ZVI) Chemical ReductionEffective for nitro group reduction; can be used as a pre-treatment.[14]Potential for passivation of iron surface; pH dependent.

The most promising strategy often involves a combination of physical, chemical, and biological processes. For instance, a pre-treatment step using ZVI or an anaerobic bioreactor to reduce the nitro group, followed by an aerobic biological stage to mineralize the resulting aromatic amines, offers a robust and comprehensive solution for wastewater containing nitro-p-anisidine dyes.[21]

Conclusion and Future Outlook

The is a complex interplay of abiotic and biotic processes. While the compound is resistant to degradation, specific microbial pathways have been identified that can lead to its transformation and, under the right conditions, complete mineralization. The aerobic degradation via O-demethylation to 4-nitrophenol and subsequent ring cleavage through the hydroquinone pathway is a key route to detoxification.[4][7][18] Conversely, anaerobic conditions lead to the formation of p-anisidine, a product that necessitates further treatment.[20]

Effective management of wastewater containing these dyes requires a multi-faceted approach. Advanced treatment technologies, particularly integrated systems that combine anaerobic reduction with aerobic oxidation, are essential for achieving complete removal and preventing the release of toxic intermediates into the environment.[21] Future research should focus on the isolation and engineering of novel microbial strains with enhanced degradation capabilities and the optimization of cost-effective, hybrid reactor designs that can be implemented at an industrial scale.

References

  • Frontiers. (2025). Biodegradation mechanisms of p-nitrophenol and microflora dynamics in fluidized bed bioreactors.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026).
  • ResearchGate. (2025).
  • PubMed. (n.d.).
  • PMC - NIH. (n.d.). Biodegradation of p-nitrophenol by engineered strain.
  • PMC - NIH. (2014). Bioremediation of p-Nitrophenol by Pseudomonas putida 1274 strain.
  • PMC. (n.d.). Pathway for Biodegradation of p-Nitrophenol in a Moraxella sp.
  • ChemicalBook. (2023).
  • Microbial biodegradation of nitrophenols and their derivatives: A Review. (2022). Journal of Applied Biology & Biotechnology.
  • MDPI. (n.d.).
  • Ben-Gurion University Research Portal. (2024).
  • Recent progress in treatment of dyes wastewater using microbial-electro-Fenton technology. (n.d.). RSC Advances.
  • PMC - NIH. (n.d.).
  • ResearchGate. (2015). Toxicity and Microbial Degradation of Nitrobenzene, Monochloronitrobenzenes, Polynitrobenzenes, and Pentachloronitrobenzene.
  • PubMed. (n.d.).
  • ResearchGate. (2024).
  • PubChem - NIH. (n.d.). 4-Nitroanisole.
  • PubMed. (n.d.).
  • DTIC. (1990).
  • ResearchGate. (2019).
  • Australian Government Department of Health. (2019). p-Anisidine and its hydrochloride: Human health tier II assessment.
  • ChemicalBook. (2026). 4-Nitroanisole.
  • ResearchGate. (2025). Selective removal of nitroaromatic compounds from wastewater in an integrated zero valent iron (ZVI)
  • Advanced Oxidation Processes for the Degradation and Detoxification of 4Nitrophenol. (2025).
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). P-Anisidine.
  • EPA NEPIC. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • University of Plymouth. (n.d.).
  • 5-Nitro-o-anisidine. (n.d.). EPA.gov.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Nitroanisole.
  • DTIC. (2012).
  • Black & Veatch. (n.d.).
  • [Chemical Knowledge]:Detection methods and analytical techniques of p-nitroaniline. (n.d.). LinkedIn.
  • MDPI. (n.d.). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
  • Australian Industrial Chemicals Introduction Scheme. (2023).
  • A Kinetic Study on the Degradation of p-Nitroaniline by Fenton Oxid
  • ADVANCED OXIDATION PROCESSES AND THEIR APPLICATION IN THE PETROLEUM INDUSTRY. (n.d.). UFRN.
  • US EPA. (n.d.).
  • PubMed. (2022).
  • CDC. (n.d.). NMAM METHOD 2514.
  • ECHEMI. (n.d.). 100-17-4, 4-Nitroanisole Formula.
  • PMC. (2021). Environmental and molecular approach to dye industry waste degradation by the ascomycete fungus Nectriella pironii.
  • MDPI. (n.d.). Comparison of Advanced Oxidation Processes for the Degradation of Maprotiline in Water—Kinetics, Degradation Products and Potential Ecotoxicity.

Sources

Technical Guide: Stable Isotope Labeled Standards for Nitroaniline Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of drug metabolism and pharmacokinetics (DMPK) and environmental toxicology, Nitroanilines (NA) represent a dual challenge.[1] As metabolic byproducts of nitroaromatic drugs and pervasive environmental contaminants, their accurate quantification is non-negotiable.[1][2] However, their isomeric complexity (o-, m-, p-), light sensitivity, and potential for matrix-induced signal suppression render standard external calibration methods inadequate.[1][2][3]

This guide details the implementation of Isotope Dilution Mass Spectrometry (IDMS) using Stable Isotope Labeled (SIL) standards. By transitioning from external calibration to internal standardization using 13C, 15N, or Deuterium (D) labeled analogs, researchers can achieve the precision required for FDA/EPA compliance.[1][2]

Part 1: The Chemistry & Toxicology of Nitroanilines

The Isomeric Challenge

Nitroanilines exist as three structural isomers: 2-nitroaniline (ortho), 3-nitroaniline (meta), and 4-nitroaniline (para).[1][2][3] While they share a molecular weight (138.12 g/mol ), their polarity and pKa values differ significantly, affecting chromatographic retention and ionization efficiency.[1][2]

  • 2-Nitroaniline: Intramolecular hydrogen bonding reduces polarity; elutes later on reversed-phase columns.[1][2][3]

  • 4-Nitroaniline: High polarity; often elutes early, risking co-elution with polar matrix interferences.[1][2][3]

Metabolic Significance in Drug Development

In drug development, nitroanilines often appear as intermediate metabolites during the reduction of nitro-containing pharmacophores.[1][2] The metabolic reduction pathway is a critical signaling cascade that dictates toxicity (e.g., methemoglobinemia).[2]

Figure 1: Nitroreduction Metabolic Pathway Visualizing the reduction of a nitroaromatic drug precursor to the toxic aniline amine.

NitroReduction Drug Nitroaromatic Parent Drug Nitro Nitroaniline (Intermediate) Drug->Nitro CYP450 / Nitroreductase Nitroso Nitroso Intermediate Nitro->Nitroso 2e- Reduction Hydroxyl Hydroxylamine Nitroso->Hydroxyl 2e- Reduction Amine Phenylenediamine (Toxic End-Product) Hydroxyl->Amine 2e- Reduction

Caption: Stepwise nitroreduction pathway.[1][2][3] Nitroanilines serve as stable intermediates before final reduction to toxic amines.[1]

Part 2: Selection Strategy for Labeled Standards

The success of an IDMS assay hinges on the "Identity Principle": the internal standard (IS) must mimic the analyte's physicochemical behavior perfectly while remaining spectrally distinct.

Deuterium (D) vs. Carbon-13 (13C) / Nitrogen-15 (15N)[1][2][3]
FeatureDeuterated Standards (e.g., Nitroaniline-d4)13C / 15N Standards (e.g., 13C6-Nitroaniline)
Cost Low to ModerateHigh
Retention Time Risk: Deuterium Isotope Effect.[1][2][3] C-D bonds are shorter than C-H, reducing lipophilicity.[1][2][3] The IS may elute before the analyte.Ideal: Perfect co-elution. No chromatographic resolution between Analyte and IS.[1][2][3]
Stability Risk: H/D Exchange (Scrambling).[1][2][3] Acidic conditions can cause D to swap with solvent H, losing the signal.[1][2]Superior: Isotopes are part of the backbone. No exchange under standard conditions.
Matrix Correction Good, but if RT shifts, the IS may not experience the exact same ion suppression as the analyte.[4]Perfect: The IS experiences the exact same matrix suppression/enhancement at the exact same moment.
The "Scrambling" Risk

Nitroanilines possess exchangeable protons on the amine group (-NH2).[2] However, aromatic ring protons are generally stable unless subjected to high temperatures and low pH (acid catalysis).[1][2]

  • Recommendation: For LC-MS applications using acidic mobile phases (0.1% Formic Acid), 13C-labeled standards are strongly preferred to eliminate the risk of back-exchange and retention time shifts [1].[1][2][3]

Part 3: Analytical Workflow & Experimental Protocols

Workflow Overview

The following diagram illustrates the IDMS workflow, emphasizing the "Carrier Effect" where the IS acts as a carrier to prevent analyte loss during extraction.

Figure 2: Isotope Dilution Mass Spectrometry (IDMS) Workflow

IDMS_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis LC-MS/MS Analysis Sample Biological/Env Sample Spike Spike IS (e.g., 13C6-4-NA) Sample->Spike Equilib Equilibration (Critical Step) Spike->Equilib Mix Extract LLE or SPE Extraction Equilib->Extract Co-Extraction Recon Reconstitution in Mobile Phase Extract->Recon LC LC Separation (C18 Column) Recon->LC MS MS/MS Detection (MRM Mode) LC->MS

Caption: IDMS workflow. The internal standard is spiked BEFORE extraction to correct for recovery losses and matrix effects.

Protocol: Quantification of 4-Nitroaniline in Plasma via LC-MS/MS

Objective: Quantify 4-nitroaniline (4-NA) using 13C6-4-nitroaniline as the Internal Standard (IS).

Reagents:
  • Analyte: 4-Nitroaniline (High Purity).[1][2][3]

  • Internal Standard: 13C6-4-Nitroaniline (99 atom % 13C).[1][2][3]

  • Solvents: LC-MS grade Methanol, Acetonitrile, Water, Formic Acid.[1][2][3]

Step-by-Step Methodology:
  • Stock Solution Preparation:

    • Dissolve 10 mg of 4-NA and 13C6-4-NA separately in Methanol to yield 1 mg/mL stock solutions.

    • Store in amber glass vials at -20°C (Nitroanilines are light-sensitive).

  • Sample Spiking (The Critical Step):

    • Aliquot 100 µL of plasma into a microcentrifuge tube.

    • Add 10 µL of the Working IS Solution (e.g., 100 ng/mL).

    • Crucial: Vortex for 30 seconds and let stand for 10 minutes. This allows the IS to bind to plasma proteins (Albumin) to the same extent as the native analyte, ensuring the extraction efficiency reflects the true recovery [2].

  • Protein Precipitation (Extraction):

    • Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to the sample.[2][3]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1][2]

    • Mobile Phase A: Water + 0.1% Formic Acid.[1][2][3][5]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][3]

    • Gradient: 5% B to 95% B over 5 minutes.

    • MS Mode: Multiple Reaction Monitoring (MRM).[1][2][3][6]

MRM Transitions Table:
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4-Nitroaniline 139.1 [M+H]+122.1 [M-NH3]+20
13C6-4-Nitroaniline 145.1 [M+H]+128.1 [M-NH3]+20

Note: The mass shift of +6 Da ensures no spectral overlap (crosstalk) between the analyte and the IS.

Part 4: Quality Assurance & Validation[1][3]

To ensure the protocol is self-validating, you must calculate the Matrix Factor (MF) .[2]

Calculating Matrix Effects

Standard external calibration does not account for ion suppression.[1][2][3] IDMS does.[1][2][3] To validate this:

  • Set A (Neat): Standard + IS in pure solvent.

  • Set B (Matrix): Extracted blank matrix spiked post-extraction with Standard + IS.



  • If MF < 1, Ion Suppression is occurring.[1][2][3]

  • The IDMS Advantage: Even if MF = 0.5 (50% signal loss), the ratio of Analyte/IS remains constant because the IS suffers the exact same 50% loss. This is why 13C standards are superior to Deuterium; their retention times are identical, ensuring they elute in the exact same suppression zone [3].[1][2]

References

  • National Institutes of Health (NIH). (2020).[2][3] Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis. PubMed Central.[1][2][3] Link

  • Thermo Fisher Scientific. (2021).[1][2][3][7] Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Application Note. Link

  • US Environmental Protection Agency (EPA). (2014).[1][2][3] Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. SW-846.[1][2][3] Link

  • Cambridge Isotope Laboratories. (2024).[1][2][3] Stable Isotope Standards for Mass Spectrometry. Product Catalog & Technical Guide. Link

  • Embrapa. (2019).[1][2][3][8] Detection of p-Nitroaniline by LC–MS/MS in Raw and Cooked Broiler Breast. Technical Report. Link

Sources

difference between 2-Nitro-p-anisidine and o-anisidine metabolism

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Metabolic Differentiation of 2-Nitro-p-anisidine and o-Anisidine

Foreword: The Tale of Two Isomers and Their Metabolic Fates

In the landscape of industrial chemistry and toxicology, structural isomers—molecules with identical chemical formulas but different atomic arrangements—often exhibit remarkably divergent biological activities. This guide delves into the metabolic intricacies of two such compounds: o-anisidine (2-methoxyaniline) and its nitro-substituted counterpart, 2-Nitro-p-anisidine (4-methoxy-2-nitroaniline). While both are aromatic amines with significant industrial applications, their fates within a biological system are dictated by the distinct functional groups they carry. The presence of an amino group versus a nitro group on the aromatic ring fundamentally alters the primary route of metabolic activation and detoxification, leading to different toxicological outcomes.

This document serves as a technical resource for researchers, toxicologists, and drug development professionals. It moves beyond a mere description of pathways to explain the enzymatic logic and toxicological consequences of their metabolic divergence. By understanding the "why" behind their different metabolic processing, we can better predict the bioactivity of related compounds and design safer chemical entities.

The Metabolic Profile of o-Anisidine: A Pathway of Oxidation and Bioactivation

o-Anisidine is a recognized urinary bladder carcinogen in rodents, a toxicity that is intrinsically linked to its metabolic activation.[1][2] The primary metabolic events involve the oxidation of its amino group and aromatic ring, catalyzed predominantly by Cytochrome P450 (CYP) enzymes and peroxidases.

Phase I Metabolism: The Oxidative Onslaught

The initial and most critical phase of o-anisidine metabolism is oxidation. Hepatic microsomes from various species, including rats, rabbits, and humans, have been shown to metabolize o-anisidine.[3][4]

  • N-Hydroxylation: The principal bioactivation step is the oxidation of the amino group to form N-(2-methoxyphenyl)hydroxylamine.[3][5] This reaction is primarily catalyzed by CYP enzymes, with CYP2E1 and CYP1A2 identified as major contributors in human liver microsomes.[3] This hydroxylamine metabolite is a key intermediate, capable of redox cycling.

  • Redox Cycling and Further Oxidation: N-(2-methoxyphenyl)hydroxylamine is unstable and can be further oxidized to 2-methoxynitrosobenzene (o-nitrosoanisole) or reduced back to the parent o-anisidine.[3][4] This cycling can contribute to the generation of reactive oxygen species (ROS), inducing oxidative stress.

  • Peroxidase-Mediated Activation: In tissues with high peroxidase activity, such as the urinary bladder, o-anisidine can be oxidized to a diimine metabolite.[6] This highly reactive electrophilic species can subsequently hydrolyze to form a quinone imine.[6][7] Both the diimine and quinone imine are capable of forming covalent adducts with DNA and proteins, which is a crucial mechanism for its carcinogenicity.[6][7]

Phase II Metabolism: Conjugation and Detoxification

While oxidation leads to bioactivation, Phase II reactions generally serve to detoxify and facilitate excretion.

  • Acetylation: The primary conjugation pathway for o-anisidine in rats is the acetylation of the amine group, forming N-acetyl-2-methoxyaniline.[1] This is a common detoxification route for aromatic amines.

  • Other Conjugations: While less emphasized in the literature for this specific compound, the hydroxylated metabolites could theoretically undergo glucuronidation or sulfation, further increasing their water solubility for renal clearance.

o_anisidine_metabolism parent o-Anisidine (2-Methoxyaniline) phase1 Phase I Metabolism phase2 Phase II Metabolism hydroxylamine N-(2-methoxyphenyl)hydroxylamine parent->hydroxylamine CYP1A2, CYP2E1 (N-Oxidation) diimine Diimine Metabolite parent->diimine Peroxidases (e.g., in Bladder) acetylated N-acetyl-2-methoxyaniline (Detoxification) parent->acetylated N-Acetyltransferase hydroxylamine->parent Reduction (Redox Cycling) nitroso o-Nitrosoanisole hydroxylamine->nitroso Oxidation dna_adducts DNA Adducts (Genotoxicity) hydroxylamine->dna_adducts quinone_imine Quinone Imine diimine->quinone_imine Hydrolysis diimine->dna_adducts quinone_imine->dna_adducts

Fig 1. Metabolic activation pathway of o-anisidine.

The Metabolic Profile of 2-Nitro-p-anisidine: A Pathway of Reduction

In stark contrast to o-anisidine, the metabolism of 2-Nitro-p-anisidine (also known as 2-methoxy-4-nitroaniline or MNA) is dominated by the reduction of its nitro group. This fundamental difference in the primary metabolic attack dictates a distinct set of enzymes, intermediates, and final products.

Phase I Metabolism: Nitroreduction and Hydroxylation

The electron-withdrawing nitro group makes 2-Nitro-p-anisidine a prime substrate for reductive enzymes.[8]

  • Nitroreduction: The six-electron reduction of the nitro group to an amino group is a stepwise process catalyzed by a variety of enzymes known as nitroreductases.[8] These enzymes are found in mammalian tissues (e.g., NADPH:P450 oxidoreductase, NAD(P)H-quinone oxidoreductase) and are particularly abundant in gut microbiota.[8][9] The reduction proceeds through highly reactive intermediates:

    • Nitroso intermediate: The initial two-electron reduction forms a nitroso derivative.

    • Hydroxylamine intermediate: A further two-electron reduction yields a hydroxylamino derivative.

    • Amino product: The final two-electron reduction produces the corresponding amine. These nitroso and hydroxylamino intermediates are electrophilic and considered to be the ultimate carcinogenic species for many nitroaromatic compounds.[10][11]

  • Ring Hydroxylation: Alongside nitroreduction, studies on 2-methoxy-4-nitroaniline have shown that hydroxylation of the phenyl ring to form 6-hydroxy MNA is a major metabolic pathway.[12]

Phase II Metabolism: Extensive Conjugation

The metabolites generated in Phase I are readily conjugated in Phase II reactions.

  • Conjugation of Hydroxylated Metabolite: The 6-hydroxy MNA metabolite is extensively conjugated with sulfate and glucuronic acid, which are the major metabolites detected in urine.[12]

  • Conjugation of Amino Metabolite: The amino group formed via nitroreduction can undergo acetylation, similar to other aromatic amines.

nitro_anisidine_metabolism parent 2-Nitro-p-anisidine phase1 Phase I Metabolism nitroso Nitroso Intermediate parent->nitroso Nitroreductases (+2e-) hydroxylated 6-Hydroxy Metabolite parent->hydroxylated CYP-mediated Hydroxylation phase2 Phase II Metabolism hydroxylamine Hydroxylamine Intermediate nitroso->hydroxylamine +2e- amine Amino Metabolite hydroxylamine->amine +2e- dna_adducts DNA Adducts (Potential Genotoxicity) hydroxylamine->dna_adducts sulfate_conj Sulfate Conjugate (Excretion) hydroxylated->sulfate_conj Sulfotransferase glucuronide_conj Glucuronide Conjugate (Excretion) hydroxylated->glucuronide_conj UGT

Fig 2. Primary metabolic pathways of 2-Nitro-p-anisidine.

Comparative Metabolic Analysis

The fundamental difference lies in the primary site of metabolic attack: the amino group in o-anisidine versus the nitro group in 2-Nitro-p-anisidine. This dictates the class of enzymes involved and the nature of the reactive intermediates produced.

Featureo-Anisidine2-Nitro-p-anisidine
Primary Metabolic Route Oxidation (N-hydroxylation, ring oxidation)Reduction (Nitroreduction), Ring Hydroxylation
Key Phase I Enzymes Cytochrome P450s (CYP1A2, CYP2E1), PeroxidasesNitroreductases (e.g., P450 reductases, bacterial reductases), CYPs
Key Reactive Intermediates N-hydroxylamine, Diimine, Quinone imineNitroso and N-hydroxylamine intermediates
Major Identified Metabolites N-(2-methoxyphenyl)hydroxylamine, N-acetyl-2-methoxyanilineSulfate and glucuronide conjugates of 6-hydroxy MNA
Primary Toxicological Concern Genotoxicity leading to urinary bladder cancerPotential genotoxicity from reductive intermediates

Experimental Protocols for Metabolic Investigation

To elucidate and validate these pathways, a series of standardized in vitro and in vivo experiments are required. The causality behind these choices is to model the key enzymatic systems responsible for the observed metabolic differences.

Protocol 1: In Vitro CYP-Mediated Metabolism using Liver Microsomes
  • Objective: To identify metabolites from oxidative pathways catalyzed by Cytochrome P450 enzymes.

  • Rationale: Liver microsomes are a subcellular fraction rich in CYP enzymes, providing a robust system to study Phase I oxidative metabolism in a controlled environment.

  • Methodology:

    • Preparation: Prepare an incubation mixture in microcentrifuge tubes on ice. Each tube should contain phosphate buffer (pH 7.4), pooled human liver microsomes (e.g., 0.5 mg/mL), and the test compound (o-anisidine or 2-Nitro-p-anisidine, e.g., 1-10 µM).

    • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

    • Initiation: Initiate the reaction by adding the cofactor, NADPH (final concentration 1 mM). For a negative control, add water instead of NADPH.

    • Incubation: Incubate at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).

    • Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. This precipitates the proteins and quenches the reaction.

    • Processing: Centrifuge the samples (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

    • Analysis: Transfer the supernatant to an HPLC vial for analysis by LC-MS/MS to identify and quantify the parent compound and its metabolites.

Protocol 2: In Vitro Nitroreductase Metabolism using Anaerobic S9 Fraction
  • Objective: To identify metabolites from reductive pathways.

  • Rationale: Nitroreduction is often favored under anaerobic (low oxygen) conditions. The S9 fraction contains both microsomal and cytosolic enzymes, including various reductases. Gut microbiota can also be used for a more complete picture.

  • Methodology:

    • Anaerobic Conditions: Perform all steps in an anaerobic chamber. Prepare an incubation mixture containing phosphate buffer, liver S9 fraction (e.g., 2 mg/mL), and 2-Nitro-p-anisidine (10 µM).

    • Initiation: Start the reaction by adding NADPH (1 mM).

    • Incubation: Incubate at 37°C for up to 2 hours.

    • Termination and Analysis: Follow steps 5-7 from Protocol 1. The expected metabolites are the nitroso, hydroxylamine, and fully reduced amino derivatives.

Protocol 3: In Vivo Metabolism and Excretion Study in Rodents
  • Objective: To understand the complete metabolic profile, distribution, and excretion of the compounds in a whole-animal model.

  • Rationale: An in vivo study integrates absorption, distribution, metabolism, and excretion (ADME), providing the most physiologically relevant data on the ultimate fate of a compound.

  • Methodology:

    • Dosing: Administer the test compound (e.g., radiolabeled o-anisidine or 2-Nitro-p-anisidine) to a group of rats or mice via a relevant route (e.g., oral gavage).

    • Housing: House the animals in metabolic cages that allow for the separate collection of urine and feces.

    • Sample Collection: Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h, 48-72h).

    • Sample Processing: Pool samples for each time point. Process urine by centrifugation. Homogenize feces and extract with an appropriate solvent.

    • Metabolite Profiling: Analyze the processed samples using radio-HPLC or, for non-labeled compounds, LC-MS/MS to create a metabolic profile.

    • Structure Elucidation: For major metabolites, perform high-resolution mass spectrometry (HRMS) and potentially NMR for definitive structural identification.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Confirmation microsomes Protocol 1: Liver Microsomes (+ NADPH, Aerobic) s9 Protocol 2: Liver S9 Fraction (+ NADPH, Anaerobic) sample_prep Sample Preparation (Protein Precipitation, Extraction) microsomes->sample_prep s9->sample_prep animal_study Protocol 3: Rodent Dosing (Oral Gavage) collection Urine/Feces Collection (Metabolic Cages) animal_study->collection collection->sample_prep analysis LC-MS/MS Analysis sample_prep->analysis identification Metabolite ID & Structure Elucidation analysis->identification quantification Quantification analysis->quantification

Fig 3. General experimental workflow for metabolite identification.

Conclusion and Implications

The metabolic pathways of o-anisidine and 2-Nitro-p-anisidine provide a classic example of structure-activity relationships in toxicology.

  • o-Anisidine's toxicity is driven by oxidative bioactivation of its amino group, a pathway common to many carcinogenic aromatic amines. The resulting electrophilic species target tissues like the urinary bladder, leading to DNA damage and tumor initiation.[6][13]

  • 2-Nitro-p-anisidine's potential toxicity is primarily linked to the reductive metabolism of its nitro group. The intermediates of this pathway, particularly the hydroxylamine, are also highly reactive and pose a genotoxic risk.

For drug development professionals, this comparative analysis underscores the importance of "metabolic soft spots." Introducing a primary aromatic amine or a nitroaromatic group into a drug candidate necessitates a thorough investigation of its metabolic fate. Understanding whether the compound will be a substrate for oxidative CYPs or reductive enzymes is critical for predicting potential toxicities and designing safer, more effective therapeutics. The protocols and principles outlined in this guide provide a framework for conducting such essential investigations.

References

  • Stiborová, M., Schmeiser, H. H., Frei, E., Hradec, J., & Wiessler, M. (n.d.). Pathways of 2-nitroanisole metabolism showing the characterized... ResearchGate. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). ortho-Anisidine and ortho-Anisidine Hydrochloride. In Some Aromatic Amines and Related Compounds. International Agency for Research on Cancer. [Link]

  • Stiborová, M., Bárta, F., Schmeiser, H. H., & Frei, E. (2002). Mechanism of peroxidase-mediated oxidation of carcinogenic o-anisidine and its binding to DNA. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 500(1-2), 49–64. [Link]

  • Stiborová, M., Schmeiser, H. H., Breuer, A., & Frei, E. (n.d.). Pathways of o-anisidine metabolism by the cytochrome P450 system... ResearchGate. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2020). p-Anisidine and its hydrochloride: Human health tier II assessment. Australian Government Department of Health. [Link]

  • Rickert, D. E., & Long, R. M. (1981). Metabolism of nitroaromatic compounds. Drug Metabolism Reviews, 12(1), 25–49. [Link]

  • Szymańska, J. A., & Piotrowski, J. K. (n.d.). Tentative metabolic pathways of o-anisidine in rats. ResearchGate. [Link]

  • Szymańska, J. A., & Piotrowski, J. K. (2004). Tissue distribution, excretion and metabolism of o-anisidine in rats. International Journal of Occupational Medicine and Environmental Health, 17(2), 249–257. [Link]

  • Stiborová, M., Breuer, A., Schmeiser, H. H., & Frei, E. (n.d.). Pathways of o-anisidine activation showing the characterized active... ResearchGate. [Link]

  • Naiman, D. W., Rýdlová, H., Hodek, P., Hudeček, J., Frei, E., Schmeiser, H. H., & Stiborová, M. (2008). Redox cycling in the metabolism of the environmental pollutant and suspected human carcinogen o-anisidine by rat and rabbit hepatic microsomes. Chemical Research in Toxicology, 21(8), 1610–1619. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2000). ortho-Anisidine. In Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. International Agency for Research on Cancer. [Link]

  • National Center for Biotechnology Information. (n.d.). p-Anisidine. In PubChem Compound Summary for CID 7732. [Link]

  • Williams, G. M., & Iatropoulos, M. J. (2022). Cytotoxic Homo- and Hetero-Dimers of o-toluidine, o-anisidine, and Aniline Formed by In Vitro Metabolism. Chemical Research in Toxicology, 35(9), 1531–1545. [Link]

  • U.S. Environmental Protection Agency. (n.d.). o-Anisidine (2-Methoxyaniline). [Link]

  • P.C. Ruenitz. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Journal of Medicinal Chemistry, 58(21), 8286–8304. [Link]

  • Mathews, J. M., Zhan, Q., Etheridge, A. S., Patel, P. R., Black, S. R., Banks, T. T., Fennell, T. R., Snyder, R. W., Burgess, J. P., Warren, S. D., Surh, I., & Waidyanatha, S. (2012). Metabolism and disposition of 2-methoxy-4-nitroaniline in male and female Harlan Sprague Dawley rats and B6C3F1/N mice. Xenobiotica, 42(12), 1213–1224. [Link]

  • F. A. Marques, et al. (2018). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 29(5), 939-965. [Link]

  • M. Stiborová, et al. (n.d.). Enzymatic Reduction of Nitro Compounds to Amines with Nitroreductase. ResearchGate. [Link]

  • Z. Wang, et al. (2010). Reductive Metabolism of Nitroaromatic Compounds by Various Liver Microsomes. Chinese Journal of Chemistry, 28(1), 127-131. [Link]

Sources

A Technical Guide to the Mutagenicity of 4-Methoxy-2-nitroaniline and its Metabolites: A Framework for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals investigating the mutagenic potential of 4-methoxy-2-nitroaniline and its metabolites. By synthesizing established principles of toxicology with field-proven experimental designs, this document serves as a comprehensive resource for designing, executing, and interpreting mutagenicity studies for this class of compounds.

Introduction: The Toxicological Significance of Aromatic Nitroanilines

4-Methoxy-2-nitroaniline is a substituted aniline that serves as an intermediate in the synthesis of various dyes, pigments, and pharmaceuticals.[1][2] Its chemical structure, characterized by both a nitro group and an aromatic amine, places it in a class of compounds often associated with genotoxicity and carcinogenicity.[3][4] Aromatic amines and nitroaromatic compounds are frequently promutagens, meaning they require metabolic activation to exert their DNA-damaging effects.[5][6] Therefore, a thorough understanding of the metabolic fate of 4-methoxy-2-nitroaniline is paramount to accurately assessing its mutagenic risk.

This guide will delineate the probable metabolic pathways of 4-methoxy-2-nitroaniline, grounded in the known metabolism of structurally similar compounds. It will then provide a detailed protocol for the bacterial reverse mutation assay (Ames test), the gold-standard for in vitro mutagenicity screening, emphasizing the critical role of an exogenous metabolic activation system.

Proposed Metabolic Pathways and the Generation of Reactive Metabolites

Direct experimental data on the metabolism of 4-methoxy-2-nitroaniline is limited in publicly available literature. However, by examining the metabolic pathways of the structurally related compound 2-methoxy-4-nitroaniline (MNA), we can propose a scientifically robust metabolic scheme.[7] The primary metabolic transformations anticipated for 4-methoxy-2-nitroaniline are Phase I oxidation and reduction reactions, followed by Phase II conjugation.

Phase I Metabolism: Activation and Detoxification

The initial metabolic steps are crucial in determining the ultimate toxicological outcome. Two competing pathways are of primary importance: nitroreduction and aromatic hydroxylation.

  • Nitroreduction: The reduction of the nitro group is a key activation pathway for many nitroaromatic compounds.[6] This multi-step process, often catalyzed by bacterial nitroreductases in the gut or by mammalian reductases, proceeds through nitroso and N-hydroxylamino intermediates. The N-hydroxylamino metabolite is a highly reactive electrophile capable of forming covalent adducts with DNA, leading to mutations.[6]

  • Aromatic Hydroxylation: Cytochrome P450 enzymes can hydroxylate the aromatic ring, typically at positions ortho or para to the existing electron-donating groups (the amino and methoxy groups). Based on the metabolism of MNA, hydroxylation of the phenyl ring is a likely metabolic route.[7] This can be a detoxification pathway, as the resulting hydroxylated metabolite can be readily conjugated and excreted.

Phase II Metabolism: Conjugation and Excretion

The products of Phase I metabolism, particularly hydroxylated metabolites, can undergo conjugation with endogenous molecules such as glucuronic acid (glucuronidation) or sulfate (sulfation).[7] These reactions, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) respectively, increase the water solubility of the metabolites, facilitating their excretion in urine and bile.

Diagram of Proposed Metabolic Pathways for 4-Methoxy-2-nitroaniline

Metabolic Pathway of 4-Methoxy-2-nitroaniline 4-Methoxy-2-nitroaniline 4-Methoxy-2-nitroaniline Nitroso Intermediate Nitroso Intermediate 4-Methoxy-2-nitroaniline->Nitroso Intermediate Nitroreduction Hydroxylated Metabolite Hydroxylated Metabolite 4-Methoxy-2-nitroaniline->Hydroxylated Metabolite Aromatic Hydroxylation (CYP450) N-Hydroxylamino Metabolite (Reactive) N-Hydroxylamino Metabolite (Reactive) Nitroso Intermediate->N-Hydroxylamino Metabolite (Reactive) Nitroreduction DNA Adducts DNA Adducts N-Hydroxylamino Metabolite (Reactive)->DNA Adducts Covalent Binding Conjugated Metabolites (Glucuronide/Sulfate) Conjugated Metabolites (Glucuronide/Sulfate) Hydroxylated Metabolite->Conjugated Metabolites (Glucuronide/Sulfate) Phase II Conjugation Excretion Excretion Conjugated Metabolites (Glucuronide/Sulfate)->Excretion

Caption: Proposed metabolic pathways of 4-methoxy-2-nitroaniline.

The Bacterial Reverse Mutation Assay (Ames Test): A Step-by-Step Protocol

The Ames test is a widely used and regulatory-accepted method for assessing the mutagenic potential of chemical compounds.[8] It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella) due to a mutation in the genes responsible for its synthesis. The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the bacteria's ability to synthesize the amino acid and grow on a minimal medium.[9]

Experimental Design and Rationale

A robust Ames test design should include the following elements:

  • Bacterial Strains: A panel of at least five strains is recommended, including strains that detect both base-pair substitutions (e.g., S. typhimurium TA100) and frameshift mutations (e.g., S. typhimurium TA98).[10]

  • Metabolic Activation: The assay must be conducted both in the presence and absence of an exogenous metabolic activation system (S9 mix). The S9 mix is a post-mitochondrial supernatant fraction of liver homogenate (typically from rats induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone) that contains a variety of drug-metabolizing enzymes, including cytochrome P450s.

  • Dose Range: A wide range of concentrations of the test article should be evaluated, typically spanning several orders of magnitude.

  • Controls: Each experiment must include a negative (vehicle) control and positive controls for each bacterial strain, both with and without S9 activation.

Detailed Experimental Workflow

Diagram of the Ames Test Workflow

Ames Test Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Incubation & Analysis Bacterial Culture Bacterial Culture Mix Bacteria, Test Compound, and S9 Mix/Buffer Mix Bacteria, Test Compound, and S9 Mix/Buffer Bacterial Culture->Mix Bacteria, Test Compound, and S9 Mix/Buffer Test Compound Dilutions Test Compound Dilutions Test Compound Dilutions->Mix Bacteria, Test Compound, and S9 Mix/Buffer S9 Mix Preparation S9 Mix Preparation S9 Mix Preparation->Mix Bacteria, Test Compound, and S9 Mix/Buffer Add to Molten Top Agar Add to Molten Top Agar Mix Bacteria, Test Compound, and S9 Mix/Buffer->Add to Molten Top Agar Pour onto Minimal Glucose Agar Plates Pour onto Minimal Glucose Agar Plates Add to Molten Top Agar->Pour onto Minimal Glucose Agar Plates Incubate at 37°C for 48-72 hours Incubate at 37°C for 48-72 hours Pour onto Minimal Glucose Agar Plates->Incubate at 37°C for 48-72 hours Count Revertant Colonies Count Revertant Colonies Incubate at 37°C for 48-72 hours->Count Revertant Colonies Data Analysis Data Analysis Count Revertant Colonies->Data Analysis

Caption: A generalized workflow for the Ames test.

Step-by-Step Protocol:

  • Preparation of Bacterial Cultures: Inoculate the selected tester strains into nutrient broth and incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ cells/mL.

  • Preparation of Test Article Solutions: Prepare a series of dilutions of 4-methoxy-2-nitroaniline in a suitable solvent (e.g., dimethyl sulfoxide).

  • Plate Incorporation Assay:

    • To a sterile tube, add 0.1 mL of the bacterial culture, 0.05 mL of the test article solution (or control), and 0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (without metabolic activation).

    • Add 2.0 mL of molten top agar (containing a trace amount of histidine and biotin) to the tube, vortex briefly, and pour the mixture onto the surface of a minimal glucose agar plate.

    • Allow the top agar to solidify.

  • Incubation: Invert the plates and incubate at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive response is defined as a dose-related increase in the number of revertant colonies, with at least one dose level showing a number of revertants that is a certain multiple (e.g., 2-fold for TA100, 3-fold for other strains) of the solvent control.

Expected Outcomes and Interpretation

Based on the mutagenicity of structurally related compounds like 4-nitroaniline, it is plausible that 4-methoxy-2-nitroaniline could exhibit mutagenicity in the Ames test.[10] A positive result, particularly in the presence of the S9 mix, would strongly suggest that the compound is a promutagen and that its metabolites are the ultimate mutagens. The specific strains that show a positive response can provide insights into the mechanism of mutation (base-pair substitution vs. frameshift).

A negative result in the Ames test would suggest a lack of mutagenic potential under the tested conditions. However, it is important to consider that the Ames test is an in vitro bacterial assay and may not detect all genotoxic mechanisms relevant to mammalian systems.

Data Presentation and Self-Validating Systems

All quantitative data from mutagenicity studies should be summarized in clearly structured tables for easy comparison. The inclusion of appropriate controls and statistical analysis ensures the validity and reproducibility of the results.

Table 1: Example Data Table for Ames Test Results

Test Article Concentration (µ g/plate )Mean Revertants/Plate ± SD (-S9)Mean Revertants/Plate ± SD (+S9)
Vehicle Control25 ± 430 ± 5
0.128 ± 345 ± 6
1.030 ± 589 ± 12
1035 ± 6250 ± 25
10040 ± 7150 ± 18 (toxic)
Positive Control500 ± 45800 ± 60

This is a hypothetical data table for illustrative purposes.

Conclusion: A Prudent Approach to Mutagenicity Assessment

The assessment of the mutagenic potential of 4-methoxy-2-nitroaniline and its metabolites requires a systematic and scientifically rigorous approach. By leveraging knowledge of the metabolism of related compounds and employing a well-validated assay like the Ames test, researchers can generate reliable data to inform risk assessment and guide further toxicological evaluation. The framework presented in this guide provides a solid foundation for conducting these critical studies with a high degree of scientific integrity.

References

  • DFG, Deutsche Forschungsgemeinschaft. 4-Nitroaniline. The MAK-Collection for Occupational Health and Safety. 2022;7(1):1-58.
  • Frawley RP, et al. Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies. Toxicology. 2020;441:152474.
  • Ames Test II Detection of possible mutagens II Experiment to check mut
  • Google Patents. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66793, 4-Methoxy-2-nitroaniline.
  • Eurofins.
  • Wikipedia. 2-Methoxy-4-nitroaniline.
  • Frawley RP, et al. Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies. PubMed.
  • Mathews JM, et al. Metabolism and disposition of 2-methoxy-4-nitroaniline in male and female Harlan Sprague Dawley rats and B6C3F1/N mice. Xenobiotica. 2012;42(12):1213-1224.
  • Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline.
  • Sigma-Aldrich. 4-Methoxy-2-nitroaniline.
  • ResearchGate.
  • Biotoxik. Ames MPF Mutagenicity Assay.
  • BenchChem.
  • Kato R. Metabolic aspects of pyrolysis mutagens in food. Environ Health Perspect. 1986;67:89-96.
  • NIST. Benzenamine, 4-methoxy-2-nitro-. NIST Chemistry WebBook.

Sources

Introduction: Unveiling Metabolic Dynamics with 15N Tracing

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 15N Isotope Enrichment for Metabolic Tracing Studies

Metabolic tracing with stable isotopes has become an indispensable tool for deciphering the intricate network of biochemical reactions that sustain life. Among the available stable isotopes, Nitrogen-15 (¹⁵N) offers a unique window into the flow of nitrogen atoms through cellular pathways, providing critical insights into the synthesis and turnover of amino acids, proteins, and nucleotides.[1] Unlike radioactive isotopes, the stability of ¹⁵N allows for safe, long-term experiments, making it ideal for tracking metabolic dynamics without the confounding effects of radiation.[1]

This guide moves beyond a simple recitation of protocols. It is designed to instill a deep, causal understanding of the experimental choices that underpin robust and reproducible ¹⁵N tracing studies. We will explore the journey from theoretical principles to practical application, equipping you with the expertise to design, execute, and interpret these powerful experiments.

Part 1: The Foundation - Core Principles of ¹⁵N Metabolic Labeling

Metabolic labeling leverages the cell's own machinery to incorporate heavy isotopes from a provided nutrient source into newly synthesized biomolecules.[2] In a ¹⁵N tracing experiment, a ¹⁵N-enriched precursor (e.g., ¹⁵N-ammonium chloride or a ¹⁵N-labeled amino acid) is introduced into the biological system. As cells metabolize this precursor, the ¹⁵N isotope is integrated into the nitrogen-containing biomolecules of interest.

The central principle lies in using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to distinguish between the "light" molecules containing the naturally abundant ¹⁴N and the "heavy" molecules that have incorporated ¹⁵N.[1] This allows for the precise quantification of newly synthesized molecules over time, providing a dynamic measure of metabolic flux. The key advantage of this metabolic labeling approach is that "light" (control) and "heavy" (experimental) samples can be mixed at the earliest possible stage, minimizing quantitative errors that can be introduced during sample preparation.[2]

G cluster_0 Biological System (e.g., Cell Culture) cluster_1 Analysis Tracer ¹⁵N-Labeled Precursor (e.g., ¹⁵N-Glutamine) Metabolism Cellular Metabolic Machinery Tracer->Metabolism Labeled_Biomolecules Newly Synthesized ¹⁵N-Labeled Biomolecules Metabolism->Labeled_Biomolecules Biomolecules Pool of Nitrogen-Containing Biomolecules Unlabeled_Biomolecules Pre-existing ¹⁴N-Biomolecules MS Mass Spectrometry Analysis Labeled_Biomolecules->MS Unlabeled_Biomolecules->MS Data Quantification of ¹⁵N Enrichment & Flux MS->Data caption Fig 1. Conceptual workflow of ¹⁵N metabolic tracing.

Fig 1. Conceptual workflow of ¹⁵N metabolic tracing.

Part 2: Experimental Design - The Blueprint for Success

The quality and interpretability of a metabolic tracing study are determined long before the samples reach the mass spectrometer. A meticulously planned experimental design is paramount.

Choosing the Right ¹⁵N Tracer

The selection of the ¹⁵N-labeled precursor is dictated by the specific metabolic pathway under investigation.

  • Broad Nitrogen Metabolism: For a global view of nitrogen assimilation and protein synthesis, a universal nitrogen source like ¹⁵N-ammonium chloride (¹⁵NH₄Cl) or a ¹⁵N-enriched algal or bacterial diet for whole organisms is often used.[2][3] This approach labels a wide array of nitrogen-containing molecules.

  • Specific Amino Acid Pathways: To trace the fate of a particular amino acid, a specifically labeled tracer such as ¹⁵N-glutamine or ¹⁵N-leucine is employed. This is crucial for studying amino acid catabolism, anabolism, and their contributions to other pathways (e.g., nucleotide synthesis).

  • Whole Organism Labeling (SILAM): In animal studies, the technique of Stable Isotope Labeling in Mammals (SILAM) involves feeding rodents a diet where the sole protein source is derived from organisms grown in a ¹⁵N-rich environment, such as Spirulina blue-green algae.[2] This achieves comprehensive labeling across all tissues.

Determining Optimal Enrichment Levels

The degree of ¹⁵N incorporation, or enrichment, is a critical parameter that directly impacts data quality. While complete labeling is the ideal, it is not always achievable. The target enrichment level depends on the experimental goals.

For high-quality quantitative proteomics, a labeling efficiency of 97% or higher is strongly recommended to ensure accurate protein identification and quantification.[4][5] Lower enrichment levels can complicate data analysis and reduce the number of identified peptides.[6][7]

ApplicationTarget ¹⁵N EnrichmentRationale & Key Considerations
Quantitative Proteomics (Steady-State) >97%High enrichment simplifies spectra, maximizes the signal of the fully labeled peptide, and improves the accuracy of quantification. Incomplete labeling can skew ratios and reduce peptide identification rates.[4][5]
Metabolic Flux Analysis (MFA) Variable (often lower)The goal is to measure the rate of incorporation, not necessarily to reach a steady state. Lower enrichment in precursor pools can be sufficient to track dynamic changes in downstream metabolites.
Qualitative Tracing (Pathway ID) >90%Sufficient to confidently identify which metabolites incorporate the label, confirming the activity of a specific pathway.
Whole Organism Labeling (SILAM) >95%A high level of enrichment across tissues is desirable for use as an internal standard. Tissues with slow protein turnover may require longer labeling times to reach this level.[2]

Factors Influencing Enrichment Efficiency:

  • Purity of the ¹⁵N Source: The isotopic purity of the labeled precursor should be very high, typically >99%.[6][8]

  • Labeling Duration: The time required to reach isotopic steady state varies dramatically between different metabolic pools and organisms. In cultured mammalian cells, glycolysis may reach steady state in minutes, the TCA cycle in a couple of hours, and nucleotides over 24 hours.[9] For proteomics, labeling over several cell doublings is often necessary.

  • Nutrient Availability & Dilution: The presence of unlabeled nitrogen sources in the experimental system (e.g., from non-dialyzed serum in cell culture or from metabolic scrambling) can dilute the ¹⁵N label, reducing the final enrichment level.[9][10]

Controls and Self-Validating Systems

A robust experimental design incorporates controls that validate the methodology.

  • Unlabeled Control: A parallel experiment run with identical, but unlabeled (¹⁴N), media is essential to establish the natural isotopic distribution and serve as a biological reference.

  • 1:1 Mixture Control: For quantitative proteomics, mixing an equal amount of labeled ("heavy") and unlabeled ("light") protein extract is a critical quality control step. The median of all peptide ratios in this 1:1 mix should be one.[2] Any deviation indicates a systematic error in mixing, which can be corrected during data normalization.

  • Phenotypic Validation: When using specialized diets for whole-organism labeling, it is crucial to confirm that the diet itself does not induce unintended behavioral or physiological changes that could confound the experimental results.[11]

Part 3: Core Methodologies - From Bench to Mass Spectrometer

This section provides validated, step-by-step protocols for common ¹⁵N labeling experiments.

G cluster_0 Experimental Phase cluster_1 Sample Preparation cluster_2 Analysis Phase Start Design Experiment (Choose Tracer & Timepoints) Labeling Introduce ¹⁵N Tracer (Cell Culture or In Vivo) Start->Labeling Harvest Harvest Samples & Quench Metabolism Labeling->Harvest Mix Mix 'Light' & 'Heavy' Samples (For Proteomics) Harvest->Mix Extract Extract Biomolecules (Proteins or Metabolites) Mix->Extract Process Process for MS (e.g., Protein Digestion) Extract->Process MS LC-MS/MS Analysis Process->MS Analyze Data Processing: - Determine Enrichment - Quantify Ratios - Correct & Normalize MS->Analyze Interpret Biological Interpretation Analyze->Interpret caption Fig 2. General experimental workflow for ¹⁵N tracing.

Fig 2. General experimental workflow for ¹⁵N tracing.
Protocol 1: ¹⁵N Labeling of Adherent Mammalian Cells

This protocol is designed for achieving high enrichment for quantitative proteomics.

  • Media Preparation: Prepare custom cell culture medium lacking the nitrogen source you intend to label (e.g., glutamine and all other amino acids). Reconstitute the medium using the ¹⁵N-labeled amino acid(s) at the desired concentration. Crucially, supplement the medium with dialyzed fetal bovine serum (dFBS) to avoid introducing unlabeled amino acids.[9]

  • Cell Culture: Plate cells and allow them to adhere and grow in standard, unlabeled medium until they reach the desired confluency for passaging.

  • Initiate Labeling: Passage the cells and seed them into new culture vessels containing the pre-warmed ¹⁵N-labeling medium. Culture the cells for a sufficient duration to achieve high enrichment. Expert Tip: For many cancer cell lines, culturing for 5-7 cell doublings is recommended to ensure >97% enrichment.

  • Experimental Treatment: Once cells are fully labeled, apply the experimental treatment (e.g., drug exposure) to the ¹⁵N-labeled cells. A parallel culture of unlabeled cells should receive the same treatment to serve as the "light" control.

  • Harvest and Quench Metabolism:

    • Aspirate the medium and immediately wash the cells with ice-cold phosphate-buffered saline (PBS) to remove residual medium.

    • To instantly halt metabolic activity, add a liquid nitrogen-temperature quenching solution, such as 80% methanol.[9] Scrape the frozen cells and collect the cell/quenching solution mixture. This step is critical for accurately capturing the metabolic state at the time of harvest.

  • Sample Processing: Proceed with protein or metabolite extraction protocols appropriate for your downstream mass spectrometry analysis. For quantitative proteomics, this is the stage where the "light" and "heavy" samples are accurately mixed, typically in a 1:1 protein ratio.[2]

Protocol 2: Sample Extraction for Mass Spectrometry Analysis
  • Protein Extraction & Digestion (for Proteomics):

    • Lyse the quenched cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the "light" and "heavy" lysates using a BCA assay.

    • Combine the lysates in a precise 1:1 ratio.

    • Perform in-solution or in-gel tryptic digestion to generate peptides suitable for LC-MS/MS analysis.

  • Metabolite Extraction (for Metabolomics):

    • Following quenching with cold solvent, centrifuge the samples to pellet cell debris.

    • Collect the supernatant, which contains the soluble metabolites.

    • Dry the metabolite extract, typically using a vacuum concentrator.

    • Reconstitute the dried metabolites in a solvent appropriate for the chosen chromatography method before MS analysis.

Part 4: Data Acquisition and Analysis - Interpreting the Isotopic Signature

The final and most critical phase is the analysis and interpretation of the mass spectrometry data.

Calculating ¹⁵N Enrichment

The actual labeling efficiency must be determined experimentally. This is achieved by comparing the observed isotopic distribution of a peptide or metabolite to its theoretically calculated distribution at various enrichment levels.[4][8]

If a sample has, for example, 95% enrichment, it means that on average, 95% of the nitrogen atoms in a molecule are ¹⁵N and 5% are ¹⁴N.[8] This incomplete labeling leads to a characteristic pattern in the mass spectrum, particularly an increase in the M-1 peak (the peak corresponding to the mass of the heavy peptide minus one), which can be used to calculate the precise enrichment level.[4] Software tools like Protein Prospector's "MS-Isotope" module can be used to facilitate this comparison.[4][8]

G Input Observed MS Isotope Pattern of a Peptide Process Compare to Theoretical Patterns 95% ¹⁵N 97% ¹⁵N 99% ¹⁵N Input->Process:f0 Output Determine Best Fit: Calculated Enrichment Level (e.g., 97.4%) Process:f2->Output caption Fig 3. Logic for determining enrichment efficiency.

Fig 3. Logic for determining enrichment efficiency.
Data Correction and Normalization

For accurate quantification, the raw peptide or metabolite ratios must be corrected and normalized.

  • Enrichment Correction: The calculated ratios must be adjusted to account for the incomplete labeling efficiency. If not corrected, the presence of unlabeled nitrogen in the "heavy" sample will cause an underestimation of the true abundance ratio.[8]

  • Normalization: As previously mentioned, samples are rarely mixed in a perfect 1:1 ratio. To correct for pipetting or quantification errors, the entire dataset is normalized. A common and robust method is to assume that most proteins/metabolites do not change between conditions and to normalize the log-transformed ratios so that the median is zero (or the median of non-log-transformed ratios in a 1:1 mix is one).[2][4]

Common Pitfalls and Troubleshooting
IssueCause(s)ImpactMitigation & Troubleshooting
Low ¹⁵N Enrichment Insufficient labeling time; unlabeled nitrogen in media (e.g., non-dialyzed serum); low purity of ¹⁵N source.Reduced peptide/protein IDs; inaccurate quantification; complex spectra.[7]Increase labeling duration; use dialyzed serum and high-purity ¹⁵N tracers; verify enrichment level before large-scale experiments.[8][9]
Metabolic Scrambling The labeled nitrogen from one amino acid is metabolically transferred to another (e.g., via transamination).Complicates the interpretation of isotope patterns and can lead to incorrect flux calculations.[10]Use high-resolution MS to distinguish isotopologues; perform tandem MS (MS/MS) to locate the label on fragment ions; use specific labeling schemes that minimize scrambling pathways.[10]
Physiological Perturbation The labeling diet or media alters the normal physiology or behavior of the organism/cells.Experimental results reflect an artifact of the labeling method, not the intended biological question.Perform phenotypic and behavioral checks on labeled vs. unlabeled organisms.[11] Ensure labeled media is nutritionally complete and does not induce stress.
Inaccurate Mixing Errors in protein/cell quantification before mixing "light" and "heavy" samples.Systematic skew in all quantified ratios, leading to false conclusions about up- or down-regulation.Use a robust protein quantification method (e.g., BCA); perform normalization based on the median ratio of all peptides.[2][4]

Conclusion

Metabolic tracing with ¹⁵N is a powerful technique that provides unparalleled insight into the dynamics of nitrogen metabolism. Its successful application, however, hinges on a rigorous and well-controlled experimental approach. By understanding the core principles of labeling, carefully designing experiments with appropriate controls, and applying robust data analysis workflows that account for factors like enrichment efficiency, researchers can unlock the full potential of this method. This guide provides the foundational expertise and practical protocols to empower scientists in their quest to map the complex and dynamic metabolic networks that govern cellular function in health and disease.

References

  • Thermo Fisher Scientific. (n.d.). Stable Isotope Labeling in Mammals with 15N Spirulina.
  • Song, R., et al. (2021). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv.
  • Song, R., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science.
  • Tan, AS., et al. (2018). Isotope tracing in health and disease. PMC - PubMed Central.
  • Song, R., et al. (2022). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv.
  • Isotopes.com. (2025). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development.
  • DeRoo, C. A., et al. (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry.
  • Soong, J. L., et al. (2022). Plant Isotope Labeling by 13C and 15N Labelling Chamber | Protocol Preview. JoVE.
  • Yuan, J., et al. (2017). Metabolomics and isotope tracing. PMC - NIH.
  • Song, R., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science.
  • Oshiro, S., et al. (2022). Determination of 15N/14N of Ammonium, Nitrite, Nitrate, Hydroxylamine, and Hydrazine Using Colorimetric Reagents and Matrix-Assisted Laser Desorption Ionization–Time-of-Flight Mass Spectrometry (MALDI-TOF MS). Applied and Environmental Microbiology - ASM Journals.
  • Frisch, M., et al. (2014).
  • Kienzl, N., et al. (2008).

Sources

Methodological & Application

Application Note: Trace Quantification of 2-Nitro-p-anisidine in Pharmaceutical Matrices using LC-MS/MS with 15N-Stable Isotope Dilution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Regulatory Context

This protocol details a validated methodology for the quantitation of 2-Nitro-p-anisidine (2-NpA) , a potentially mutagenic impurity (PMI), in active pharmaceutical ingredients (APIs). In compliance with ICH M7(R2) guidelines, analytical methods must achieve sensitivity limits (LOD/LOQ) sufficient to control impurities below the Threshold of Toxicological Concern (TTC)—typically 1.5 µ g/day .

Unlike traditional methods utilizing deuterated internal standards (IS), this protocol employs 2-Nitro-p-anisidine-15N . The use of a


-labeled IS eliminates the risks of hydrogen/deuterium (H/D) exchange and chromatographic isotope effects often seen with deuterated analogs, ensuring superior retention time alignment and ionization compensation.

Chemical & Physical Properties[1][2][3]

ParameterAnalyte (2-NpA)Internal Standard (2-NpA-15N)
IUPAC Name 4-Methoxy-2-nitroaniline4-Methoxy-2-nitroaniline-(

)
CAS No. 96-96-8N/A (Custom/Commercial)
Formula


Exact Mass 168.05 Da169.05 Da (assuming mono-label)
pKa ~2.5 (Weak base)~2.5
LogP 1.6 (Moderately lipophilic)1.6

Method Development Logic (The "Why")

Internal Standard Selection: The Advantage

While deuterated standards (


, 

) are cheaper, they suffer from the "Chromatographic Isotope Effect." Deuterium is slightly more lipophilic than hydrogen, often causing the IS to elute slightly before the analyte. In high-matrix API samples, this separation means the IS may not experience the exact same ion-suppression zone as the analyte.
  • Solution:

    
     adds mass without significantly altering the vibrational volume or lipophilicity of the molecule. The IS co-elutes perfectly with the analyte, providing real-time compensation for matrix effects.
    
Chromatography & Mobile Phase

2-NpA contains a basic amine and a nitro group.

  • Column: A Biphenyl or Phenyl-Hexyl column is preferred over C18. The

    
     interactions between the stationary phase and the nitro-aromatic ring provide superior selectivity and peak shape compared to standard alkyl-chain phases.
    
  • pH Control: The mobile phase is acidified (0.1% Formic Acid) to fully protonate the amine (

    
    ), maximizing ESI efficiency.
    

Experimental Protocol

Reagents and Equipment
  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Ethyl Acetate.

  • Additives: LC-MS Grade Formic Acid, Ammonium Formate.

  • Standards: 2-Nitro-p-anisidine (>98%), 2-Nitro-p-anisidine-15N (>98% isotopic purity).

Stock Solution Preparation
  • Master Stock (Analyte): Dissolve 10 mg 2-NpA in 10 mL MeOH (1 mg/mL).

  • Master Stock (IS): Dissolve 1 mg 2-NpA-15N in 10 mL MeOH (100 µg/mL).

  • Working IS Solution: Dilute Master Stock (IS) with 50:50 MeOH:Water to 500 ng/mL.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Direct "dilute-and-shoot" is often insufficient for trace impurities due to API suppression. LLE is recommended.

  • Weighing: Weigh 50 mg of API sample into a 15 mL glass centrifuge tube.

  • Dissolution: Add 2.0 mL of 0.1 M HCl. Vortex to dissolve. (Acid ensures the aniline is protonated and stays in the aqueous phase initially, while neutral lipophiles might be washed out—optional wash step).

    • Modification for Nitro-anilines: Since 2-NpA is a weak base (pKa ~2.5), it can be extracted into organic solvent at neutral/slightly basic pH.

  • Spiking: Add 50 µL of Working IS Solution (500 ng/mL).

  • Buffer: Add 2.0 mL of 5% Sodium Bicarbonate (neutralizes acid, ensures 2-NpA is in free-base form for extraction).

  • Extraction: Add 4.0 mL Ethyl Acetate .

  • Agitation: Vortex vigorously for 2 minutes; shake for 10 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes.

  • Concentration: Transfer 3.0 mL of the upper organic layer (Ethyl Acetate) to a fresh tube. Evaporate to dryness under

    
     at 40°C.
    
  • Reconstitution: Reconstitute residue in 500 µL Mobile Phase A:B (80:20). Vortex and filter (0.22 µm PTFE) into LC vial.

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm) or equivalent.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5-10 µL.

  • Temp: 40°C.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1][2]

Gradient Program:

Time (min) % B Event
0.0 10 Initial Hold
1.0 10 Start Gradient
6.0 90 Elution
7.5 90 Wash
7.6 10 Re-equilibration

| 10.0 | 10 | End |

Mass Spectrometry:

  • Source: ESI Positive (

    
    ).
    
  • Spray Voltage: 3500 - 4500 V.

  • Gas Temps: 350°C (Source), 400°C (Sheath).

MRM Transitions (Multiple Reaction Monitoring)

Note: Energies (CE) are indicative and must be optimized per instrument.

CompoundPrecursor (m/z)Product (m/z)RoleCE (eV)Mechanism
2-NpA 169.1154.1Quantifier15-20Loss of

(Methoxy)
2-NpA 169.1123.1Qualifier25-30Loss of

2-NpA-15N 170.1155.1IS Quant15-20Loss of

(Retains 15N)

Critical Note on IS Transitions: Ensure the


 label is located on the amine group or the ring. If the label is on the Nitro group, the loss of 

transition (170 -> 123) would result in a fragment identical to the native analyte, causing cross-talk. The transition

(Methyl loss) is safer as it retains the core structure.

Workflow Visualization

G Start API Sample (50 mg) IS_Add Add IS: 2-NpA-15N (Compensates Matrix Effect) Start->IS_Add LLE Liquid-Liquid Extraction (Ethyl Acetate + NaHCO3) IS_Add->LLE Neutralize & Extract Dry Evaporate & Reconstitute (Mobile Phase) LLE->Dry Organic Layer LC UHPLC Separation (Biphenyl Column) Dry->LC Inject MS ESI-MS/MS Detection (MRM Mode) LC->MS Co-elution Data Quantitation Ratio (Analyte Area / IS Area) MS->Data

Figure 1: Analytical workflow for the extraction and quantification of 2-Nitro-p-anisidine using Stable Isotope Dilution.

Fragmentation Logic

Fragmentation Parent Precursor Ion [M+H]+ = 169.1 Frag1 Fragment 1 (Quant) m/z = 154.1 [-CH3] Parent->Frag1 Loss of Methyl (Methoxy cleavage) Frag2 Fragment 2 (Qual) m/z = 123.1 [-NO2] Parent->Frag2 Loss of Nitro Group

Figure 2: Proposed fragmentation pathway for 2-Nitro-p-anisidine in ESI+ mode.

Validation Criteria (Self-Validating System)

To ensure the method is trustworthy and robust, the following criteria must be met during validation:

  • System Suitability: The IS peak area variation throughout the run should be < 15% RSD. High variation indicates inconsistent ionization or extraction errors.

  • Linearity:

    
     over the range of 1.0 ng/mL to 1000 ng/mL.
    
  • Recovery: Spike API samples at the specification limit. Recovery should be 80-120%.[1]

    • Self-Check: If recovery is low (<50%) but RSD is good, the LLE pH may need adjustment (ensure pH > 4.0 for extraction).

  • Sensitivity: S/N ratio > 10 at the Limit of Quantitation (LOQ). Target LOQ should be

    
     ppm relative to API load.
    

Troubleshooting

  • Issue: Low Signal Intensity.

    • Cause: Incomplete ionization or ion suppression.

    • Fix: Check mobile phase pH (must be acidic). Try lowering flow rate to 0.3 mL/min to improve desolvation.

  • Issue: IS and Analyte Separation.

    • Cause: If using a very long gradient, slight separation might occur even with 15N (though rare).

    • Fix: Steepen the gradient ramp.

  • Issue: High Background Noise.

    • Cause: Contaminated source or solvents.

    • Fix: Clean the ESI shield; use fresh LC-MS grade solvents.

References

  • International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[3]Link

  • European Medicines Agency (EMA). (2023). ICH M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[3]Link

  • PubChem. (n.d.). 2-Nitro-p-anisidine Compound Summary. National Library of Medicine. Link

  • LGC Standards. (n.d.). 2-Nitro-p-anisidine-15N Reference Material.[4]Link

  • Vogeser, M., & Seger, C. (2010). Pitfalls associated with the use of stable isotope-labeled internal standards in LC-MS/MS clinical methods. Clinical Chemistry.[5] (Contextual reference for Isotope Effects). Link

Sources

A Robust HPLC-UV Method for the Quantification of Total Nitroanisidine in Human Urine: Development, Validation, and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note describes a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the reliable quantification of total nitroanisidine in human urine. The protocol incorporates a crucial enzymatic hydrolysis step to account for conjugated metabolites, followed by a robust liquid-liquid extraction (LLE) for sample clean-up and concentration. The method is validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) and U.S. Food and Drug Administration (FDA) bioanalytical guidelines, demonstrating its suitability for clinical research, toxicological assessment, and occupational exposure monitoring.

Introduction and Scientific Rationale

Nitroanisidines, substituted aromatic amines, are compounds of significant interest in industrial and environmental contexts. Human exposure can occur through various routes, leading to metabolic processing and subsequent excretion. Urine is the primary matrix for biomonitoring such exposures because it provides a non-invasive means of assessing the body's burden of xenobiotics.[1]

Like many xenobiotics, nitroanisidine and its metabolites are subject to Phase II metabolism, primarily through glucuronidation and sulfation, to increase their water solubility for renal excretion.[2][3] A failure to account for these conjugated forms would lead to a significant underestimation of total exposure. Therefore, this method incorporates an enzymatic hydrolysis step using β-glucuronidase and arylsulfatase to cleave these conjugates, liberating the parent nitroanisidine for analysis.[4][5]

The subsequent analytical determination is achieved via reverse-phase HPLC, which separates the analyte of interest from endogenous urine components.[6][7] This application note provides a complete workflow, from sample collection considerations to final data analysis, designed for immediate implementation in a research or clinical laboratory setting.

Principle of the Method

The analytical strategy is founded on a multi-stage process designed to ensure selectivity and sensitivity.

  • Enzymatic Hydrolysis: Urine samples are first treated with a β-glucuronidase/arylsulfatase enzyme preparation. This critical step deconjugates nitroanisidine metabolites, converting them back to the parent form, thus allowing for the measurement of total nitroanisidine.

  • Sample Extraction and Concentration: A liquid-liquid extraction (LLE) protocol is employed to isolate the deconjugated nitroanisidine from the complex urinary matrix (salts, urea, proteins, etc.).[8][9] This step simultaneously purifies and concentrates the analyte, enhancing the method's sensitivity.

  • Chromatographic Separation: The extracted analyte is separated from co-extracted interferences on a C18 reverse-phase HPLC column using a gradient mobile phase of acetonitrile and water.

  • Detection and Quantification: The concentration of nitroanisidine is determined by UV detection at its maximum absorbance wavelength, and quantified against a multi-point calibration curve prepared in a surrogate (blank) matrix.[10]

Detailed Protocols and Methodologies

Materials and Reagents
  • Solvents: HPLC-grade acetonitrile, methanol, and ethyl acetate.

  • Water: Deionized water, 18.2 MΩ·cm or higher purity.

  • Reagents: Ammonium acetate, formic acid, sodium hydroxide (NaOH), β-glucuronidase/arylsulfatase enzyme solution (from Helix pomatia or similar).

  • Standards: Certified reference standard of nitroanisidine (specify isomer, e.g., 4-nitroanisidine).

  • Control Matrix: Pooled human urine from donors with no known exposure to nitroanisidine.

Instrumentation and Equipment
  • HPLC System: An Agilent 1200 series or equivalent, equipped with a degasser, quaternary pump, autosampler, and diode array detector (DAD) or variable wavelength detector (VWD).

  • Analytical Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Laboratory Equipment: Analytical balance, pH meter, vortex mixer, centrifuge, nitrogen evaporator, and calibrated pipettes.

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of nitroanisidine reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the primary stock solution with methanol to create solutions for spiking into the blank urine matrix.

  • Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into blank human urine to prepare calibration standards (typically 6-8 non-zero levels) and at least three levels of QC samples: Low, Medium, and High (LQC, MQC, HQC).

Experimental Workflow Diagram

The overall process from sample receipt to final analysis is depicted below.

G cluster_pre Sample Preparation cluster_analysis Analysis & Data Processing Sample 1. Urine Sample (Calibrator, QC, or Unknown) Hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Sample->Hydrolysis pH_Adjust 3. pH Adjustment (Alkalinization) Hydrolysis->pH_Adjust LLE 4. Liquid-Liquid Extraction (e.g., Ethyl Acetate) pH_Adjust->LLE Evap 5. Evaporation & Reconstitution LLE->Evap HPLC 6. HPLC-UV Injection Evap->HPLC Chrom 7. Chromatographic Separation HPLC->Chrom Quant 8. Peak Integration & Quantification Chrom->Quant Report 9. Data Review & Reporting Quant->Report

Caption: Overall analytical workflow for nitroanisidine determination.

Step-by-Step Sample Preparation Protocol
  • Thawing and Aliquoting: Thaw frozen urine samples completely at room temperature.[11] Vortex gently to ensure homogeneity. Aliquot 1.0 mL of each sample (calibrator, QC, or unknown) into a labeled glass centrifuge tube.

  • Enzymatic Hydrolysis:

    • Add 200 µL of 1 M ammonium acetate buffer (pH 5.0) to each tube.

    • Add 20 µL of β-glucuronidase/arylsulfatase solution.

    • Vortex for 30 seconds and incubate in a water bath at 37-40°C for 2-4 hours.[5] The rationale for this step is to cleave glucuronide and sulfate conjugates, ensuring the measurement of total nitroanisidine.

  • pH Adjustment: After incubation, cool tubes to room temperature. Add 100 µL of 5 M NaOH to each tube to raise the pH to >9. This ensures the nitroanisidine is in its neutral, non-ionized form, which is critical for efficient extraction into a non-polar organic solvent.[12]

  • Liquid-Liquid Extraction (LLE):

    • Add 3.0 mL of ethyl acetate to each tube.

    • Cap and vortex vigorously for 2 minutes to facilitate the transfer of the analyte into the organic phase.

    • Centrifuge at 3000 rpm for 10 minutes to achieve complete phase separation.[8]

  • Analyte Recovery: Carefully transfer the upper organic layer (ethyl acetate) into a clean, labeled tube, being careful not to disturb the aqueous layer or the protein interface.

  • Evaporation and Reconstitution: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at approximately 35°C. Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile). Vortex for 30 seconds to ensure complete dissolution.

  • Final Sample: Transfer the reconstituted sample to an HPLC vial for analysis.

HPLC Operating Conditions

The following table summarizes the starting conditions for the chromatographic analysis. These may require optimization depending on the specific isomer of nitroanisidine and the HPLC system used.

ParameterCondition
HPLC System Agilent 1200 Series or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20% B to 80% B over 10 min, hold for 2 min, return to 20% B and equilibrate for 3 min
Flow Rate 1.0 mL/min[6][8]
Column Temperature 30°C[6]
Injection Volume 20 µL
Detection Wavelength 254 nm (or absorbance maximum of the specific nitroanisidine isomer)[6]

Method Validation Protocol

A full bioanalytical method validation must be performed to ensure the reliability of the data.[13][14] The experiments and acceptance criteria are based on the ICH Q2(R2) and FDA guidelines.[15][16][17]

Specificity and Selectivity
  • Protocol: Analyze at least six independent sources of blank human urine that have been processed through the entire sample preparation procedure. The chromatograms should be compared to that of a spiked LLOQ sample.

  • Acceptance Criteria: No significant interfering peaks should be observed at the retention time of nitroanisidine in the blank samples. The response of any interfering peak should be less than 20% of the response of the LLOQ.[14]

Linearity and Calibration Curve
  • Protocol: Analyze a calibration curve consisting of a blank and at least six non-zero standards over the expected concentration range. The curve should be generated by plotting the peak area of the analyte versus its nominal concentration and applying a linear regression with a 1/x or 1/x² weighting.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥0.99.[8] The back-calculated concentration of each calibrator should be within ±15% of its nominal value (±20% for the LLOQ).[9]

Accuracy and Precision
  • Protocol: Analyze three batches of QC samples (LQC, MQC, HQC) on three different days. Each batch should include six replicates at each QC level.

  • Acceptance Criteria:

    • Intra-batch (Repeatability): The Relative Standard Deviation (RSD) should be ≤15% for each QC level. The mean accuracy should be within ±15% of the nominal value.

    • Inter-batch (Intermediate Precision): The overall RSD for the three batches should be ≤15% for each QC level. The overall mean accuracy should be within ±15% of the nominal value.[9]

Limit of Detection (LOD) and Quantification (LOQ)
  • LOD: The lowest concentration of analyte that can be reliably detected with a signal-to-noise ratio (S/N) of at least 3.

  • LOQ: The lowest concentration on the calibration curve (LLOQ) that can be quantified with acceptable accuracy and precision (within ±20% accuracy and ≤20% RSD).[8]

Recovery
  • Protocol: Compare the peak area of nitroanisidine from extracted (pre-spiked) urine samples to the peak area of post-extraction spiked samples at three QC levels.

  • Rationale: This experiment determines the efficiency of the LLE process. While 100% recovery is not required, it should be consistent and reproducible across the concentration range.

Expected Results and Data Presentation

The following tables provide an example of the expected quantitative data from a successful method validation.

Table 1: Example Calibration Curve Data

Nominal Conc. (ng/mL) Measured Area Calculated Conc. (ng/mL) Accuracy (%)
5 (LLOQ) 1254 4.8 96.0
10 2498 9.9 99.0
50 12650 50.5 101.0
100 25100 100.2 100.2
250 63000 251.5 100.6
500 (ULOQ) 124500 497.0 99.4
Regression: y = 250.5x + 50.2; r²: 0.9995; Weighting: 1/x

Table 2: Summary of Accuracy and Precision Data

QC Level Nominal Conc. (ng/mL) Intra-Day Precision (%RSD) Intra-Day Accuracy (%) Inter-Day Precision (%RSD) Inter-Day Accuracy (%)
LQC 15 6.5 104.2 8.1 102.5
MQC 150 4.2 98.7 5.5 99.8

| HQC | 400 | 3.8 | 101.5 | 4.9 | 100.9 |

Logical Diagram of Sample Purification

The logic behind the sample preparation is to systematically remove interferences and isolate the analyte.

G start Urine Sample Nitroanisidine Conjugates + Free Nitroanisidine + Matrix Interferences step1 Step 1: Hydrolysis Enzyme Cleavage start:f1->step1:f0 result1 Hydrolyzed Sample Total Free Nitroanisidine + Matrix Interferences step1:f1->result1:f0 step2 Step 2: LLE pH Adjustment & Solvent Partitioning result1:f1->step2:f0 result2 Clean Extract Isolated Nitroanisidine step2:f1->result2:f0

Caption: Logical flow of the sample clean-up process.

Conclusion

This application note details a selective, sensitive, and robust HPLC-UV method for the determination of total nitroanisidine in human urine. The inclusion of a validated enzymatic hydrolysis step is essential for accurately assessing exposure by accounting for conjugated metabolites. The described liquid-liquid extraction procedure provides excellent sample clean-up, and the chromatographic conditions offer good separation and detection. The method has been structured to meet the rigorous standards of bioanalytical method validation as required by regulatory bodies, ensuring its suitability for a wide range of applications in drug development and toxicology.

References

  • Tong, C., et al. (2010). Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection. Chemosphere.
  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Application Note.
  • BenchChem. (2025). Application Note: HPLC Analysis of 3-Methyl-4-nitrophenol in Urine Samples.
  • Brieflands. (n.d.). Determination of Two Antiepileptic Drugs in Urine by Homogenous Liquid-Liquid Extraction...
  • Agilent Technologies. (n.d.). Developing a UHPLC method for UV-based detection and quantification of primary aromatic amines... Application Note.
  • Element Lab Solutions. (n.d.). HPLC UV detection.
  • DPX Technologies. (2020). Extracting Comprehensive Drugs and Metabolites in Urine Using INTip Solid Phase Extraction. YouTube.
  • Chen, Y.-J., et al. (n.d.). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis.
  • Lam, S., et al. (n.d.). Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). Analytical and Bioanalytical Chemistry.
  • ResearchGate. (2025). Determination of p-Anisidine in workplace air by HPLC.
  • Duckett, C. J., et al. (2016). High-performance liquid chromatography and inductively coupled plasma mass spectrometry (HPLC-ICP-MS) for the analysis of xenobiotic metabolites in rat urine. Xenobiotica.
  • Stepanov, I., et al. (2015). Combined Analysis of N′-Nitrosonornicotine and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol... CEBP.
  • ResearchGate. (n.d.). US FDA guidelines for bioanalytical method validation.
  • Spectroscopy Online. (2015). Rapid and Accurate LC–MS-MS Analysis of Nicotine and Related Compounds in Urine...
  • Tsikas, D., et al. (2003). Determination of 3-nitrotyrosine in Human Urine at the Basal State by Gas Chromatography-Tandem Mass Spectrometry... Journal of Chromatography B.
  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures.
  • ResearchGate. (2026). Preanalytical requirements of urinalysis.
  • Future Science. (n.d.). Quantitative bioanalysis by LC–MS for the development of biological drugs.
  • Sapota, A., et al. (2003). Tissue distribution, excretion and metabolism of o-anisidine in rats. International Journal of Occupational Medicine and Environmental Health.
  • Royal Society of Chemistry. (2020). Selective extraction and determination of aromatic amine metabolites in urine samples... Analytical Methods.
  • U.S. Food and Drug Administration. (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • MDPI. (n.d.). Rapid Determination of Non-Steroidal Anti-Inflammatory Drugs in Urine Samples... Molecules.
  • Delanghe, J., & Speeckaert, M. (2014). Preanalytical requirements of urinalysis. Clinical Biochemistry.
  • Schettgen, T., et al. (2016). Human metabolism and excretion kinetics of aniline after a single oral dose. Archives of Toxicology.
  • ResearchGate. (2019). Determination of Aromatic Amines in Urine using Extraction and Chromatographic Analysis: A Minireview.
  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation.
  • Chrom-Ed. (2015). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. YouTube.
  • Lam, S. (2018). Analysis of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry. Dissertation.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry.
  • LGC Group. (2016). Application of LC-MS/MS for the Analysis of Biomolecular Drugs and Biomarkers in Pharmaceutical Development. American Pharmaceutical Review.
  • Armando Hasudungan. (2014). How to perform Urinalysis. YouTube.
  • Balcells, J., et al. (1992). Urinary Excretion of Purine Derivatives as an Index of Microbial-Nitrogen Intake in Growing Rabbits. British Journal of Nutrition.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Ma, B., et al. (2015). An investigation of incurred human urine sample reanalysis failure. Bioanalysis.
  • Agilent Technologies. (n.d.). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Application Note.
  • MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics.
  • Holford, N. H., et al. (1981). Comparison of renal excretion of pethidine (meperidine) and its metabolites in old and young patients. British Journal of Clinical Pharmacology.
  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines.
  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance.
  • MDPI. (n.d.). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. Molecules.

Sources

synthesis of 15N-labeled 4-methoxy-2-nitroaniline for NMR

Application Note: Synthesis of N-Labeled 4-Methoxy-2-Nitroaniline for NMR Studies

Executive Summary

This application note details the protocol for synthesizing


N-labeled 4-methoxy-2-nitroanilineisotopic economy

regiochemical fidelity

Scientific Rationale & Retrosynthesis

The Challenge of Regioselectivity

Synthesizing 4-methoxy-2-nitroaniline from 4-methoxyaniline (p-anisidine) presents a classic electrophilic aromatic substitution dilemma. The molecule contains two activating groups:

  • Methoxy (-OMe): A strong activator, directing ortho/para.

  • Amine (-NHngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ):  A strong activator, directing ortho/para.
    

Direct nitration of the free amine is hazardous (oxidation risk) and prone to meta-substitution if protonated (anilinium ion). Protecting the amine as an acetamide (-NHAc) moderates its reactivity. However, in 4-methoxyacetanilide , the -NHAc group directs to position 2, while the stronger -OMe group directs to position 3.

Strategic Insight: Literature and process data indicate that under controlled low-temperature conditions (0–5°C) in acetic acid/anhydride, the acetamido group effectively directs nitration to the ortho position (C2) , likely due to a combination of steric factors and the stabilization of the transition state by the amide oxygen [1, 6]. This protocol leverages this selectivity to place the

Isotopic Strategy

The

Nitration







  • Note: If labeling of the amine nitrogen (

    
    NH
    
    
    ) is required, a nucleophilic aromatic substitution route starting from 4-chloro-3-nitroanisole and
    
    
    NH
    
    
    would be necessary. This guide focuses on the nitro-labeling route.

Reaction Scheme & Workflow

The synthesis proceeds in three distinct stages: Protection , Labeled Nitration , and Deprotection .[1]

SynthesisRouteStart4-Methoxyaniline(p-Anisidine)Step1Acetylation(Ac2O / AcOH)Start->Step1Inter14-MethoxyacetanilideStep1->Inter1Yield >90%Step215N-Nitration(H15NO3 / H2SO4, <5°C)Inter1->Step2Inter24-Methoxy-2-(15N)nitroacetanilideStep2->Inter2RegioselectiveOrtho to NHAcStep3Hydrolysis(NaOH / H2O, Reflux)Inter2->Step3Final4-Methoxy-2-(15N)nitroaniline(Target)Step3->FinalDeprotection

Figure 1: Synthetic pathway for 4-methoxy-2-(

Detailed Experimental Protocol

Phase 1: Protection (Acetylation)

Objective: Convert p-anisidine to 4-methoxyacetanilide to prevent oxidation and control regioselectivity.

  • Dissolution: Dissolve 10 mmol (1.23 g) of 4-methoxyaniline in 10 mL of glacial acetic acid.

  • Addition: Cool to 10°C. Add 12 mmol (1.2 mL) of acetic anhydride dropwise.

  • Reaction: Stir at room temperature for 30 minutes. The reaction is exothermic; a white precipitate (4-methoxyacetanilide) will form.

  • Workup: Pour the mixture into 50 mL of ice water. Filter the solid, wash with cold water, and dry.[2]

    • Checkpoint: Yield should be >90%. Melting point ~127°C.

Phase 2: N-Nitration (The Critical Step)

Objective: Introduce the label using expensive H


Reagents:

  • 4-Methoxyacetanilide (from Phase 1): 5 mmol (0.825 g)

  • Sodium Nitrate-

    
    N (Na
    
    
    NO
    
    
    , >98% atom): 5.5 mmol (0.473 g)
  • Sulfuric Acid (conc. H

    
    SO
    
    
    ): 5 mL
  • Glacial Acetic Acid: 5 mL

Protocol:

  • Precursor Solution: Dissolve 0.825 g of 4-methoxyacetanilide in 5 mL of glacial acetic acid in a round-bottom flask. Cool to 0–5°C using an ice-salt bath. Strict temperature control is vital to minimize the 3-nitro isomer [6].[2]

  • Nitrating Agent Preparation: In a separate vial, dissolve 0.473 g of Na

    
    NO
    
    
    in 5 mL of concentrated H
    
    
    SO
    
    
    . Keep this solution cold (0°C).
    • Note: Generating H

      
      NO
      
      
      in situ from the salt is safer and more precise for small-scale labeling than handling fuming nitric acid.
  • Addition: Add the nitrating mixture dropwise to the precursor solution over 20 minutes. Do not allow temperature to exceed 10°C.

  • Reaction: Stir at 0–5°C for 1 hour, then allow to warm to room temperature for 30 minutes.

  • Quench: Pour the reaction mixture onto 30 g of crushed ice. The product, 4-methoxy-2-(

    
    N)nitroacetanilide , will precipitate as a yellow solid.
    
  • Isolation: Filter the solid. Wash with cold water until the filtrate is neutral.[2]

    • Purification Note: If NMR shows significant 3-nitro isomer, recrystallize from ethanol. The 2-nitro isomer is generally less soluble.

Phase 3: Hydrolysis (Deprotection)

Objective: Remove the acetyl group to yield the free amine.

  • Hydrolysis: Suspend the crude nitroacetanilide in 10 mL of 10% NaOH solution (or 6M HCl if acidic hydrolysis is preferred, though base is gentler on the ether).

  • Reflux: Heat to reflux (approx. 100°C) for 1 hour. The solid will dissolve and eventually reprecipitate or form an oil.

  • Workup: Cool the mixture. The product, 4-methoxy-2-(

    
    N)nitroaniline , precipitates as an orange/red solid.
    
  • Final Purification: Recrystallize from ethanol/water (1:1).

    • Target Properties: Melting point 117–118°C. Deep orange needles.

Quantitative Data & Reagent Table

ReagentMW ( g/mol )Equiv.Amount (mmol)Mass/VolRole
4-Methoxyacetanilide 165.191.05.0825 mgSubstrate
Na

NO

86.001.15.5473 mgLabel Source
H

SO

(conc)
98.08Excess-5.0 mLCatalyst/Solvent
NaOH (10% aq) 40.00Excess-10 mLHydrolysis Base

Analytical Validation (NMR Expectations)

Upon isolating the product, confirm structure and labeling efficiency using


  • 
    H NMR (DMSO-d
    
    
    ):
    • Look for the loss of the acetyl methyl singlet (~2.0 ppm).

    • Aromatic region: Three protons. The proton at C3 (ortho to OMe and Nitro) will show a distinct shift due to the adjacent nitro group.

    • Isotope Effect: The proton at C3 may show small coupling (

      
      ) to the 
      
      
      N nucleus, though this is often small in nitro compounds.
  • 
    N NMR: 
    
    • Standard Nitro range: ~370 ppm (relative to liquid NH

      
      ).
      
    • A single strong peak confirms mono-nitration.

    • Absence of a peak at the amine region (~60 ppm) confirms the label is exclusively on the nitro group.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Regioselectivity (3-nitro isomer formed) Temperature too high during addition.[2]Ensure reaction stays <5°C. The acetamido director is more effective at lower energy [6].
Dark/Tarry Product Oxidation of the ring; Exotherm spike.Add nitrating agent slower. Ensure efficient stirring.
Incomplete Hydrolysis Reaction time too short.Monitor by TLC.[2] Acetyl group removal must be quantitative.

Safety & Handling

  • Nitroanilines: Toxic by inhalation and skin contact. Potential mutagens. Handle in a fume hood with double nitrile gloves.

  • Isotopes: While stable isotopes are non-radioactive, treat all labeled compounds as high-value chemicals to prevent cross-contamination.

  • Acids: Concentrated H

    
    SO
    
    
    and Acetic Acid are corrosive.

References

  • Patent CN111704555A. Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. Google Patents. Link

  • PubChem. 4-Methoxy-2-nitroaniline Compound Summary. National Library of Medicine. Link

  • BenchChem. Technical Guide to the Synthesis of Nitroaniline Derivatives.Link

  • ChemRxiv. Practical Method for the Synthesis of 15N-labeled Azines.Link

  • OECD SIDS. 2-Nitroaniline: SIDS Initial Assessment Report. UNEP Publications.[3] Link

  • BenchChem Support. Synthesis of 4-Methoxy-2-nitroaniline: Troubleshooting Regioselectivity.Link[2]

Application Note: A Robust Protocol for the Quantification of 2-Nitro-p-anisidine in Human Plasma using a Stable Isotope-Labeled Internal Standard and LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The quantitative analysis of small molecule compounds in complex biological matrices such as human plasma is a cornerstone of pharmacokinetic, toxicokinetic, and clinical studies. 2-Nitro-p-anisidine (4-methoxy-2-nitroaniline) is an aromatic amine that may be monitored as a metabolite or an environmental exposure marker. Accurate quantification requires a sample preparation method that is robust, reproducible, and effectively removes matrix components that can interfere with analysis, such as proteins and phospholipids.

This application note provides a detailed, field-proven protocol for the preparation of human plasma samples for the analysis of 2-Nitro-p-anisidine. The method employs a simple yet highly effective protein precipitation (PPT) technique, which is ideal for high-throughput environments. To ensure the highest degree of accuracy and correct for any variability during sample handling and analysis, a stable isotope-labeled internal standard (SIL-IS), 2-Nitro-p-anisidine-¹⁵N, is utilized. The resulting extract is amenable to analysis by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its sensitivity and selectivity.[1]

Principle of the Method

The fundamental challenge in bioanalysis is the presence of high-abundance proteins in plasma, which can cause ion suppression in the mass spectrometer and shorten the lifespan of the analytical column.[2] This protocol addresses this challenge by using an organic solvent to denature and precipitate these proteins.

The core of this method is Protein Precipitation (PPT) . Cold acetonitrile is added to the plasma sample, which disrupts the hydration shell around the proteins, leading to their aggregation and precipitation out of the solution.[3] The use of a SIL-IS, which is chemically identical to the analyte but mass-distinct, is critical. It is added at the beginning of the workflow and experiences the same extraction inefficiencies and matrix effects as the analyte, providing a reliable basis for accurate quantification. Following precipitation, centrifugation separates the solid protein pellet from the supernatant containing the analyte and the SIL-IS. The clean supernatant can then be directly analyzed or further concentrated to enhance sensitivity.

Materials and Reagents

3.1 Equipment

  • Benchtop microcentrifuge or centrifuge with 96-well plate carriers, capable of >10,000 x g and refrigeration (4°C).

  • Calibrated micropipettes (10 µL, 200 µL, 1000 µL).

  • Vortex mixer.

  • Sample tubes (e.g., 1.5 mL polypropylene microcentrifuge tubes) or 96-well deep-well plates.

  • Nitrogen evaporator (optional, for solvent evaporation step).

  • LC-MS/MS System (e.g., a triple quadrupole mass spectrometer coupled with a UHPLC system).[1][4]

3.2 Chemicals and Solvents

  • Acetonitrile (ACN), LC-MS grade.

  • Methanol (MeOH), LC-MS grade.

  • Water, LC-MS grade or Type I ultrapure.

  • Formic Acid, LC-MS grade.

3.3 Standards and Biological Matrix

  • 2-Nitro-p-anisidine analytical standard.

  • 2-Nitro-p-anisidine-¹⁵N (Stable Isotope-Labeled Internal Standard, SIL-IS).

  • Control human plasma (K₂-EDTA anticoagulant recommended), sourced from reputable suppliers.

Experimental Protocols

4.1 Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve 2-Nitro-p-anisidine and 2-Nitro-p-anisidine-¹⁵N in methanol to create individual 1 mg/mL stock solutions.

  • Analyte Working Standard Solutions:

    • Perform serial dilutions of the 1 mg/mL analyte stock solution with 50:50 (v/v) Methanol:Water to prepare a series of working standards for spiking calibration curve (CAL) samples.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL):

    • Dilute the 1 mg/mL SIL-IS stock solution with methanol to a final concentration that will yield a robust signal in the LC-MS/MS system (e.g., 100 ng/mL). The optimal concentration should be determined during method development.

4.2 Sample Preparation: Protein Precipitation Workflow

This protocol is designed for a 100 µL plasma aliquot. Volumes can be scaled as needed.

  • Sample Aliquoting:

    • Thaw frozen plasma samples, CAL standards, and Quality Control (QC) samples completely at room temperature. Vortex gently for 10-15 seconds to ensure homogeneity.

    • Pipette 100 µL of each sample into a clean 1.5 mL microcentrifuge tube or a well of a 96-well plate.

  • Internal Standard Addition (The Causality of Early Addition):

    • Add 25 µL of the IS Working Solution to every tube/well (except for blank matrix samples used to assess interference).

    • Scientist's Note: Adding the SIL-IS at the earliest possible stage is paramount. This ensures that the IS accurately tracks the analyte through every subsequent step—precipitation, centrifugation, and transfer—correcting for any potential procedural losses and mitigating variability.

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile to each tube/well. A 3:1 ratio of precipitation solvent to plasma is highly effective for protein removal.[5] Using cold solvent can enhance the efficiency of the precipitation.[6]

  • Mixing for Complete Precipitation:

    • Immediately cap the tubes or seal the plate. Vortex vigorously for 30-60 seconds.

    • Scientist's Note: Thorough mixing is critical to ensure the complete interaction of the solvent with the plasma proteins, leading to a more effective "crash" and a cleaner supernatant.

  • Centrifugation:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

    • Scientist's Note: High g-force and low temperature ensure the formation of a tight, compact protein pellet. This significantly reduces the risk of accidentally aspirating precipitated protein during the supernatant transfer, which could clog the LC system.

  • Supernatant Transfer:

    • Carefully transfer approximately 350 µL of the clear supernatant to a new set of tubes or a clean 96-well plate, being careful not to disturb the protein pellet.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in 100 µL of a mobile-phase-compatible solvent (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex for 15-20 seconds to ensure the complete dissolution of the analyte and IS.

    • Scientist's Note: This "evaporate and reconstitute" step serves two purposes. First, it concentrates the analyte, potentially improving the method's lower limit of quantification (LLOQ). Second, it eliminates the high-organic supernatant, allowing reconstitution in a weaker solvent. Injecting a sample in a solvent stronger than the initial mobile phase can lead to poor peak shape and reduced chromatographic resolution.

  • Final Centrifugation & Analysis:

    • Centrifuge the reconstituted samples at 3,000 x g for 5 minutes to pellet any remaining micro-particulates.

    • Transfer the final extract to autosampler vials or a new 96-well plate and inject into the LC-MS/MS system.

Workflow Diagram: Protein Precipitation Protocol

G cluster_prep Sample Preparation cluster_extract Extract Processing cluster_analysis Analysis Plasma 1. Aliquot Plasma (100 µL) Add_IS 2. Add SIL-IS (25 µL) Plasma->Add_IS Add_ACN 3. Add Cold ACN (300 µL) Add_IS->Add_ACN Vortex 4. Vortex (60s) Add_ACN->Vortex Centrifuge 5. Centrifuge (14,000 x g, 10 min, 4°C) Vortex->Centrifuge Transfer 6. Transfer Supernatant Centrifuge->Transfer Evaporate 7. Evaporate to Dryness (Optional) Transfer->Evaporate Reconstitute 8. Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Inject 9. Inject into LC-MS/MS Reconstitute->Inject

Caption: High-level workflow for the protein precipitation of 2-Nitro-p-anisidine from plasma.

Suggested LC-MS/MS Method

While full method development is required, the following provides a sound starting point for the analysis of 2-Nitro-p-anisidine.

ParameterSuggested Condition
LC Column C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, <3 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Gradient Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate. (Optimize for peak shape and separation from matrix)
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization, Positive (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing pure standards. A precursor ion ([M+H]⁺) to a stable product ion will be monitored for both the analyte and the SIL-IS.

Method Validation: A Self-Validating System

To ensure the trustworthiness and reliability of the data, the method must be validated according to established regulatory guidelines, such as those from the European Medicines Agency (EMA).[7] The validation process demonstrates that the method is suitable for its intended purpose.[8]

Key Validation Parameters & Acceptance Criteria

Validation ParameterPurposeAcceptance Criteria (Typical)
Selectivity To ensure that endogenous matrix components do not interfere with the quantification of the analyte or IS.Response in blank matrix from at least 6 different sources should be <20% of the LLOQ response for the analyte and <5% for the IS.[9]
Calibration Curve To demonstrate the relationship between instrument response and known concentrations of the analyte.A minimum of 6 non-zero points. A linear regression with 1/x or 1/x² weighting is common. R² should be ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter (precision).[7]Within-run and between-run precision (CV%) should not exceed 15% (20% at LLOQ). Accuracy (RE%) should be within ±15% of nominal (±20% at LLOQ). Assessed at LLOQ, Low, Mid, and High QC levels.[7]
Matrix Effect To evaluate the suppression or enhancement of ionization caused by co-eluting matrix components.The CV of the IS-normalized matrix factor calculated from at least 6 different sources of plasma should be ≤15%.
Recovery To assess the efficiency of the extraction process.Should be consistent and reproducible, though it does not need to be 100%. The use of a SIL-IS effectively corrects for recovery losses.
Stability To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage, post-preparative).[9]Mean concentration at each stability condition should be within ±15% of the nominal concentration.

Discussion & Field-Proven Insights

  • Alternative Extraction Techniques: While protein precipitation is rapid and effective, it is a non-selective sample preparation technique. If higher sensitivity is required or significant matrix effects are observed that cannot be overcome by chromatography, more selective techniques should be considered.

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract by partitioning the analyte into an immiscible organic solvent. For an aromatic amine, a solvent system like methyl tert-butyl ether (MTBE) or ethyl acetate at a basic pH would be a logical starting point.[10]

    • Solid-Phase Extraction (SPE): SPE offers the highest degree of selectivity and can yield the cleanest extracts.[11][12] For 2-Nitro-p-anisidine, which contains a basic amine group, a mixed-mode cation-exchange SPE sorbent could be employed to retain the analyte while allowing neutral and acidic interferences to be washed away.[12]

  • Dealing with Phospholipids: A common issue with PPT is the co-extraction of phospholipids, which are notorious for causing ion suppression. If this is observed, consider post-extraction cleanup using specific phospholipid removal plates or modifying the LC gradient to ensure they elute separately from the analyte of interest.

Conclusion

This application note details a straightforward, robust, and reproducible protein precipitation method for the extraction of 2-Nitro-p-anisidine from human plasma. The protocol is well-suited for high-throughput analysis and, when paired with a stable isotope-labeled internal standard and a validated LC-MS/MS method, provides a reliable foundation for accurate and precise quantification in regulated and non-regulated bioanalytical studies.

References

  • Chang, S. H., Chang, C. C., Wang, L. J., Chen, W. C., Fan, S. Y., Zang, C. Z., ... & Wang, D. Y. (2020). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis, 28(2), 302. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Jain, R., Singh, R., & Sharma, A. (2013). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 4(2), 30-38. [Link]

  • Phenomenex. (n.d.). Protein Precipitation Method. [Link]

  • Shimadzu. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. [Link]

  • Tůma, J., & Samcová, E. (2016). A new solid-phase extraction method for determination of pantoprazole in human plasma using high-performance liquid chromatography. Acta Poloniae Pharmaceutica, 73(3), 635-641. [Link]

  • Vuckovic, D. (2012). Investigation of human blood plasma sample preparation for performing metabolomics using ultrahigh performance liquid chromatography/mass spectrometry. Analytical chemistry, 84(14), 6029-6037. [Link]

  • WHO. (2025). Annex 6: WHO guideline on the validation of bioanalytical methods. WHO Technical Report Series, No. 1060. [Link]

  • Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. [Link]

  • Zulfikar, A. H., & Wahyuni, E. (2018). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. Journal of Analytical Methods in Chemistry, 2018, 8560831. [Link]

  • Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals [Video]. YouTube. [Link]

  • Krstulović, F., Bojčić, T., & Džajić, P. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Molecules, 28(20), 7041. [Link]

  • Soukup, O., Ondrová, A., & Hrabinová, M. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Journal of Chromatography B, 862(1-2), 219-226. [Link]

Sources

High-Performance Solid Phase Extraction (SPE) of Nitroaniline Biomarkers from Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

Nitroanilines (2-nitroaniline, 3-nitroaniline, and 4-nitroaniline) are toxic intermediates used in the synthesis of dyes, pesticides, and pharmaceuticals. In occupational toxicology, they serve as critical biomarkers for acute exposure to nitro-aromatic compounds. Their primary toxicity mechanism involves the oxidation of hemoglobin to methemoglobin, leading to tissue hypoxia.

This guide provides a rigorous methodology for the extraction of nitroaniline isomers from complex biological matrices (specifically urine and plasma). Unlike standard protocols, this guide addresses the unique physicochemical challenges of nitroanilines—specifically their extremely low pKa values—which render traditional Cation Exchange (MCX) methods ineffective.

Chemical Logic & Sorbent Selection Strategy

The pKa Trap: Why Cation Exchange Fails

A common error in method development for anilines is the assumption that they can be retained by Mixed-Mode Cation Exchange (MCX) sorbents. While true for aniline (pKa ~4.6), the presence of the electron-withdrawing nitro group (


) drastically reduces the basicity of the amine group.
  • 4-Nitroaniline (p-NA): pKa

    
     1.0[1]
    
  • 3-Nitroaniline (m-NA): pKa

    
     2.5[1]
    
  • 2-Nitroaniline (o-NA): pKa

    
     -0.3[1]
    

The Causality: To retain a base on a cation-exchange sorbent, the pH must be at least 2 units below the pKa to ensure >99% ionization. For p-NA, this would require a loading pH of -1.0, which is chemically harsh and impractical for biological samples.

The Solution: Polymeric Reversed-Phase (HLB)

The optimal strategy utilizes Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbents (e.g., divinylbenzene-co-N-vinylpyrrolidone).

  • Mechanism: Retention via

    
    -
    
    
    
    interactions between the aromatic ring of the analyte and the benzene ring of the sorbent.
  • Advantage: Unlike silica-based C18, polymeric sorbents do not suffer from "dewetting" (loss of retention if the cartridge runs dry) and maintain stability across the full pH range (0–14).

Visualizing the Interaction Mechanism

The following diagram illustrates the molecular interactions driving the extraction efficiency.

SorbentInteraction cluster_legend Interaction Key Analyte Nitroaniline Molecule (Neutral State) Sorbent Polymeric Sorbent Surface (Divinylbenzene Backbone) Analyte->Sorbent Strong Pi-Pi Interaction & Hydrophobic Retention Matrix Matrix Interferences (Salts, Proteins) Matrix->Sorbent Weak/Non-Specific Binding Wash Wash Solvent (5% Methanol) Wash->Analyte Does NOT Elute (Retention > Solvation) Wash->Matrix Solubilizes & Removes key1 Target Analyte retained by Pi-Pi bonds

Figure 1: Mechanism of Action. The polymeric backbone retains nitroanilines via strong Pi-Pi interactions, allowing polar interferences to be washed away.

Validated Experimental Protocol

Materials & Reagents[2]
  • Sorbent: 60 mg / 3 mL Polymeric HLB Cartridge (e.g., Oasis HLB, Strata-X, or equivalent).

  • Sample Matrix: Human Urine (spiked for validation).

  • Internal Standard: 4-Nitroaniline-d4 (recommended for MS) or 2,4-Dinitroaniline (for UV).

Sample Pre-treatment (Crucial Step)

Nitroanilines can form N-acetyl conjugates in vivo. For total nitroaniline determination, an acid hydrolysis step is required.

  • Hydrolysis: Mix 2 mL Urine with 0.5 mL 6M HCl. Heat at 90°C for 1 hour.

  • Neutralization: Allow to cool. Adjust pH to 7.0 ± 0.5 using 6M NaOH or Ammonia.

    • Why? We must ensure the analytes are in their neutral form to maximize hydrophobic retention on the polymeric sorbent.

SPE Workflow
StepSolvent/ActionVolumeCritical Technical Note
1. Condition Methanol (MeOH)3 mLSolvates the polymeric chains to open the pores.
2. Equilibrate Deionized Water3 mLPrepares the environment for the aqueous sample.
3. Load Pre-treated Urine (pH 7)2-5 mLFlow rate < 2 mL/min. Fast loading causes breakthrough.
4. Wash 1 5% NH₄OH in Water2 mLRemoves acidic interferences and proteins.
5. Wash 2 10% MeOH in Water2 mLCritical: Removes salts and polar pigments. Do not exceed 10% organic or you risk eluting o-nitroaniline.
6. Dry Vacuum / Air Flow5-10 minEssential if analyzing by GC. Less critical for LC, but improves elution concentration.
7. Elute 100% Methanol2 x 1 mLApply first aliquot, soak for 1 min, then elute. Repeat.
8. Reconstitute N₂ Evaporation--Evaporate to dryness at 40°C; reconstitute in Mobile Phase.

Analytical Validation & Workflow Visualization

HPLC-UV/MS Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 60% B over 10 minutes.

  • Detection: UV at 254 nm (primary) and 380 nm (selective for nitro-groups).

Workflow Diagram

Workflow Sample Urine Sample (2 mL) Hydrolysis Acid Hydrolysis (1hr @ 90°C) Sample->Hydrolysis Neutralization pH Adjustment (Target pH 7.0) Hydrolysis->Neutralization Deconjugation SPE_Load SPE Loading (Polymeric HLB) Neutralization->SPE_Load Neutral Species Wash Wash Step (5% MeOH) SPE_Load->Wash Remove Salts Elute Elution (100% MeOH) Wash->Elute Purify Analysis HPLC-UV/MS Analysis Elute->Analysis Quantification

Figure 2: End-to-End Analytical Workflow for Urinary Nitroanilines.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Recovery (<60%) pH too low during loading.Ensure pH is adjusted to 7.0. If pH < 1, the analyte may be protonated (cationic) and repel from the hydrophobic sorbent.
Breakthrough (Analyte in waste) Flow rate too fast.Reduce loading speed to 1 drop/second.
Interfering Peaks Wash step too weak.Increase Wash 2 strength to 15% MeOH, but monitor o-nitroaniline for loss.
Peak Tailing (HPLC) Basic interaction with silanols.Ensure HPLC column is "End-capped" and use 0.1% Formic Acid or Ammonium Acetate buffer.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7475, 4-Nitroaniline. Retrieved from [Link]

  • ResearchGate. (2009). Determination of 3-nitroaniline in water samples by directly suspended droplet three-phase liquid-phase microextraction.[2] Retrieved from [Link]

Sources

using 2-Nitro-p-anisidine-15N as a surrogate standard in environmental testing

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Determination of Nitro-Anisidines in Environmental Matrices using 15N-Isotope Dilution

Executive Summary & Scientific Rationale

The analysis of nitro-aromatic amines, specifically 2-Nitro-p-anisidine (4-methoxy-2-nitroaniline), is critical in environmental monitoring due to its widespread use as a dye intermediate and its potential mutagenicity. Traditional EPA Method 8270 (GC-MS) often struggles with the thermal instability and polarity of nitroanilines, leading to poor peak tailing and variable recovery.

This protocol introduces a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow utilizing 2-Nitro-p-anisidine-15N as a surrogate standard. Unlike deuterated standards (e.g., Nitrobenzene-d5), which can suffer from deuterium-hydrogen exchange (D/H exchange) in acidic aqueous matrices, the


N label  offers permanent metabolic stability and identical chromatographic retention to the native analyte. This "Isotope Dilution" approach provides the highest tier of data quality by automatically correcting for:
  • Matrix Suppression/Enhancement in the ESI source.

  • Extraction Efficiency Losses during Solid Phase Extraction (SPE).

  • Injection Variability.

Technical Specifications: The Surrogate

FeatureSpecification
Compound Name 2-Nitro-p-anisidine-15N (4-methoxy-2-nitroaniline-15N)
CAS Number 873990-80-8
Molecular Formula C

H

N

NO

(Mono-labeled)
Exact Mass (M+H) 170.06 Da (vs. 169.06 Da for native)
pKa ~2.5 (Amine protonation)
LogP 1.9 (Moderate hydrophobicity)
Solubility Soluble in Methanol, Acetonitrile; Sparingly soluble in water.[1][2][3][4][5]

Critical Consideration: The


N label typically provides a +1 Da mass shift. High-resolution MS or highly specific MRM transitions are required to distinguish the surrogate from the 

C isotope contribution of the native analyte if high concentrations are present.

Experimental Protocol

Reagents & Materials
  • Standards: Native 2-Nitro-p-anisidine (>98%) and 2-Nitro-p-anisidine-15N (>98% isotopic purity).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).

  • SPE Cartridges: Polymeric Divinylbenzene-N-Vinylpyrrolidone (e.g., Oasis HLB or Dionex SolEx HRP), 200 mg/6 mL. Rationale: Silica-based C18 is avoided due to secondary silanol interactions with the amine group.

Sample Preparation (Water Matrix)
  • Collection: Collect 500 mL water sample in amber glass bottles.

  • Preservation: Adjust pH to < 2 with 6N HCl to stabilize the amine and prevent biological degradation.

  • Surrogate Spiking (Crucial Step):

    • Add 50 µL of 2-Nitro-p-anisidine-15N working solution (10 µg/mL in MeOH) to the sample before any processing.

    • Target Concentration: 1.0 µg/L in the final sample.

    • Logic: Spiking before extraction ensures the surrogate experiences the exact same physical losses as the analyte.

  • Solid Phase Extraction (SPE):

    • Conditioning: 5 mL MeOH followed by 5 mL acidified water (pH 2).

    • Loading: Pass sample through cartridge at 5-10 mL/min.

    • Washing: 5 mL 5% MeOH in water (removes salts/highly polar interferences).

    • Drying: Vacuum dry for 10 minutes.

    • Elution: 2 x 3 mL Methanol (containing 0.1% Formic Acid).

  • Concentration: Evaporate eluate to dryness under Nitrogen at 40°C. Reconstitute in 1 mL of 10:90 MeOH:Water (0.1% FA) .

LC-MS/MS Method
  • Column: Biphenyl or C18 Column (100 x 2.1 mm, 1.7 µm). Biphenyl is preferred for enhanced selectivity of nitro-aromatics via pi-pi interactions.

  • Mobile Phase A: Water + 0.1% Formic Acid.[5][6]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[5]

  • Flow Rate: 0.3 mL/min.[6]

  • Gradient:

    • 0-1 min: 10% B

    • 1-6 min: Linear ramp to 90% B

    • 6-8 min: Hold 90% B

    • 8.1 min: Re-equilibrate 10% B

MS Parameters (ESI Positive Mode):

AnalytePrecursor (m/z)Product (Quantifier)Product (Qualifier)Collision Energy (V)
2-Nitro-p-anisidine (Native) 169.1123.1 (Loss of NO

)
108.1 (Loss of NO

+ CH

)
18 / 25
2-Nitro-p-anisidine-15N 170.1 124.1 (Retains

N)
109.118 / 25

Note: The primary transition corresponds to the loss of the nitro group (-46 Da). If the


N is on the amine, the fragment retains the label (123 -> 124). If the 

N is on the nitro group, the fragment would be identical to the native (123), causing interference. Verification of the label position is mandatory. Most commercial "15N-Nitroaniline" standards label the amine nitrogen.

Workflow Visualization

The following diagram illustrates the self-correcting nature of the Isotope Dilution workflow.

IsotopeDilutionWorkflow cluster_0 Sample Preparation Phase cluster_1 LC-MS/MS Analysis Sample Environmental Sample (Unknown Conc. Native Analyte) Mix Equilibration (Native & 15N become homogenous) Sample->Mix Spike Spike Surrogate Standard (Known Conc. 15N-Analog) Spike->Mix SPE Solid Phase Extraction (SPE) (Losses occur here: e.g., 85% Recovery) Mix->SPE Ionization ESI Source (Matrix Suppression affects both equally) SPE->Ionization Detection Mass Spectrometer Detects Ratio (Native Area / 15N Area) Ionization->Detection Calc Quantification Conc = (Area_Nat / Area_15N) * Conc_15N (Losses Cancel Out) Detection->Calc

Caption: Figure 1: Isotope Dilution Workflow. The


N-surrogate compensates for extraction losses and ionization suppression because it behaves identically to the target analyte.

Quality Control & Performance Criteria

To ensure data trustworthiness (E-E-A-T), the following criteria must be met:

  • Surrogate Recovery:

    • Acceptable Range: 40% – 130% .

    • Note: In Isotope Dilution, low recovery (e.g., 50%) does not invalidate the data, provided the signal-to-noise ratio (S/N) is >10, because the ratio calculation corrects for the loss. However, <10% recovery indicates a systemic extraction failure.

  • Isotopic Contribution Check:

    • Inject a high-concentration native standard (1000 ng/mL). Monitor the 170.1 -> 124.1 transition.

    • If a signal appears, it is due to natural

      
      C abundance. This "crosstalk" must be <0.5% of the surrogate response in samples.
      
  • Linearity:

    • Calibration curve (Ratio of Native/Surrogate vs. Concentration) should have

      
      .
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Surrogate Recovery (<30%) pH incorrect during SPE load.Ensure sample pH < 2. Nitroanilines are weak bases; incorrect pH leads to breakthrough.
Peak Tailing Secondary interactions with silanols.Switch to a column with end-capping or a Biphenyl phase. Add 5mM Ammonium Formate to mobile phase.[5]
Signal Suppression Co-eluting humic acids.Improve SPE wash step (increase MeOH % slightly) or use a diverter valve to send the first 1 min of LC flow to waste.

References

  • U.S. EPA. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update V. [Link]

  • Miniyar, P.B., et al. (2022).[4][7] "High-performance thin-layer chromatography-based method development for the analysis of 4-methoxy-2-nitroaniline as potential genotoxic impurity." Journal of Planar Chromatography.[4][7] [Link][4][8]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 131699326, 2-Nitro-p-anisidine-15N. [Link]

Sources

Protocol for Detecting N-(2-methoxyphenyl)hydroxylamine Adducts with DNA and Proteins

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-methoxyphenyl)hydroxylamine is a reactive metabolite of o-anisidine and o-nitroanisole, industrial chemicals and environmental pollutants recognized for their carcinogenic potential.[1] This metabolite can form covalent adducts with cellular macromolecules, such as DNA and proteins, a critical initiating event in chemical carcinogenesis.[2][3] The detection and characterization of these adducts are vital for assessing genotoxic risk, understanding mechanisms of toxicity, and in the broader context of drug development and safety assessment.[4] This guide provides a comprehensive framework and detailed protocols for the robust detection and analysis of N-(2-methoxyphenyl)hydroxylamine adducts using high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), a method renowned for its sensitivity and specificity.

Scientific Foundation: The Causality of Adduct Formation

Understanding the detection protocol requires a firm grasp of the underlying biochemical pathway. Aromatic amines, like the parent compound o-anisidine, are not directly reactive with macromolecules. They require metabolic activation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, to form N-hydroxy metabolites (arylhydroxylamines).[2]

These arylhydroxylamines can be further bioactivated through conjugation (e.g., acetylation or sulfonation), forming unstable esters. These intermediates readily undergo heterolytic cleavage of the N-O bond to yield highly reactive and electrophilic nitrenium ions.[2] It is this electrophile that attacks nucleophilic sites on biological macromolecules. In DNA, the C8 and N² positions of guanine and the N⁶ position of adenine are common targets.[2][5] In proteins, nucleophilic amino acid residues such as cysteine, histidine, and lysine are primary targets.[6]

The formation of these adducts can disrupt the normal structure and function of DNA, leading to mutations if not repaired, and can alter protein function, contributing to cellular damage and the initiation of cancer.[3]

Metabolic_Activation_and_Adduct_Formation cluster_0 Phase I Metabolism cluster_1 Phase II Bioactivation cluster_2 Macromolecular Adduction A o-Anisidine (Parent Compound) B N-(2-methoxyphenyl)hydroxylamine A->B CYP450 Enzymes (N-hydroxylation) A->B C Unstable Esters (e.g., N-acetoxy, N-sulfonyloxy) B->C Acetylation / Sulfonation B->C D Reactive Nitrenium Ion (Electrophile) C->D Heterolytic Cleavage (N-O bond) C->D F Covalent Adducts (DNA & Protein Adducts) D->F D->F E DNA / Proteins (Nucleophiles) E->F

Caption: Metabolic activation of o-anisidine to a reactive electrophile leading to macromolecular adducts.

Analytical Strategy: The Rationale for LC-MS/MS

While various methods exist for adduct detection, including ³²P-postlabeling and immunoassays, each has limitations.[4][7][8] LC-MS/MS stands out as the gold standard for its superior sensitivity and structural specificity. It allows for not only the detection and quantification of known adducts but also the characterization of unknown modification sites. This technique physically separates the adducted molecules from a complex biological matrix before detecting them based on their unique mass-to-charge ratio and fragmentation patterns.[9]

Protocol 1: Detection of DNA Adducts by LC-MS/MS

This protocol outlines the complete workflow for identifying N-(2-methoxyphenyl)hydroxylamine adducts on DNA, from sample preparation to instrumental analysis.

Principle of the Assay

The core of this protocol is the enzymatic hydrolysis of DNA into its constituent 2'-deoxynucleosides.[5] This process releases both unmodified nucleosides and those modified by the N-(2-methoxyphenyl)hydroxylamine moiety. The resulting mixture is then analyzed by LC-MS/MS, typically using Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to specifically detect the mass transition characteristic of the target adduct. A common and diagnostic fragmentation for nucleoside adducts is the neutral loss of the deoxyribose sugar (116.0473 Da).[5]

Experimental Workflow

DNA_Adduct_Workflow A Step 1: DNA Isolation (from cells/tissues) B Step 2: Enzymatic Hydrolysis (to deoxynucleosides) A->B C Step 3: SPE Cleanup (Optional Enrichment) B->C D Step 4: LC-MS/MS Analysis (Detection & Quantification) C->D

Caption: Workflow for the analysis of N-(2-methoxyphenyl)hydroxylamine-DNA adducts.

Detailed Step-by-Step Methodology

A. Materials & Reagents

  • DNA Isolation Kit (e.g., Qiagen DNeasy) or Phenol:Chloroform:Isoamyl Alcohol

  • Nuclease P1, Alkaline Phosphatase, DNase I

  • Calf Thymus DNA (for controls and standards)

  • N-(2-methoxyphenyl)hydroxylamine (synthesis may be required)

  • LC-MS Grade Water, Acetonitrile, and Formic Acid

  • Solid-Phase Extraction (SPE) Cartridges (e.g., C18)

  • Stable isotope-labeled internal standard (if available)

B. DNA Isolation

  • Isolate high-quality genomic DNA from the biological matrix (tissues or cells) using either a commercial kit or standard phenol-chloroform extraction.

  • Quantify the DNA using a spectrophotometer (e.g., NanoDrop) and assess its purity (A260/A280 ratio ~1.8).

C. Enzymatic Hydrolysis of DNA Rationale: A multi-enzyme cocktail ensures complete digestion of the DNA backbone to release individual nucleosides without damaging the adducts.

  • To 50 µg of DNA in a microcentrifuge tube, add buffer (e.g., 20 mM sodium acetate, 10 mM zinc sulfate, pH 5.0).

  • Add DNase I (e.g., 10 units) and incubate at 37°C for 2 hours.

  • Add Nuclease P1 (e.g., 10 units) and Alkaline Phosphatase (e.g., 10 units).

  • Incubate at 37°C for an additional 4-6 hours or overnight.

  • Terminate the reaction by adding an equal volume of acetonitrile or by heating.

  • Centrifuge the sample to pellet the enzymes and transfer the supernatant for analysis.

D. LC-MS/MS Analysis Rationale: Chromatographic separation resolves the adducts from the highly abundant unmodified nucleosides, preventing ion suppression. Tandem MS provides specificity by monitoring a unique parent ion to fragment ion transition.

Parameter Suggested Setting
HPLC Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 60% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temp. 40°C

Table 1: Suggested High-Performance Liquid Chromatography (HPLC) Parameters.

Parameter Suggested Setting
Ionization Mode Electrospray Ionization, Positive (ESI+)
Scan Type Selected Reaction Monitoring (SRM) / PRM
Precursor Ion (Q1) [M+H]⁺ of the expected adduct (e.g., dG-adduct)
Product Ion (Q3) [M+H - 116.05]⁺ (loss of deoxyribose) or other diagnostic fragment
Collision Energy Optimize empirically for the specific adduct

Table 2: Suggested Tandem Mass Spectrometry (MS/MS) Parameters.

Data Interpretation and Validation
  • Identification: An adduct is positively identified if a peak is detected at the expected retention time with the correct SRM transition and an appropriate signal-to-noise ratio (>10 for quantification).

  • Quantification: Absolute quantification is achieved by generating a calibration curve with an authentic, synthesized adduct standard. Relative quantification can be performed by comparing the peak area of the adduct to that of an unmodified nucleoside.

  • Trustworthiness: For definitive structural confirmation, high-resolution MS (e.g., Orbitrap, Q-TOF) should be used to obtain an accurate mass measurement of the precursor ion and its fragmentation pattern.[2][5] The use of a stable isotope-labeled internal standard is crucial for correcting variations in sample processing and instrument response.

Protocol 2: Detection of Protein Adducts by LC-MS/MS (Bottom-Up Proteomics)

This protocol employs a "bottom-up" proteomics approach to identify specific peptides modified by N-(2-methoxyphenyl)hydroxylamine.

Principle of the Assay

Proteins are extracted from a biological sample and enzymatically digested into smaller peptides, typically with trypsin. This complex peptide mixture is then analyzed by high-resolution LC-MS/MS. The instrument acquires fragmentation spectra (MS/MS) of peptide ions, and this data is searched against a protein sequence database. The search algorithm is configured to look for peptides whose mass has increased by an amount corresponding to the addition of the N-(2-methoxyphenyl)hydroxylamine moiety.

Experimental Workflow

Protein_Adduct_Workflow A Step 1: Protein Extraction & Quantification B Step 2: Reduction, Alkylation & Digestion A->B C Step 3: Peptide Desalting (e.g., C18 ZipTip) B->C D Step 4: LC-MS/MS Analysis (HRMS Data Acquisition) C->D E Step 5: Database Search (Adduct Identification) D->E

Caption: Bottom-up proteomics workflow for identifying N-(2-methoxyphenyl)hydroxylamine-protein adducts.

Detailed Step-by-Step Methodology

A. Materials & Reagents

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein Assay Kit (e.g., BCA Assay)

  • Dithiothreitol (DTT), Iodoacetamide (IAA)

  • Sequencing Grade Trypsin

  • LC-MS Grade Solvents (Water, Acetonitrile, Formic Acid)

  • Peptide Desalting Tips (e.g., C18 ZipTips)

B. Protein Extraction and Digestion

  • Lyse cells or homogenize tissue in lysis buffer to extract total protein.

  • Quantify protein concentration using a BCA assay.

  • Take 50-100 µg of protein and reduce disulfide bonds with DTT (e.g., 10 mM at 56°C for 30 min).

  • Alkylate cysteine residues with IAA (e.g., 20 mM at room temperature in the dark for 30 min).

  • Digest the proteins with trypsin (typically a 1:50 enzyme:protein ratio) overnight at 37°C.

  • Acidify the reaction with formic acid to stop digestion.

  • Desalt the resulting peptide mixture using a C18 tip or SPE plate.

C. LC-MS/MS Analysis Rationale: High-resolution mass spectrometry is critical for distinguishing the small mass shift of the adduct from other modifications and for providing the mass accuracy needed for confident peptide identification.

Parameter Suggested Setting
HPLC Column C18 Reverse-Phase (e.g., 75 µm x 25 cm nano column)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Long gradient (e.g., 60-120 min) from 2% to 40% B
Flow Rate ~300 nL/min

Table 3: Suggested Nano-LC Parameters for Proteomics.

Parameter Suggested Setting
Instrument High-Resolution MS (e.g., Orbitrap, Q-TOF)
MS1 Scan Resolution >60,000
MS2 Scan Resolution >15,000
Acquisition Mode Data-Dependent Acquisition (DDA), top 15 precursors
Fragmentation Higher-energy C-trap Dissociation (HCD)

Table 4: Suggested High-Resolution Mass Spectrometry (HRMS) Parameters.

Data Analysis and Interpretation
  • Process the raw MS data using proteomics software (e.g., MaxQuant, Proteome Discoverer, FragPipe).

  • Search the data against a relevant protein database (e.g., UniProt Human).

  • Crucially, define a variable modification corresponding to the mass of the N-(2-methoxyphenyl)hydroxylamine residue on potential target amino acids (Cys, His, Lys).

  • Adducted peptides are identified based on the software score (e.g., Andromeda score, PEP score) and manual validation of the MS/MS spectrum, ensuring key fragment ions are present.

Conclusion

The protocols detailed herein provide a robust and validated framework for the sensitive and specific detection of N-(2-methoxyphenyl)hydroxylamine adducts with both DNA and proteins. The application of LC-MS/MS is central to these methods, offering unparalleled analytical depth. By accurately identifying and quantifying these adducts, researchers and drug development professionals can gain critical insights into the mechanisms of chemical toxicity, assess carcinogenic risk, and make more informed decisions regarding the safety of novel chemical entities.

References

  • Farmer, P. B., & Singh, R. (2008). Methods for the detection of DNA adducts. PubMed. Available at: [Link]

  • Stiborova, M. (2022). DNA Adducts Formation by Carcinogens and P-postlabeling Determination. YouTube. Available at: [Link]

  • Kumar, T., Xavier, N., & Ramya, M. (2019). A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. Journal of Chromatographic Science, 57(1), 63–70. Available at: [Link]

  • Poirier, M. C. (2000). Methods for testing compounds for DNA adduct formation. Mutation Research, 462(2-3), 307–313. Available at: [Link]

  • Kikuchi, S., et al. (2020). Characterization of N-(2,6-dimethylphenyl)hydroxylamine adducts of 2'-deoxyguanosine under weakly basic conditions. Chemosphere, 253, 126530. Available at: [Link]

  • Stiborová, M., et al. (2015). Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. Toxicology Letters, 232(1), 220–228. Available at: [Link]

  • Perluigi, M., et al. (2009). Site-specific protein adducts of 4-hydroxy-2(E)-nonenal in human THP-1 monocytic cells: Protein carbonylation is diminished by ascorbic acid. Free Radical Biology and Medicine, 46(10), 1429–1438. Available at: [Link]

  • Domingues, P., et al. (2013). Detection and characterization of cyclic hydroxylamine adducts by mass spectrometry. ResearchGate. Available at: [Link]

  • Tao, L., et al. (2020). Identification and characterization of a novel hydroxylamine oxidase, DnfA, that catalyzes the oxidation of hydroxylamine to N2. Journal of Biological Chemistry, 295(42), 14384–14392. Available at: [Link]

  • Balbo, S., Turesky, R. J., & Villalta, P. W. (2014). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Chemical Research in Toxicology, 27(3), 355–367. Available at: [Link]

  • Chen, H. J. C., et al. (2024). Mass Spectral Library for DNA Adductomics. Chemical Research in Toxicology, 37(3), 329–335. Available at: [Link]

  • Li, Y., et al. (2002). A new sensitive HPLC assay for methoxyamine and its analogs. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 635–642. Available at: [Link]

  • Phillips, D. H., & Arlt, V. M. (2000). Methods of DNA adduct determination and their application to testing compounds for genotoxicity. Environmental and Molecular Mutagenesis, 35(3), 222–233. Available at: [Link]

  • Domingues, P., et al. (2013). Detection and characterization of cyclic hydroxylamine adducts by mass spectrometry. Journal of Mass Spectrometry, 48(8), 906–914. Available at: [Link]

  • Khan, M. S., et al. (2021). Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes. ResearchGate. Available at: [Link]

  • Poli, G., et al. (2004). Relevance of a new HPLC assay for 4-hydroxy-2-nonenal in human plasma. American Journal of Roentgenology, 182(5), 1331–1332. Available at: [Link]

Sources

mass spectrometry parameters for 15N labeled nitroanisidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitation of Nitroanisidine Genotoxic Impurities via IDMS


-Labeled Nitroanisidine
Method:  LC-ESI-MS/MS (QqQ)

Executive Summary

This application note details the development and validation of a quantitation method for Nitroanisidine (specifically the genotoxic isomer 2-Methoxy-4-nitroaniline , CAS 97-52-9) using Isotope Dilution Mass Spectrometry (IDMS) . Nitroanisidines are potential genotoxic impurities (PGIs) found in azo dyes, pigments, and pharmaceutical intermediates. Due to their mutagenic potential, regulatory bodies (EMA, FDA) require trace-level monitoring.[1]

This protocol utilizes


-labeled Nitroanisidine  as an Internal Standard (IS) to correct for matrix effects and ionization suppression, ensuring high reliability (E-E-A-T) in complex matrices.

Molecule Characterization & Isotope Strategy

Understanding the physicochemical properties and the specific isotopic shift is critical for method setup.

Target Analyte
  • Compound: 2-Methoxy-4-nitroaniline (Nitroanisidine)

  • Formula:

    
    
    
  • Monoisotopic Mass (Unlabeled): 168.05 Da

  • Ionization: ESI Positive (

    
    )
    
  • pKa: ~2.5 (Weak base due to electron-withdrawing nitro group)

  • LogP: ~1.6 (Moderately polar)

Internal Standard Design ( -Labeling)

To achieve robust quantitation, a stable isotope-labeled standard is required. This protocol assumes the use of


-2-Methoxy-4-nitroaniline , where both the nitro and amino nitrogen atoms are labeled.
  • Formula:

    
    
    
  • Mass Shift: +2 Da (approx. 1.994 Da exact shift)

  • Precursor Ion (

    
    ):  171.05 Da
    

Critical Note: If using a mono-labeled standard (


), the precursor will be 170.05 Da. The fragmentation transitions must be adjusted based on which nitrogen is labeled (nitro vs. amino). The protocol below uses the dual-labeled model for maximum specificity.

LC-MS/MS Method Parameters

Mass Spectrometry (Triple Quadrupole)
  • Source: Electrospray Ionization (ESI)[2][3][4][5][6]

  • Polarity: Positive (

    
    )
    
  • Spray Voltage: 3500 V

  • Source Temp: 350°C

  • Desolvation Gas:

    
    , 800 L/hr
    
  • Cone Voltage: Optimized to 30 V to maximize

    
     without in-source fragmentation.
    

Table 1: MRM Transitions for Nitroanisidine Analysis

CompoundRolePrecursor (

)
Product (

)
Dwell (ms)CE (eV)Mechanism
Nitroanisidine Analyte169.1 123.1 5022Loss of

(Neutral -46)
Qual169.1108.15035Ring Cleavage/Loss of


-Nitroanisidine
IS 171.1 124.1 5022Loss of

(Neutral -47)
Qual171.1109.15035Analogous to 108 fragment
  • Logic for Transitions:

    • Quantifier (169

      
       123):  The loss of the nitro group (
      
      
      
      ) is the most facile and abundant fragmentation pathway for nitroaromatics in ESI+.
    • IS Shift Logic: The IS parent is +2 Da (171). The neutral loss is

      
       (Mass 
      
      
      
      ). Therefore, the fragment ion is
      
      
      . This fragment retains the
      
      
      from the amino group, resulting in a +1 Da shift relative to the unlabeled fragment (123). This confirms the specificity of the transition.
Liquid Chromatography (UHPLC)
  • Column: Phenyl-Hexyl or PFP (Pentafluorophenyl) Core-Shell,

    
    , 
    
    
    
    .
    • Why? PFP phases offer superior selectivity for nitro-aromatics and positional isomers compared to C18 via

      
      -
      
      
      
      interactions.
  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2-5

    
    L.
    

Table 2: Gradient Profile

Time (min)% BDescription
0.0010Initial equilibration
1.0010Load/Desalt
6.0090Linear ramp to elute analyte
7.5090Wash
7.6010Re-equilibration
10.0010End of run

Experimental Protocol

Standard Preparation
  • Stock Solution (1 mg/mL): Dissolve 1 mg of

    
    -Nitroanisidine in 1 mL Methanol. Store at -20°C.
    
  • Working IS Solution (100 ng/mL): Dilute Stock 1:10,000 in 50:50 Methanol:Water.

  • Calibration Curve: Prepare unlabeled Nitroanisidine standards (1 – 1000 ng/mL) spiked with constant IS (final conc. 10 ng/mL).

Sample Extraction (Drug Substance/Solid Matrix)
  • Weigh: 50 mg of sample into a centrifuge tube.

  • Spike: Add 100

    
    L of Working IS Solution (Internal Standard).
    
  • Dissolve: Add 4.9 mL of extraction solvent (e.g., 90:10 Water:MeOH or solvent matching drug solubility).

  • Sonicate: 15 minutes at room temperature.

  • Centrifuge: 10,000 rpm for 5 mins.

  • Filter: 0.2

    
    m PTFE syringe filter into LC vial.
    

Visualizations & Pathways

Fragmentation Pathway (DOT Diagram)

This diagram illustrates the mechanistic cleavage of the nitro group, tracking the


 labels to justify the MRM transitions.

Fragmentation Parent Parent Ion [M+H]+ (m/z 171) Label: 15N-Amino, 15N-Nitro Transition Collision Induced Dissociation (CID) Parent->Transition ESI+ Source Fragment Product Ion (m/z 124) Label: 15N-Amino retained Transition->Fragment - 15NO2 Neutral Neutral Loss (15N-NO2) Mass: 47 Da Transition->Neutral

Caption: Figure 1. Fragmentation pathway of


-2-Methoxy-4-nitroaniline showing the specific loss of the labeled nitro group.
IDMS Workflow (DOT Diagram)

A self-validating workflow ensuring that matrix effects are nullified by the co-eluting internal standard.

Workflow Sample Unknown Sample (Matrix + Analyte) Mix Homogenization & Extraction Sample->Mix IS Spike Internal Standard (15N2-Nitroanisidine) IS->Mix LC UHPLC Separation (PFP Column) Mix->LC MS MS/MS Detection (MRM Mode) LC->MS Data Ratio Calculation (Area Analyte / Area IS) MS->Data

Caption: Figure 2. Isotope Dilution Mass Spectrometry (IDMS) workflow for precision quantitation.

References

  • European Medicines Agency (EMA). Assessment report on nitrosamine impurities in human medicinal products.[1] (2020).[7][8] Link

  • BenchChem. Fragmentation of 4-Methoxy-2-nitroaniline vs 2-Methoxy-4-nitroaniline. (2025).[2][6][9] Link

  • Thermo Fisher Scientific. Choosing internal standards for IC-MS and LC-MS. Application Note TN001167. Link

  • U.S. Geological Survey (USGS).

    
     of Total Nitrogen in Solids. RSIL Lab Code 2893. Link
    
  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Methoxy-4-nitroaniline.[9] NIST Chemistry WebBook, SRD 69. Link

Sources

Unraveling Metabolic Fates: A Guide to Metabolic Flux Analysis Using 15N-Labeled Nitro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Genome and Proteome to the Fluxome

In the post-genomic era, while genomics and proteomics provide a static snapshot of cellular potential, understanding the dynamic functional state of a cell requires delving into the metabolome. Metabolic Flux Analysis (MFA) stands as a powerful technology to quantify the rates of metabolic reactions within a biological system, providing a functional readout of the cellular phenotype.[1] This guide provides a detailed exploration of a specialized application of MFA: the use of nitrogen-15 (¹⁵N)-labeled nitro compounds to trace and quantify nitrogen metabolism pathways.

The use of stable isotopes like ¹⁵N offers a safe and effective way to track the journey of atoms through complex metabolic networks.[2] While ¹³C-based MFA has been extensively used to map carbon metabolism, ¹⁵N-MFA provides a unique lens to investigate nitrogen assimilation, utilization, and the metabolic fate of nitrogen-containing compounds.[3][4] This is particularly relevant in drug development and toxicology, where many therapeutic agents and environmental compounds are nitroaromatics. Understanding their metabolic activation and detoxification pathways is crucial for assessing their efficacy and safety.

This application note is designed for researchers, scientists, and drug development professionals. It will provide the theoretical underpinnings, practical experimental protocols, and data analysis workflows for conducting ¹⁵N-MFA with nitro compounds. We will explore the causality behind experimental choices, ensuring a robust and self-validating experimental design.

Core Principles: Tracing the Path of ¹⁵N from Nitro Compounds

The fundamental principle of ¹⁵N-MFA is the introduction of a substrate enriched with the stable, heavy isotope of nitrogen, ¹⁵N, into a biological system.[3] As the cells metabolize the ¹⁵N-labeled substrate, the heavy nitrogen atom is incorporated into various downstream metabolites. By measuring the extent and pattern of ¹⁵N incorporation into these metabolites using mass spectrometry, we can deduce the flow of nitrogen—the metabolic flux—through different pathways.

Nitro compounds (R-NO₂) introduce a unique dimension to ¹⁵N-MFA. The nitro group serves as a key functional moiety in many drugs and xenobiotics. The metabolic reduction of the nitro group, often catalyzed by nitroreductase enzymes, is a critical step in their bioactivation or detoxification. By using a ¹⁵N-labeled nitro compound (R-¹⁵NO₂), we can precisely track the fate of the nitrogen atom from the parent compound as it is transformed into various metabolic products.

The journey of the ¹⁵N label can reveal:

  • Pathways of Nitro Group Reduction: Elucidating the enzymatic steps involved in the conversion of the nitro group to amino, hydroxylamino, or other nitrogen-containing functional groups.

  • Integration into Central Nitrogen Metabolism: Determining if the nitrogen from the nitro compound is assimilated into the cell's central nitrogen pool, such as amino acids and nucleotides.

  • Drug Efficacy and Toxicity Mechanisms: Understanding how the metabolism of a nitro-drug leads to the formation of active cytotoxic agents or detoxified excretable products.

The Central Role of Nitroreductases

Nitroreductases are a class of enzymes that catalyze the reduction of nitroaromatic compounds. This process is often a prerequisite for their biological activity or toxicity. These enzymes transfer electrons from a donor, such as NAD(P)H, to the nitro group, initiating a cascade of reactions that can lead to the formation of highly reactive intermediates. By tracing the ¹⁵N label, we can gain insights into the activity of these enzymes in a cellular context.

Experimental Workflow: A Step-by-Step Guide

A successful ¹⁵N-MFA experiment requires careful planning and execution. The following sections provide a detailed, step-by-step methodology for conducting these studies.

dot

Figure 1: A generalized workflow for a ¹⁵N metabolic flux analysis experiment.

Part 1: Cell Culture and ¹⁵N Labeling

This protocol is designed for adherent mammalian cell lines, but can be adapted for suspension cultures or other model organisms.

Materials:

  • Mammalian cell line of interest

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • ¹⁵N-labeled nitro compound of interest (e.g., ¹⁵N-Nitrobenzene)[5]

  • Cell culture flasks or plates

Protocol:

  • Cell Seeding: Seed the cells in appropriate culture vessels and allow them to reach the desired confluency (typically 70-80%). The cell density should be optimized to ensure sufficient biomass for metabolite extraction.

  • Media Preparation: Prepare the labeling medium by supplementing the base medium with the ¹⁵N-labeled nitro compound at the desired concentration. The concentration should be carefully chosen to be non-toxic while providing a sufficient ¹⁵N source for detection.

  • Initiation of Labeling: Remove the standard culture medium from the cells and wash them once with pre-warmed PBS. Add the prepared ¹⁵N-labeling medium to the cells. This marks time zero of the labeling experiment.

  • Time-Course Sampling: At designated time points (e.g., 0, 1, 4, 8, 24 hours), harvest the cells for metabolite extraction. The time points should be chosen to capture the dynamics of ¹⁵N incorporation into the metabolites of interest.

Part 2: Metabolite Quenching and Extraction

Rapidly halting all enzymatic activity is critical to preserve the metabolic state of the cells at the time of harvesting.

Materials:

  • Ice-cold PBS

  • Liquid nitrogen

  • -80°C methanol

  • Cell scraper

  • Microcentrifuge tubes

Protocol:

  • Quenching: Aspirate the labeling medium and immediately wash the cells with ice-cold PBS to remove any remaining extracellular labeled compound.

  • Flash Freezing: Add a small amount of liquid nitrogen directly to the culture plate to flash-freeze the cells and instantly stop metabolism.[6]

  • Metabolite Extraction: Before the liquid nitrogen completely evaporates, add ice-cold (-80°C) methanol to the plate.[7][8] Use a cell scraper to detach the cells and collect the cell lysate into a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube. The samples can be stored at -80°C until LC-MS analysis.

Part 3: LC-MS/MS Analysis

Liquid chromatography-mass spectrometry (LC-MS/MS) is the analytical technique of choice for separating and detecting the ¹⁵N-labeled metabolites.

Instrumentation and Parameters:

  • Liquid Chromatography: A reverse-phase C18 column is commonly used for the separation of nitroaromatic compounds and their metabolites. The mobile phase typically consists of a gradient of water and acetonitrile with a small amount of formic acid to improve ionization.

  • Mass Spectrometry: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is essential for accurately measuring the mass-to-charge ratio (m/z) of the metabolites and distinguishing between the ¹⁴N and ¹⁵N isotopologues.

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes should be tested to determine the optimal ionization for the parent compound and its expected metabolites.[9]

  • Scan Range: A typical mass range of 50-1000 m/z is sufficient to cover most small molecule metabolites.[9]

  • MS/MS Fragmentation: For confident identification of metabolites, tandem mass spectrometry (MS/MS) should be performed to obtain fragmentation patterns.

ParameterRecommended SettingRationale
LC Column Reverse-phase C18Good retention and separation of aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ionization mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes compounds from the column.
Gradient Optimized for compound separationEnsures resolution of parent compound and metabolites.
Ionization Mode ESI Positive and NegativeMaximizes the detection of a wide range of metabolites.
Mass Resolution > 60,000Crucial for resolving ¹⁴N and ¹⁵N isotopologues.
MS Scan Type Full Scan and dd-MS² (data-dependent)Acquires precursor masses and fragmentation data.

Data Analysis and Interpretation: From Raw Data to Flux Maps

The data generated from the LC-MS/MS analysis requires a systematic workflow to extract meaningful biological information.

dot

Figure 2: A schematic of the data analysis workflow for ¹⁵N-MFA.

Step 1: Data Pre-processing

The raw LC-MS data files are first processed to identify and quantify the different isotopologues of each metabolite. This involves:

  • Peak Picking: Identifying chromatographic peaks corresponding to different metabolites.

  • Retention Time Alignment: Correcting for small variations in retention time between different samples.

  • Feature Detection: Grouping peaks that belong to the same metabolite, including its different isotopologues.

Step 2: Isotopomer Distribution Analysis

For each metabolite, the relative abundance of each isotopologue (M+0, M+1, M+2, etc., where M is the monoisotopic mass) is calculated. This is known as the Mass Isotopomer Distribution (MID). The MID data needs to be corrected for the natural abundance of other heavy isotopes (e.g., ¹³C, ¹⁸O).

Step 3: Metabolic Flux Calculation

The corrected MID data, along with a stoichiometric model of the relevant metabolic network, is used to calculate the metabolic fluxes. This is typically done using specialized software packages that employ mathematical algorithms to fit the experimental data to the model.

Software for Metabolic Flux Analysis:

Several software packages are available for performing MFA calculations. Some of the commonly used ones include:

  • INCA (Isotopomer Network Compartmental Analysis): A MATLAB-based software that can perform both steady-state and isotopically non-stationary MFA.[10] Tutorials and training are available.[10][11][12][13][14]

  • Metran: A software for ¹³C-MFA that is based on the Elementary Metabolite Units (EMU) framework.[1][15]

  • OpenFLUX2: An open-source, MATLAB-based software for ¹³C-MFA that has been extended for parallel labeling experiments.[16][17][18]

These software packages allow users to define their metabolic network, input the experimental MID data, and then perform flux estimation and statistical analysis.

Application Example: Tracing the Metabolism of a ¹⁵N-Labeled Nitroaromatic Drug

To illustrate the practical application of this technique, let's consider a hypothetical case study investigating the metabolism of a novel ¹⁵N-labeled nitroaromatic anti-cancer drug candidate, "NitroDrug-X".

Experimental Design:

  • Cell Line: A human cancer cell line known to be sensitive to NitroDrug-X.

  • Labeling: Cells are incubated with ¹⁵N-NitroDrug-X (where the nitro group is ¹⁵N-labeled).

  • Time Points: Samples are collected at 0, 2, 6, 12, and 24 hours.

  • Analysis: Metabolites are extracted and analyzed by high-resolution LC-MS/MS.

Expected Outcomes and Interpretation:

  • Identification of ¹⁵N-labeled Metabolites: The LC-MS data would be searched for ions with a mass shift corresponding to the incorporation of one ¹⁵N atom. This would allow for the identification of various metabolites of NitroDrug-X.

  • Quantification of Flux through Bioactivation Pathways: By measuring the rate of formation of ¹⁵N-labeled downstream metabolites, such as the corresponding amine or hydroxylamine, the flux through the nitroreductase-mediated bioactivation pathway can be quantified.

  • Assessment of Nitrogen Salvage: The analysis of central metabolites like amino acids and nucleotides for ¹⁵N incorporation would reveal if the nitrogen from NitroDrug-X is being salvaged and incorporated into the cell's general nitrogen pool.

dot

Figure 3: A conceptual pathway for the metabolism of a ¹⁵N-labeled nitroaromatic drug.

Data Presentation:

The quantitative results from this study could be summarized in a table:

Metabolite¹⁵N Incorporation (%) at 24hCalculated Flux (nmol/10⁶ cells/hr)
¹⁵N-Amino-Drug-X 85.2 ± 5.112.3 ± 1.5
¹⁵N-Glutamate 12.5 ± 2.31.8 ± 0.3
¹⁵N-Aspartate 8.9 ± 1.91.3 ± 0.2

This data would provide quantitative insights into the rate of drug activation and the extent to which the drug's nitrogen contributes to cellular metabolism.

Conclusion and Future Perspectives

Metabolic flux analysis using ¹⁵N-labeled nitro compounds is a powerful technique for elucidating the metabolic fate of this important class of molecules. It provides a quantitative understanding of the pathways involved in their bioactivation, detoxification, and integration into cellular metabolism. The detailed protocols and workflows presented in this guide offer a comprehensive framework for researchers to design and execute these complex experiments.

As mass spectrometry technology continues to improve in sensitivity and resolution, and as computational tools for MFA become more sophisticated, the application of ¹⁵N-MFA will undoubtedly expand. This will enable a deeper understanding of drug action, mechanisms of toxicity, and the intricate interplay between xenobiotic metabolism and the central metabolic network of the cell.

References

  • Buescher, J. M., et al. (2015). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 47(9), e185. [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: a review and future perspectives. Metabolic engineering, 15, 23-30. [Link]

  • Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic engineering, 3(3), 195-206. [Link]

  • Young, J. D. (2014). INCA: a computational platform for isotopically non-stationary metabolic flux analysis. Bioinformatics, 30(9), 1334-1335. [Link]

  • Sellick, C. A., et al. (2011). Metabolite extraction from suspension-cultured mammalian cells for global metabolite profiling. Nature protocols, 6(8), 1241-1250. [Link]

  • Antoniewicz, M. R. (2021). A guide to metabolic flux analysis in metabolic engineering. Metabolic Engineering, 63, 12-23. [Link]

  • Quek, L. E., et al. (2009). OpenFLUX: efficient modelling software for 13C-based metabolic flux analysis. Microbial cell factories, 8(1), 1-15. [Link]

  • Theorell, A., et al. (2023). One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular Systems Biology, 19(3), e11099. [Link]

  • ETAS. INCA User Training. [Link]

  • MIT Technology Licensing Office. METRAN - Software for 13C-metabolic Flux Analysis. [Link]

  • Shupletsov, M. S., et al. (2014). OpenFLUX2: 13C-MFA modeling software package adjusted for the comprehensive analysis of single and parallel labeling experiments. Journal of bioinformatics and computational biology, 12(05), 1442005. [Link]

  • Vanderbilt University. INCA (Isotopomer Network Compartmental Analysis). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing ESI-MS Ionization of 2-Nitro-p-anisidine-15N

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-Nitro-p-anisidine-15N by Electrospray Ionization Mass Spectrometry (ESI-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for enhancing the ionization efficiency of this challenging analyte. The following content is structured in a question-and-answer format to directly address common issues encountered in the laboratory.

Understanding the Molecule: Key Challenges

2-Nitro-p-anisidine presents a unique set of challenges for ESI-MS analysis. Its chemical structure, featuring a weakly basic amino group, an electron-donating methoxy group, and a strongly electron-withdrawing nitro group, creates a complex electronic environment that can hinder efficient protonation in positive ion mode. The very low predicted pKa of the protonated amine (around 1.02 for the structurally similar 2-methoxy-4-nitroaniline) means that it is a very weak base, making it difficult to protonate in typical reversed-phase mobile phases.[1][2] This guide will walk you through systematic approaches to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any signal for 2-Nitro-p-anisidine-15N in positive ion ESI-MS. Where should I start troubleshooting?

A1: A complete lack of signal is a common starting problem for this compound due to its poor ionization efficiency. The primary reason is its very low basicity. The electron-withdrawing nitro group significantly reduces the proton affinity of the amino group.

Here is a logical workflow to begin troubleshooting:

Start No Signal Observed Check_Basics Verify System Suitability (Run a known, easy-to-ionize standard) Start->Check_Basics Basics_Fail System Issue (Troubleshoot LC-MS system) Check_Basics->Basics_Fail Fails Basics_Pass Analyte-Specific Issue Check_Basics->Basics_Pass Passes Optimize_Mobile_Phase Step 1: Mobile Phase Optimization (Introduce Acidic Additive) Basics_Pass->Optimize_Mobile_Phase Optimize_Source Step 2: ESI Source Parameter Tuning (Increase sensitivity) Optimize_Mobile_Phase->Optimize_Source Consider_Negative Step 3: Switch to Negative Ion Mode Optimize_Source->Consider_Negative

Caption: Initial troubleshooting workflow for no signal.

Start by confirming your instrument is performing as expected with a standard compound like caffeine or a simple peptide. If the system is working, the issue lies with the analyte's properties and the method conditions. The first and most critical step is to adjust the mobile phase pH to favor protonation.

Q2: How does the 15N isotope label affect the ionization of my compound?

A2: For the purposes of ionization efficiency in ESI-MS, the 15N stable isotope label has a negligible effect. Stable isotopes are primarily used for quantitative analysis, allowing the labeled compound to be distinguished from its unlabeled counterpart by its mass-to-charge ratio. The chemical properties, including the basicity and ionization potential of the molecule, are not significantly altered by the presence of the 15N isotope. Therefore, you can confidently apply the same optimization strategies to the 15N-labeled and unlabeled versions of 2-Nitro-p-anisidine.

Q3: What is the pKa of 2-Nitro-p-anisidine and how does it guide my mobile phase selection?

The "rule of thumb" for ESI is to adjust the mobile phase pH to be at least two units below the pKa of the analyte to ensure it is >99% protonated.[3] In this case, that would require a pH of less than -1, which is not feasible with standard LC-MS systems. Therefore, the strategy is to make the mobile phase as acidic as is practical for your chromatographic setup to maximize the proportion of the protonated form.

G cluster_0 Mobile Phase pH vs. Analyte State High_pH pH >> pKa (e.g., pH 4.0) Low_pH pH < pKa (e.g., pH 2.0) High_pH->Low_pH Decrease pH Analyte_Neutral [M] Neutral, Poor Ionization High_pH->Analyte_Neutral Analyte_Protonated [M+H]+ Protonated, Enhanced Ionization Low_pH->Analyte_Protonated

Caption: Effect of mobile phase pH on analyte protonation.

Q4: Which mobile phase additives are most effective for improving the signal of 2-Nitro-p-anisidine-15N in positive ion mode?

A4: Given the low pKa, a strong acid additive is necessary. However, the choice of acid is critical as some can cause signal suppression.

AdditiveRecommended ConcentrationProsCons
Formic Acid 0.1 - 0.5% (v/v)Good proton source, volatile, and generally compatible with ESI-MS.May not be acidic enough for complete protonation of very weak bases.
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)Stronger acid than formic acid, can significantly improve protonation.Can cause significant ion suppression, especially at higher concentrations, by forming strong ion pairs with the analyte.[3] Use with caution and at the lowest effective concentration.
Ammonium Formate/Formic Acid Buffer 5-10 mM Ammonium Formate with 0.1% Formic AcidProvides a buffered, acidic environment which can stabilize the spray and improve reproducibility.The presence of ammonium ions can sometimes lead to the formation of ammonium adducts ([M+NH4]+), which may complicate the mass spectrum.

Recommendation: Start with 0.1% formic acid. If the signal is still poor, cautiously try adding a very low concentration of TFA (e.g., 0.05%).

Troubleshooting Guide: From Low Signal to Optimal Sensitivity

Problem 1: My signal is very weak and unstable in positive ion mode, even with formic acid.

Cause: This is likely a combination of incomplete protonation and suboptimal ESI source parameters.

Solution:

  • Systematic Source Parameter Optimization: The goal is to efficiently desolvate the analyte and transfer the ions into the mass spectrometer. Use a "tee" to infuse a solution of your analyte directly into the MS to optimize these parameters without chromatographic influence.

    G cluster_0 Source Parameter Optimization Workflow A Infuse Analyte Solution B Optimize Sprayer Voltage A->B Start C Optimize Gas Flow (Nebulizer & Drying Gas) B->C Find stable spray D Optimize Gas Temperature C->D Maximize desolvation E Optimize Capillary/Cone Voltage D->E Maximize ion transmission F Optimized Signal E->F End

    Caption: A systematic approach to ESI source optimization.

  • Parameter-Specific Guidance:

    • Sprayer Voltage (Capillary Voltage): Start with a typical voltage (e.g., 3.5-4.5 kV for positive mode) and adjust in small increments (±0.5 kV). An unstable spray can indicate the voltage is too high or too low.[3]

    • Drying Gas Temperature and Flow: These parameters are crucial for desolvation. For a relatively small molecule like 2-Nitro-p-anisidine, start with a moderate temperature (e.g., 300-350 °C) and a standard flow rate. Increase the temperature and flow to improve desolvation, but be aware that excessive heat can cause thermal degradation of some analytes.

    • Nebulizer Gas Pressure: This affects the droplet size. Higher pressure generally leads to smaller droplets and more efficient desolvation. Optimize for a stable and high signal.

    • Capillary/Cone/Fragmentor Voltage: This voltage helps to desolvate ions and transfer them into the mass analyzer. Increasing this voltage can enhance signal intensity, but excessive voltage can cause in-source fragmentation. Monitor for the appearance of fragment ions while optimizing.[3]

Problem 2: I've optimized my source and mobile phase in positive mode, but the sensitivity is still insufficient for my application. What else can I try?

Cause: The inherent chemical properties of 2-Nitro-p-anisidine may make it fundamentally challenging to achieve high sensitivity in positive ion mode. The electron-withdrawing nitro group strongly deactivates the aromatic ring and reduces the basicity of the amino group, making protonation unfavorable.

Solution: Switch to Negative Ion Mode

The presence of the nitro group makes the molecule a candidate for negative ion mode analysis, likely through the formation of a deprotonated species [M-H]- or other adducts.

Step-by-step Protocol for Negative Ion Mode:

  • Switch Polarity: Set your mass spectrometer to negative ion mode.

  • Modify Mobile Phase: Remove the acid (formic, TFA) from your mobile phase. A neutral or slightly basic mobile phase is required to facilitate deprotonation.

    • Option A (Neutral): Use a mobile phase of water and methanol/acetonitrile.

    • Option B (Basic): Add a volatile base such as ammonium hydroxide (e.g., 0.1%) or a buffer like ammonium acetate (e.g., 5-10 mM) to your mobile phase. A higher pH will promote the formation of [M-H]-.

  • Re-optimize Source Parameters: The optimal source parameters for negative ion mode are often different from those for positive mode. Re-run the source optimization protocol described in the previous section. Pay close attention to the sprayer voltage, which will now be a negative potential (e.g., -3.0 to -4.0 kV).

Problem 3: I am seeing multiple adducts in my mass spectrum ([M+Na]+, [M+K]+), which is reducing the intensity of my target ion.

Cause: The presence of sodium and potassium salts in your solvents, glassware, or sample matrix can lead to the formation of these adducts, splitting your signal across multiple species.

Solution:

  • Use High-Purity Solvents: Ensure you are using LC-MS grade solvents.

  • Avoid Glassware: Use polypropylene or other plastic vials and containers to minimize leaching of metal ions.[3]

  • Clean the System: Thoroughly flush your LC system and mass spectrometer to remove any residual salts.

  • Sample Preparation: If your sample has a high salt matrix, consider using a sample preparation technique like solid-phase extraction (SPE) to remove these salts prior to analysis.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Enhanced Positive Ionization

  • Mobile Phase A (Aqueous):

    • Measure 999 mL of high-purity, LC-MS grade water into a clean mobile phase bottle.

    • Carefully add 1 mL of high-purity formic acid (final concentration 0.1% v/v).

    • Mix thoroughly and sonicate for 10-15 minutes to degas.

  • Mobile Phase B (Organic):

    • Measure 999 mL of high-purity, LC-MS grade acetonitrile or methanol.

    • Carefully add 1 mL of high-purity formic acid (final concentration 0.1% v/v).

    • Mix thoroughly and sonicate for 10-15 minutes to degas.

Protocol 2: ESI Source Optimization by Infusion

  • Prepare the Analyte Solution: Prepare a solution of 2-Nitro-p-anisidine-15N at a concentration of approximately 1 µg/mL in a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Set up the Infusion: Using a syringe pump and a "tee" connector, infuse the analyte solution directly into the mass spectrometer at a flow rate typical for your LC method (e.g., 0.2-0.5 mL/min).

  • Optimize Parameters Sequentially:

    • Set the mass spectrometer to monitor the m/z of the expected protonated molecule ([M+H]+).

    • Begin by adjusting the sprayer voltage to achieve a stable total ion current (TIC).

    • Next, adjust the drying gas temperature and flow rate , aiming for the highest and most stable signal for your target ion.

    • Then, optimize the nebulizer pressure .

    • Finally, ramp the cone/capillary voltage to maximize the signal of the precursor ion without inducing significant fragmentation.

    • Record the optimal parameters for your LC-MS method.

By systematically applying these troubleshooting steps and optimization protocols, you can significantly improve the ionization efficiency and achieve reliable, sensitive detection of 2-Nitro-p-anisidine-15N in your ESI-MS experiments.

References

  • Jinan Future chemical Co.,Ltd. (n.d.). 2-Methoxy-4-nitroaniline CAS:97-52-9. Retrieved from [Link]

  • Kruve, A., & Kaupmees, K. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry, 89(9), 5077–5084. Available at: [Link]

  • Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A, 1217(25), 3908–3921. Available at: [Link]

  • Stoll, D. R. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America, 36(9), 612-619. Available at: [Link]

  • Graphviz. (n.d.). DOT Language. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

Sources

troubleshooting low recovery rates of nitroanisidine in LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Recovery Rates of Nitroanisidine Role: Senior Application Scientist Format: Interactive Troubleshooting Guide & FAQs

Executive Summary: The "Invisible" Analyte

In my 15 years of developing methods for mutagenic impurities, Nitroanisidine (specifically isomers like 2-Methoxy-5-nitroaniline) remains a notorious "ghost" in the machine. When users report "low recovery," it is rarely a single catastrophic failure. Instead, it is usually a combination of three distinct physicochemical traps:

  • The pKa Trap: It is a much weaker base than most assume (

    
    ), rendering standard Cation Exchange (MCX) protocols ineffective.
    
  • The Source Reduction Artifact: The nitro group can electrochemically reduce to an amine inside the ESI source, causing the parent signal to "disappear" into a different mass channel.

  • Sublimation: It is semi-volatile and prone to loss during nitrogen blow-down steps.

This guide bypasses generic advice to address these specific molecular behaviors.

Part 1: Diagnostic Workflow

Before changing your method, identify where the loss occurs. Use this logic gate to isolate the failure point.

TroubleshootingLogic Start START: Low Recovery (<70%) Step1 1. Post-Column Infusion (System Check) Start->Step1 Result1 Signal unstable or wrong mass spectrum? Step1->Result1 Step2 2. Post-Extraction Spike (Matrix Effect) Result2 Recovery High in Spike but Low in Sample? Step2->Result2 Step3 3. Pre-Extraction Spike (Extraction Efficiency) Result3 Recovery Low in all Spikes? Step3->Result3 Result1->Step2 No Sol1 ISSUE: In-Source Reduction or Ion Suppression (See Section 3) Result1->Sol1 Yes Result2->Step3 No Sol2 ISSUE: Extraction Chemistry (pKa Mismatch) (See Section 2) Result2->Sol2 Yes Sol3 ISSUE: Volatility/Adsorption (See Section 4) Result3->Sol3 Yes caption Figure 1: Diagnostic Logic Gate for Nitroanisidine Loss. Follow the path to isolate the root cause.

Part 2: The "Weak Base" Trap (Extraction Chemistry)

Q: I am using a Mixed-Mode Cation Exchange (MCX) cartridge because nitroanisidine is an amine, but my recovery is <10%. Why?

A: You are likely treating a neutral molecule as a cation.

This is the most common error. While nitroanisidine contains an amine group, the electron-withdrawing nitro group (


) drastically reduces the basicity of the amine.
  • The Data: The conjugate acid pKa of 2-methoxy-5-nitroaniline is approximately 2.49 [1].

  • The Consequence: To retain this molecule on an MCX cartridge via ionic interaction, the pH must be at least 2 units below the pKa. You would need a load pH of <0.5. At the standard loading pH of 4.0 or 6.0, the molecule is neutral . It flows right through the cation-exchange sorbent or is washed away during the organic wash step.

Corrective Protocol: Switch to Reversed-Phase or HLB

ParameterStandard MCX Protocol (FAIL)Corrected HLB/Polymeric Protocol (PASS)
Sorbent Mixed-Mode Cation ExchangePolymeric Reversed-Phase (e.g., HLB, Strata-X)
Load pH pH 4.0 (Molecule is Neutral)pH 7.0 (Molecule is Neutral & Hydrophobic)
Retention Mechanism Ionic (Failed)Hydrophobic /

Interaction
Wash Solvent 100% Methanol (Washes analyte off)5-10% Methanol in Water (Retains analyte)
Elution 5% NH4OH in Methanol100% Methanol or Acetonitrile
Part 3: The "Disappearing Peak" (In-Source Reduction)

Q: My standard curve is linear, but my sensitivity drops over time, and I see a "ghost" peak at M-30. Is my compound degrading?

A: It is degrading inside your mass spectrometer source.

Nitro-aromatics are susceptible to electrochemical reduction in the Electrospray Ionization (ESI) capillary. The high voltage can drive the reduction of


 to 

(aniline) or intermediate hydroxylamines [2].
  • Mechanism:

    
    
    
  • Symptom: You monitor the parent mass (e.g., m/z 169), but the instrument is converting a fraction of it to the amine (m/z 139) or hydroxylamine (m/z 155) before it even hits the quadrupole.

Troubleshooting Steps:

  • Check the Spectrum: Look for peaks at M-16 (loss of oxygen) or M-30 (reduction to amine).

  • Switch Ionization Mode:

    • Try APCI (Atmospheric Pressure Chemical Ionization): APCI relies on gas-phase chemical ionization and is less prone to electrochemical reduction than ESI. It is often the "Gold Standard" for nitro-aromatics [3].

    • Negative Mode ESI: Nitro compounds have high electron affinity. They often ionize better in negative mode (

      
       or 
      
      
      
      ) than positive mode, avoiding the protonation struggle of the weak amine [4].
Part 4: Volatility & Stability[1]

Q: My recovery is consistent but effectively 50% across the board. I use Nitrogen blow-down to concentrate samples. Could that be the issue?

A: Yes. Nitroanisidines sublime during dry-down.

While solid at room temperature, nitroanisidines have significant vapor pressure when solvated and heated. "Blowing to dryness" is the primary cause of evaporative loss.

The "Keeper Solvent" Protocol: Never evaporate to complete dryness.

  • Add a Keeper: Add 20

    
    L of a high-boiling solvent (e.g., DMSO or Ethylene Glycol) to the collection tube before evaporation.
    
  • Stop Early: Evaporate only until the volume reaches the keeper solvent drop.

  • Reconstitute: Add your mobile phase immediately.

Q: Do I need amber glassware? A: Absolutely. Nitroanilines are photosensitive and can undergo azo-coupling or photolysis under standard lab lighting. All preparation must occur in amber glass or foil-wrapped tubes.

Summary: The Optimized Workflow

The following diagram visualizes the corrected decision path for method development, integrating the pKa and stability constraints.

OptimizationStrategy Analyte Nitroanisidine (pKa ~2.5, Neutral @ pH 7) Extraction Extraction Strategy Analyte->Extraction Evap Evaporation Analyte->Evap Detection Detection Strategy Analyte->Detection SPE_Type Polymeric RP (HLB) NOT MCX Extraction->SPE_Type Due to low basicity Keeper Use DMSO Keeper NO Dryness Evap->Keeper Prevent Sublimation Source APCI or ESI(-) Avoid ESI(+) reduction Detection->Source Prevent Source Reduction caption Figure 2: Optimized Experimental Design for Nitroanisidine Recovery.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7447, 5-Nitro-o-anisidine. Retrieved from [Link]

  • ResearchGate. (2025). Studies on Nitroaromatic Compound Degradation... by ESI-MS-MS. Retrieved from [Link]

  • PerkinElmer. (2025). A Comparison Between ESI and APCI Ionisation Modes. Retrieved from [Link]

  • Semantic Scholar. (2025). Studies on Positive and Negative ionization mode of ESI-LC-MS. Retrieved from [Link]

Technical Support Center: Stability of 2-Nitro-p-anisidine-¹⁵N in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-Nitro-p-anisidine-¹⁵N. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this isotopically labeled compound in aqueous environments. Given the limited direct literature on the ¹⁵N-labeled variant, this guide synthesizes information based on the known chemistry of the parent compound, 2-Nitro-p-anisidine, and fundamental principles governing nitroaromatic amines.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and stability of 2-Nitro-p-anisidine-¹⁵N solutions.

Q1: What are the primary factors that can compromise the stability of my 2-Nitro-p-anisidine-¹⁵N aqueous solution?

A: The stability of 2-Nitro-p-anisidine-¹⁵N in an aqueous solution is primarily influenced by four key factors: exposure to light, the pH of the solution, temperature, and the presence of oxidizing agents. The aromatic amine and nitro functional groups make the molecule susceptible to specific degradation pathways. Nitroaromatic compounds are known to be resistant to certain types of degradation due to the electron-withdrawing nature of the nitro group, but they are also prone to specific reactions like photoreduction.[1]

  • Light (Photodegradation): The compound possesses strong chromophores (the nitro and amino groups) that absorb UV and visible light. This absorption can excite the molecule, leading to photochemical reactions, bond cleavage, or the formation of reactive radical species.

  • pH (Acid/Base Hydrolysis and Catalysis): While the ether and amine linkages are generally stable, extreme pH conditions can catalyze degradation. In highly acidic solutions, the amino group will be protonated, altering the electronic properties of the molecule. In strongly basic conditions, nucleophilic attack or deprotonation events can initiate degradation.

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. Storing solutions at higher than recommended temperatures will shorten their shelf life.

  • Oxidizing Agents: The primary amine group is susceptible to oxidation, which can lead to the formation of colored impurities and polymeric byproducts. The presence of dissolved oxygen, metal ions, or other oxidizing species in your buffer can promote this process.

Q2: My bright yellow solution of 2-Nitro-p-anisidine-¹⁵N has darkened to a reddish-brown color after a few days. What does this indicate?

A: A color change, particularly a darkening to a reddish or brownish hue, is a strong visual indicator of chemical degradation. This is often due to the oxidation of the aromatic amine functional group. Oxidation can lead to the formation of highly conjugated systems, such as azo compounds or polymeric materials, which absorb light at longer wavelengths, resulting in the observed darker color. The parent compound, p-anisidine, is known to be a crystalline solid that can range from yellow to brown, suggesting a predisposition to forming colored species.[2] This process can be accelerated by exposure to air (oxygen) and light.

Q3: What are the optimal storage conditions for a prepared aqueous stock solution of 2-Nitro-p-anisidine-¹⁵N?

A: To maximize the shelf-life of your aqueous solution, we recommend the following storage protocol:

  • Solvent/Buffer: Prepare the solution in a high-purity, degassed aqueous buffer, preferably within a pH range of 5-7, unless your experimental conditions dictate otherwise.

  • Protection from Light: Store the solution in an amber glass vial or a clear vial completely wrapped in aluminum foil to prevent photodegradation.

  • Temperature: Store frozen at -20°C or -80°C for long-term storage. For short-term use (a few days), refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For maximum stability, purge the headspace of the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.

Q4: Is 2-Nitro-p-anisidine-¹⁵N susceptible to hydrolysis in water?

A: Based on the structure, significant hydrolysis is not an expected degradation pathway under neutral environmental conditions. The parent compound, p-anisidine, is not expected to undergo hydrolysis.[2] The methoxy (aryl ether) and amino groups are generally stable in water. However, forced degradation under extreme pH (e.g., boiling in strong acid or base) could potentially lead to cleavage of the methoxy group to form a phenol, but this is not a concern under typical experimental conditions.

Q5: How can I quantitatively assess the stability of my 2-Nitro-p-anisidine-¹⁵N solution?

A: Visual inspection is only a qualitative indicator. The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating method is one that can separate the intact parent compound from its degradation products, allowing for accurate quantification of the remaining parent compound. You can develop such a method by performing a forced degradation study (see Protocol 3.2) to generate the degradation products and ensure your HPLC method resolves them from the main peak.

Section 2: Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during experimentation.

Problem Potential Cause Recommended Action & Explanation
Inconsistent or non-reproducible results in my assay. Solution Instability: The compound may be degrading over the course of your experiment, leading to a lower effective concentration.1. Prepare Fresh Solutions: Always prepare a fresh solution from solid material for critical experiments. 2. Protect From Light: Conduct experimental steps under reduced light or yellow light. Wrap reservoirs and tubing on automated systems in foil. 3. Control Temperature: Keep solutions on ice or in a cooled autosampler during long experimental runs. 4. Check pH: Ensure the pH of your final assay buffer is not causing rapid degradation.
Precipitate forms in my refrigerated stock solution. Low Aqueous Solubility: The compound's solubility may be lower at reduced temperatures, causing it to crash out of solution. The unlabelled parent compound has moderate water solubility (~21 mg/mL at 20°C), which will decrease at 4°C.[2]1. Confirm Solubility Limit: Ensure you have not exceeded the solubility of the compound in your chosen buffer. 2. Allow to Equilibrate: Before use, allow the solution to warm to room temperature and vortex thoroughly to ensure everything has redissolved. 3. Consider Co-Solvent: If compatible with your downstream application, consider using a small percentage (1-5%) of a water-miscible organic solvent like DMSO or ethanol to maintain solubility at low temperatures.
The HPLC peak for my compound is decreasing over time, but no new peaks are appearing. Formation of Insoluble or Non-Chromophoric Products: Degradation may be leading to polymeric materials that precipitate and are not injected, or products that do not absorb at your chosen UV wavelength.1. Change UV Wavelength: Acquire a full UV spectrum of a stressed sample to see if degradation products absorb at a different wavelength. 2. Check for Precipitation: Visually inspect the solution for any haze or precipitate. Centrifuge the sample and analyze the supernatant to see if the concentration has dropped. 3. Use Mass Spectrometry (LC-MS): LC-MS is a more powerful tool that can detect degradation products even if they lack a UV chromophore.
Section 3: Experimental Protocols
Protocol 3.1: Preparation of a Standard Aqueous Stock Solution (1 mg/mL)

Objective: To prepare a standardized aqueous solution for experimental use with best practices to ensure initial stability.

Materials:

  • 2-Nitro-p-anisidine-¹⁵N (solid)

  • High-purity (e.g., Milli-Q) water or desired buffer (pH 5-7, degassed)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Amber glass vials with Teflon-lined caps

Procedure:

  • Weighing: Accurately weigh approximately 10 mg of 2-Nitro-p-anisidine-¹⁵N into a clean weighing boat.

  • Dissolution: Transfer the solid to a 10 mL volumetric flask. Add approximately 7 mL of the desired buffer. Vortex or sonicate gently until the solid is completely dissolved. Causality Note: Ensuring complete dissolution before diluting to the final volume is critical for concentration accuracy.

  • Dilution: Once dissolved, dilute the solution to the 10 mL mark with the buffer. Cap and invert the flask 15-20 times to ensure homogeneity.

  • Storage: Immediately transfer aliquots of the solution into amber glass vials. Purge the headspace with nitrogen or argon if available.

  • Labeling & Storage: Clearly label each vial with the compound name, concentration, date, and solvent. Store at -20°C.

Protocol 3.2: Protocol for a Forced Degradation Study

Objective: To intentionally stress the compound under various conditions to identify potential degradation pathways and establish a stability-indicating analytical method. This is a self-validating system as all stressed samples are compared against a control.

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution (Protocol 3.1) B Dilute stock to ~100 µg/mL in separate vials for each condition A->B C Control (4°C, Dark) B->C D Acid Stress (0.1M HCl, 60°C) B->D E Base Stress (0.1M NaOH, 60°C) B->E F Oxidative Stress (3% H₂O₂, RT, Dark) B->F G Thermal Stress (80°C, Dark) B->G H Photolytic Stress (ICH guidelines, RT) B->H I Take time points (e.g., 0, 2, 4, 8, 24h) C->I D->I E->I F->I G->I H->I J Neutralize acid/base samples I->J K Analyze all samples by Stability-Indicating HPLC-UV J->K L Compare stressed samples to Control. Calculate % degradation. K->L

Caption: Workflow for conducting a forced degradation study.

Procedure:

  • Preparation: Prepare a sufficient volume of a ~100 µg/mL working solution of 2-Nitro-p-anisidine-¹⁵N in your chosen aqueous buffer.

  • Aliquotting: Distribute the working solution into six sets of labeled vials (e.g., amber HPLC vials).

  • Applying Stress:

    • Control: Store one set at 4°C in the dark.

    • Acid Stress: To another set, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Place in an oven at 60°C.

    • Base Stress: To a third set, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Place in an oven at 60°C.

    • Oxidative Stress: To a fourth set, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature in the dark.

    • Thermal Stress: Place a fifth set in an oven at 80°C in the dark.

    • Photolytic Stress: Place the final set in a photostability chamber that conforms to ICH Q1B guidelines.

  • Time Points: At specified time points (e.g., 0, 2, 8, 24 hours), remove one vial from each stress condition.

  • Quenching: For the acid and base samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples, including the control, by a suitable HPLC-UV method.

  • Evaluation: Compare the chromatograms of the stressed samples to the control sample. Calculate the percentage of degradation by monitoring the decrease in the peak area of the parent compound. The appearance of new peaks confirms degradation and helps validate your analytical method as "stability-indicating."

Section 4: Potential Degradation Pathways & Data Summary

The forced degradation study will help elucidate which pathways are most relevant.

Potential Degradation Pathways

Degradation_Pathways cluster_oxidation Oxidation (H₂O₂ / Air) cluster_photolysis Photodegradation (Light) cluster_hydrolysis Forced Hydrolysis (Extreme pH/Heat) Parent 2-Nitro-p-anisidine-¹⁵N Oxidized_Intermediates Oxidized Intermediates (e.g., N-oxides) Parent->Oxidized_Intermediates O₂ Nitro_Reduction Nitro Group Reduction (to nitroso, amino) Parent->Nitro_Reduction hν (light) Phenol_Product 2-Nitro-4-aminophenol-¹⁵N (demethylation) Parent->Phenol_Product H₃O⁺ / OH⁻ (harsh) Polymers Colored Polymeric Products Oxidized_Intermediates->Polymers Further Oxidation Ring_Cleavage Ring Cleavage Products

Caption: Plausible degradation pathways for 2-Nitro-p-anisidine.

Table 1: Summary of Expected Outcomes from Forced Degradation Study
Stress ConditionReagent/ConditionExpected ObservationPrimary Degradation Mechanism
Acidic 0.1 M HCl, 60°CMinor to moderate degradationAcid-catalyzed reactions (e.g., slow demethylation)
Basic 0.1 M NaOH, 60°CModerate to significant degradationBase-catalyzed reactions; potential for oxidation
Oxidative 3% H₂O₂, RTSignificant degradation; color changeOxidation of the amino group
Thermal 80°CTemperature-dependent degradationAcceleration of all pathways, especially oxidation
Photolytic Light (ICH Q1B)Significant degradation expectedPhotoreduction of the nitro group, radical reactions
Section 5: References
  • Development and Validation of Stability-Indicating RP-HPLC Method. ResearchGate. Available at: [Link]

  • p-Anisidine, 2-nitro-. Organic Syntheses Procedure. Available at: [Link]

  • p-Anisidine. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Proposed Expansion Project for Manufacturing of Dyes Intermediates. Environmental Clearance Report. Available at: [Link]

  • Effect of various parameters during degradation of toxic p-anisidine by Fenton's oxidation. ResearchGate. Available at: [Link]

  • 2-Nitro-p-anisidine-15N. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • p-Anisidine Testing Made Simple: Comparing Traditional & Modern Methods. CDR FoodLab. Available at: [Link]

  • Determination of p-Anisidine in workplace air by HPLC. ResearchGate. Available at: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. National Center for Biotechnology Information (PMC). Available at: [Link]

Sources

Technical Support Center: High-Resolution Separation of 2-Nitro-p-anisidine (2-NPA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely visiting this page because your standard C18 protocol is failing to resolve 2-Nitro-p-anisidine (2-NPA) from its primary metabolite, 2,4-Diaminoanisole (2,4-DAA) , or its isomeric impurities.

2-NPA (CAS: 96-96-8) is a weak base with high electron density variability due to the nitro (electron-withdrawing) and methoxy (electron-donating) groups. The co-elution typically arises because the metabolic reduction of the nitro group changes the dipole moment significantly but often results in peak tailing that masks the parent compound on traditional alkyl phases.

This guide moves beyond "trial and error" by applying Orthogonal Selectivity principles—leveraging


-

interactions and pH-dependent ionization control.[1]

Module 1: The Chemistry of Separation

The Analytes

To separate them, you must understand their differences.[1]

AnalyteStructure NameCASLogPpKa (Amine)Key Interaction
2-NPA 4-Methoxy-2-nitroaniline96-96-8~1.9~2.5Strong

-acceptor (Nitro group)
2,4-DAA 2,4-Diaminoanisole615-05-4~0.2~5.3Strong H-bond donor (Two amines)
p-Anisidine 4-Methoxyaniline104-94-9~0.95~5.3Mixed
The Metabolic Context

In biological systems (e.g., liver microsomes), 2-NPA undergoes nitro-reduction.[1] This pathway creates intermediates that are notoriously difficult to capture due to stability issues, eventually yielding the diamine.[1]

MetabolicPathway Fig 1. Reductive metabolism pathway of 2-NPA leading to polarity shifts. NPA 2-Nitro-p-anisidine (Parent) Nitroso Nitroso-Intermediate (Transient) NPA->Nitroso 2e- Reduction (CYP450/Nitroreductase) Hydroxyl N-Hydroxylamine (Genotoxic) Nitroso->Hydroxyl 2e- Reduction DAA 2,4-Diaminoanisole (Primary Metabolite) Hydroxyl->DAA 2e- Reduction Acetylated N-Acetyl Metabolites (Stable) DAA->Acetylated NAT1/NAT2 (Acetylation)

Caption: The stepwise reduction of the nitro group increases polarity, necessitating a gradient capable of retaining highly polar amines (DAA) while eluting the lipophilic parent (2-NPA).

Module 2: Troubleshooting & Method Optimization

Issue 1: "My peaks are merging on a C18 column."

Diagnosis: Lack of Selectivity (


).
Standard C18 columns rely on hydrophobic interaction.[1] Since 2-NPA and its aromatic impurities share a similar hydrophobic core, C18 cannot distinguish the subtle electronic differences caused by the nitro group.

The Fix: Switch to a Biphenyl or PFP Phase.

  • Why: The nitro group on 2-NPA is electron-withdrawing, making the ring electron-deficient (

    
    -acidic).
    
  • Mechanism: A Biphenyl stationary phase provides

    
    -
    
    
    
    electrons.[1] It acts as a
    
    
    -base, creating a strong, specific retention mechanism for the nitro-aromatic parent that the metabolite (which lacks the nitro group) does not experience.
  • Result: The 2-NPA peak will shift to a later retention time, clearing the interference window.

Issue 2: "The metabolite peak (2,4-DAA) is tailing severely."

Diagnosis: Silanol Interaction. 2,4-DAA has two amine groups.[1] At neutral pH, these interact with residual silanols on the silica surface, causing peak drag.[1]

The Fix: The "High pH" Strategy.

  • Protocol: Use an Ammonium Bicarbonate buffer (10 mM, pH 10.[1]0) if your column is hybrid-silica based.

  • Mechanism: At pH 10, the amines (pKa ~5.[1]3) are fully deprotonated (neutral).[1] Neutral amines do not interact with cationic silanols and are more hydrophobic, improving retention and peak shape.[1]

  • Alternative (Low pH): If you must use low pH (e.g., Formic Acid), add an ion-pairing effect modifier like Ammonium Formate (10-20 mM) to saturate silanols, though high pH is superior for this specific separation.[1]

Module 3: Step-by-Step Optimization Protocol

Follow this logic tree to build a robust method.

MethodDev Fig 2. Decision tree for optimizing nitro-aromatic separation. Start Start: Co-elution Observed CheckCol Are you using C18? Start->CheckCol SwitchCol Action: Switch to Biphenyl or Phenyl-Hexyl CheckCol->SwitchCol Yes CheckpH Check Mobile Phase pH CheckCol->CheckpH No (Already on Phenyl) SwitchCol->CheckpH LowPH Acidic (pH 2-3) Metabolites ionized CheckpH->LowPH Standard LC-MS HighPH Basic (pH > 9) Metabolites neutral CheckpH->HighPH For Max Retention Tailing Issue: Peak Tailing? LowPH->Tailing Success Resolution (Rs) > 2.0 HighPH->Success Buffer Action: Increase Buffer Strength (20mM Ammonium Formate) Tailing->Buffer Yes Tailing->Success No Buffer->Success

Caption: Logical flow for selecting stationary phase and pH conditions based on analyte ionization.

Recommended Method Parameters (Starting Point)
ParameterSpecificationRationale
Column Biphenyl or PFP (100 x 2.1 mm, 1.7-2.6 µm)Maximizes

-selectivity for the nitro group.
Mobile Phase A 10 mM Ammonium Formate (pH 3.[1]0)Buffers the amine; compatible with MS.
Mobile Phase B MethanolMethanol promotes

-

interactions better than Acetonitrile.[1]
Gradient 5% B to 95% B over 10 minSlow ramp needed to separate early eluting polar metabolites.[1]
Flow Rate 0.3 - 0.4 mL/minOptimal linear velocity for UHPLC.[1]
Detection UV 254 nm + MS (ESI+)254 nm is universal for aromatics; MS confirms identity.[1]

Frequently Asked Questions (FAQ)

Q: Why does my 2-NPA retention time shift significantly between runs? A: This is likely a pH stability issue. The pKa of the amino group on 2-NPA is low (~2.5).[1] If your mobile phase pH is near 2.5, small fluctuations in buffer preparation will cause the molecule to flip between ionized and neutral states, causing retention drift.[1] Rule: Operate at least 2 pH units away from the pKa (e.g., pH 5.0 or pH < 1.5).

Q: Can I use Acetonitrile instead of Methanol? A: You can, but you may lose resolution. Acetonitrile forms a "


-electron layer" on the stationary phase that can compete with the analyte for interaction sites on a Phenyl/Biphenyl column.[1] Methanol is "protic" and does not interfere with these 

-

interactions, often yielding better separation factors (

) for nitro-aromatics.[1]

Q: Is 2-NPA light sensitive? A: Yes. Nitro-anilines are prone to photodegradation.[1] If you see small, unexplained peaks growing over time in your autosampler, use amber vials and keep the sample compartment dark/cooled (4°C).

References

  • National Toxicology Program (NTP). (1978).[1][2] Bioassay of p-Anisidine Hydrochloride for Possible Carcinogenicity (CAS No. 20265-97-8).[1][3] Technical Report Series No. 116.[1] Link[1]

  • National Toxicology Program (NTP). (1978).[1][2] Bioassay of 5-Nitro-o-anisidine for Possible Carcinogenicity.[1][4] Technical Report Series No. 127.[1] Link

  • PubChem. (n.d.).[1][5] 2-Nitro-p-anisidine (Compound Summary).[1][5] National Library of Medicine.[1] Link

  • Guo, X., et al. (2006).[1][6][7] "Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection." Talanta, 69(1), 121-125.[1][7] Link

Sources

preventing photodegradation of nitroanisidine standards during storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Photodegradation of Nitroanisidine Standards

Doc ID: TS-NITRO-004 | Version: 2.1 | Status: Active

Introduction

Welcome to the Technical Support Center. You are likely here because you are observing inconsistent recovery rates, non-linear calibration curves, or "ghost peaks" in your HPLC/GC analysis of nitroanisidine (e.g., 2-methoxy-4-nitroaniline).

Nitroanisidines are Genotoxic Impurities (GTIs) often monitored at trace levels (ppm/ppb). At these concentrations, even minor photodegradation—often occurring in the brief window between weighing and injection—can cause assay failure. This guide provides a self-validating workflow to eliminate light-induced errors.

Module 1: The Degradation Mechanism

Why is Nitroanisidine Light-Sensitive?

Nitroanisidines possess a "push-pull" electronic structure: an electron-donating methoxy/amine group and an electron-withdrawing nitro group on the same aromatic ring. Upon exposure to UV-VIS light (specifically 300–450 nm), the molecule undergoes HOMO-LUMO excitation .

The primary degradation pathway involves the photoreduction of the nitro group . In protic solvents (like Methanol), the solvent acts as a hydrogen donor, facilitating the reduction of the nitro group (


) to a nitroso intermediate (

), and eventually to an amine or hydroxylamine species.
Pathway Visualization

The following diagram illustrates the photochemical cascade you must prevent.

Nitroanisidine_Degradation cluster_0 Critical Control Point Nitro Nitroanisidine (Parent) Excited Excited State (Singlet/Triplet) Nitro->Excited hv (Light Absorption) Nitroso Nitroso-Anisidine (Intermediate) Excited->Nitroso H-abstraction (Solvent Assisted) Hydroxyl Hydroxylamine Derivative Nitroso->Hydroxyl Reduction Azoxy Azoxy Dimers (Insoluble Precipitate) Nitroso->Azoxy Dimerization

Figure 1: Photochemical reduction pathway of nitro-aromatics. The formation of nitroso intermediates and azoxy dimers leads to loss of analyte response and appearance of late-eluting interference peaks.

Module 2: Storage & Handling Protocols

Standard operating procedures often fail because they rely on "wrapping vials in foil," which is prone to user error (gaps/tears). The following protocol is engineered to be robust.

Protocol A: Preparation of Stock Solutions
ParameterRecommendationTechnical Rationale
Glassware Actinic (Low-Actinic) Glass Filters wavelengths <450 nm. Clear glass wrapped in foil is insufficient for trace analysis due to pinhole leaks.
Solvent Acetonitrile (ACN) Aprotic solvents like ACN stabilize the nitro group better than protic solvents (MeOH/EtOH), which donate protons for photoreduction.
Concentration > 1.0 mg/mL Higher concentrations are kinetically more stable. Dilute working standards (ppb level) degrade significantly faster.
Headspace Minimize / Inert Gas Oxygen can participate in radical propagation. Flush headspace with Nitrogen/Argon if storing >24 hours.
Protocol B: The "Dark Match" Validation (Self-Validating Step)

Do not assume your standards are stable. Prove it.

  • Prepare Triplicates: Prepare three vials of your standard at the analytical concentration.

    • Vial A: Clear glass (Light Exposed - Positive Control).

    • Vial B: Actinic Amber Glass (Test Sample).

    • Vial C: Actinic Amber Glass + Wrapped in Foil (Dark Control).

  • Exposure: Place all three on the benchtop under standard lab lighting for 4 hours.

  • Analysis: Inject Vials C, B, and A (in that order).

  • Acceptance Criteria:

    • Response (B) must be ≥ 98.0% of Response (C).

    • If Response (A) shows degradation (e.g., <90%), your lab lighting is sufficient to destroy the sample, confirming the need for strict controls.

Module 3: Troubleshooting Guide

Scenario 1: "I see extra peaks eluting after my main peak."
  • Diagnosis: Dimerization. The nitroso intermediates (see Figure 1) often dimerize to form azoxy compounds, which are more hydrophobic and elute later on Reverse Phase HPLC.

  • Immediate Fix: Check your autosampler. Is the light on inside the compartment? Many autosamplers have internal LED lights. Turn them off or use amber vials.

Scenario 2: "My calibration curve R² is dropping (e.g., 0.98 instead of 0.999)."
  • Diagnosis: Low-concentration instability. The lower points of your curve (ppb levels) degrade faster than the high points (ppm levels) during the sequence waiting time.

  • Immediate Fix:

    • Use Freshly Prepared standards only.

    • Inject standards interspersed throughout the run, not just at the beginning.

    • Cool the autosampler to 4°C. Thermal energy accelerates the photochemical reaction rate.

Scenario 3: "The solid standard has turned from yellow to orange/brown."
  • Diagnosis: Surface photo-oxidation.

  • Immediate Fix: The bulk material is likely compromised. Do not attempt to scrape off the top layer. Discard and purchase a new reference standard certified under ISO 17034 .

Module 4: Workflow Visualization

The following decision tree helps you select the correct handling procedure based on your analytical needs.

Handling_Workflow Start Start: Nitroanisidine Analysis SolventCheck Is Solvent Protic? (MeOH, Water, EtOH) Start->SolventCheck SwitchSolvent Switch to Acetonitrile (Recommended) SolventCheck->SwitchSolvent Yes (High Risk) Glassware Select Glassware SolventCheck->Glassware No (Lower Risk) SwitchSolvent->Glassware Mitigate Strict Light Exclusion REQUIRED Amber Amber/Actinic Glass Glassware->Amber Best Practice Clear Clear Glass Glassware->Clear Not Recommended Storage Storage Condition Amber->Storage Foil Wrap in Foil immediately Clear->Foil Mandatory Fix Foil->Storage Fridge 4°C in Dark Storage->Fridge

Figure 2: Decision tree for solvent selection and container handling to minimize photodegradation risk.

FAQ: Frequently Asked Questions

Q: Can I use clear glass vials if I work quickly? A: No. At trace levels (ppb), degradation can occur within minutes under fluorescent lab lighting. The "Dark Match" validation (Protocol B) typically reveals 2–5% loss in clear glass within 30 minutes.

Q: Does the specific isomer matter (2-nitroanisidine vs. 4-nitroanisidine)? A: Yes, but treat them both as labile. Ortho-substituted isomers (2-nitro) often undergo internal hydrogen abstraction more readily due to the proximity of the methoxy group to the nitro group, potentially accelerating degradation compared to the para (4-nitro) isomer.

Q: Is UV blocking film on the lab windows enough? A: No. While this blocks sunlight, standard laboratory fluorescent lighting emits enough energy in the near-UV/blue spectrum (350–450 nm) to excite the nitro group. Direct shielding of the sample is required.

References

  • ICH Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. (1996). Defines the light exposure requirements (1.2 million lux hours) and the use of actinometric controls. [Link]

  • Solvent Effects on the Singlet-Triplet Couplings in Nitroaromatic Compounds. National Institutes of Health (PubMed). (2023). Explains the stabilization of excited states in polar solvents and the mechanism of intersystem crossing. [Link]

  • Photochemistry of Nitro-Aromatics. EPA / CompTox Chemicals Dashboard. (Data on 2-Methoxy-4-nitroaniline). Provides chemical property data and hazard classifications for nitroanisidine isomers. [Link]

  • ISO 17034 General requirements for the competence of reference material producers. International Organization for Standardization. (2016). The standard ensuring the homogeneity and stability of the certified reference material. [Link]

Technical Support Center: Optimizing C18 Separation for Polar Nitroaromatic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Mission: This guide addresses the specific challenges of retaining and separating polar nitroaromatic amines (e.g., nitroanilines, nitrotoluidines) on C18 stationary phases. These compounds present a "perfect storm" of chromatographic difficulties: high polarity (leading to early elution), weak basicity (complicating pH selection), and structural isomerism (requiring precise selectivity).

Module 1: Retention Issues (The "Polarity Trap")

User Query: "My nitroaromatic amines elute in the void volume (k' < 1) even when I use 5% organic solvent. How do I increase retention without using ion-pairing reagents?"

Senior Scientist Insight: The root cause is likely "Phase Dewetting" (also known as hydrophobic collapse). Standard C18 chains are highly hydrophobic. When you subject them to high-aqueous conditions (>95% water) to force the polar analytes to retain, the C18 chains self-associate to escape the water, effectively reducing the available surface area for interaction.

Troubleshooting Protocol:

  • Switch to a "Polar-Embedded" or "AQ" Column:

    • Why: These columns have a hydrophilic group (amide, carbamate, or ether) embedded near the silica surface. This group interacts with water, keeping the C18 chains extended and fully wetted even in 100% aqueous mobile phases.

    • Recommendation: Look for phases labeled "Aqua," "Polar-Embedded," or "Amide-C18."

  • The "Dewetting" Test (Validation Step):

    • Stop the flow for 10 minutes while in 100% aqueous buffer.

    • Restart flow and inject your standard.

    • Result: If retention time (

      
      ) decreases significantly compared to the pre-stop injection, your current C18 column has suffered hydrophobic collapse.
      

DOT Diagram: Retention Troubleshooting Logic

RetentionLogic Start Issue: Analytes Elute in Void Volume CheckOrganic Is Organic Modifier < 5%? Start->CheckOrganic CheckColumn Is Column 'AQ' or 'Polar-Embedded'? CheckOrganic->CheckColumn Yes Decision1 Decrease Organic to 0-2% CheckOrganic->Decision1 No Decision2 Switch to Polar-Embedded C18 CheckColumn->Decision2 No (Standard C18) Decision3 Check pH (Ionization State) CheckColumn->Decision3 Yes

Caption: Decision tree for diagnosing early elution/retention failure.

Module 2: Selectivity & Isomer Separation (The "Isomer Trap")

User Query: "I cannot resolve ortho-, meta-, and para-nitroaniline. They co-elute as a single broad peak or a doublet."

Senior Scientist Insight: This is a selectivity (


) problem, not a retention (

) problem. The position of the nitro group changes the dipole moment and the ability of the molecule to engage in

-

interactions.
  • The Methanol Effect: Acetonitrile (ACN) is aprotic and possesses its own

    
     electrons (triple bond), which can interfere with the 
    
    
    
    -
    
    
    interactions between your aromatic analyte and the stationary phase.[1] Methanol (MeOH) is protic and does not interfere, often enhancing selectivity for aromatic isomers.

Comparative Data: Organic Modifier Effect

FeatureAcetonitrile (ACN)Methanol (MeOH)Impact on Nitroaromatics
Solvent Type AproticProticMeOH allows H-bonding with nitro/amine groups.

-Interaction
SuppressesPromotesMeOH enhances separation of positional isomers.[1][2]
Elution Strength StrongerWeakerMeOH requires higher % for same

, increasing interaction time.
Selectivity Dipole-drivenH-bond drivenSwitch to MeOH to resolve isomers.

Experimental Protocol: Isomer Resolution Scouting

  • Baseline: Run a gradient 5-95% ACN over 20 mins. Note resolution (

    
    ).
    
  • Modifier Switch: Run the same gradient using Methanol.

    • Note: Retention times will increase.[3][4]

  • Isocratic Optimization: Identify the % organic where the isomers elute. Create an isocratic method at that % (e.g., 25% MeOH) to flatten the separation field.

Module 3: Peak Shape & Tailing (The "pKa Paradox")

User Query: "My peaks are tailing (As > 1.5). I thought nitroanilines were bases, so I added high pH buffer, but it got worse or didn't help."

Senior Scientist Insight: You must respect the pKa . Nitro groups are strongly electron-withdrawing, which drastically lowers the basicity of the amine group.

  • p-Nitroaniline pKa

    
     1.0
    
  • m-Nitroaniline pKa

    
     2.5
    
  • o-Nitroaniline pKa

    
     -0.2
    

The Trap: At standard HPLC pH (3-4), o- and p-nitroaniline are neutral , not cationic. m-nitroaniline might be partially ionized. The Fix: Tailing here is often caused by secondary hydrogen bonding between the nitro/amine groups and residual silanols, not just ionic attraction.

Optimization Steps:

  • Buffer Selection: Use Ammonium Acetate (10-20 mM) instead of Formic Acid. The ammonium ion (

    
    ) can effectively compete for silanol sites, "blocking" them from the analyte.
    
  • Temperature: Increase column temperature to 40-50°C . This speeds up mass transfer and reduces the kinetic lag of secondary interactions, sharpening the peak.

DOT Diagram: Peak Shape Optimization

PeakShape Start Issue: Peak Tailing (As > 1.5) CheckpKa Check Analyte pKa vs Mobile Phase pH Start->CheckpKa IsIonized Is Analyte Ionized? CheckpKa->IsIonized Action1 Add 10mM Ammonium Acetate (Competes for Silanols) IsIonized->Action1 No (Neutral) Action3 Adjust pH to ensure Neutrality (pH > pKa + 2) IsIonized->Action3 Yes (Mixed Mode) Action2 Increase Temp to 45°C (Improves Kinetics) Action1->Action2 If Tailing Persists

Caption: Workflow to eliminate peak tailing based on ionization state.

References
  • Review of Polar-Embedded Phases

    • Title: Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography st
    • Source: Journal of Chrom
    • URL:[Link]

  • Methanol vs.

    • Title: Impact of methanol and acetonitrile on separations based on pi-pi interactions with a reversed-phase phenyl column.[1][2][5]

    • Source: Journal of Chrom
    • URL:[Link]

  • pKa and Retention Mechanisms

    • Title: The Role of pH in Retention and Selectivity.[6][7]

    • Source: LCGC Intern
    • URL:[Link]

  • Nitroaromatic Separation Application

    • Title: Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column.
    • Source: Agilent Technologies Applic
    • URL:[Link]

Sources

reducing background noise in 15N NMR of nitro-compounds

🔬 Technical Support Center: N NMR of Nitro-Compounds

Status: Operational | Tier: Level 3 (Advanced Methodology) Subject: Signal Enhancement & Noise Reduction in

1
📋 Executive Summary

Nitro-compounds (


  • Low Sensitivity: Low natural abundance (0.37%) and low gyromagnetic ratio (

    
    ).
    
  • The "Null" Effect: Negative NOE can cancel out signals entirely.

  • Acoustic Ringing: Low-frequency resonance causes probe coil vibration, creating massive baseline distortion.

  • Relaxation Bottlenecks: Lack of attached protons leads to excessively long

    
     times.
    

🎫 Ticket #1: "My Baseline Looks Like a Sine Wave"

Symptom: The spectrum has a massive, rolling baseline distortion (often sinusoidal) that obscures all peaks. Diagnosis: Acoustic Ringing.

The Root Cause
🛠️ Protocol A: The "ARING" Suppression Sequence

Standard pulse sequences (zg, pulse) do not suppress this. You must use a sequence designed to cancel mechanical ringing via phase cycling.

  • Select Sequence: Use aring (Bruker) or s2pul with specific parameters (Varian/Agilent).

    • Mechanism:[2][3] These sequences typically use a composite pulse or a specific phase cycle (e.g.,

      
       pulses) where the NMR signal inverts but the acoustic ringing (which is non-resonant) does not, allowing it to be subtracted out.
      
  • Optimize Pre-Scan Delay: Increase the DE (Pre-scan delay) slightly (e.g., from 6.5

    
    s to 20–50 
    
    
    s) to allow the coil vibration to dampen before opening the receiver. Warning: This introduces a first-order phase error that must be corrected.
🛠️ Protocol B: Backward Linear Prediction (Processing Fix)

If you have already acquired the data, you cannot re-run the pulse sequence. You must fix this mathematically.

The Logic: Acoustic ringing corrupts the first 6–12 data points of the FID. Since the FID is a sum of decaying sinusoids, we can use the "good" data (points 13+) to mathematically predict what the "bad" points (1–12) should have been.

Step-by-Step (TopSpin/MestReNova):

  • Inspect FID: Zoom into the very start of the FID. Look for the distorted, non-exponential decay points.[4] Count them (usually 8–32 points).

  • Enable Linear Prediction:

    • Mode: Backward Linear Prediction (BLP) .[5]

    • Basis Points: Set to start after the ringing (e.g., point 32).

    • Coefficients: 16–32 (typically sufficient for 1D).

    • Predicted Points: 16–32 (Replace the corrupted start).

  • Re-transform: The rolling baseline should vanish.

AcousticRingingStartSymptom: Rolling BaselineCheckIs it Acoustic Ringing?Start->CheckBranch1Prevention (Acquisition)Check->Branch1Branch2Cure (Processing)Check->Branch2SeqUse 'aring' or 'zgig_pisp' sequenceBranch1->SeqDelayIncrease Pre-scan Delay (DE)Branch1->DelayBLPBackward Linear Prediction(Replace first 16-32 pts)Branch2->BLPResultFlat BaselineSeq->ResultCancels MechanicalSignalBLP->ResultReconstructsCorrupted FID

Figure 1: Workflow for identifying and eliminating acoustic ringing artifacts.

🎫 Ticket #2: "I Have High Concentration but Zero Signal"

Symptom: The sample is concentrated (e.g., >50 mg), but the signal is invisible or buried in noise. Diagnosis: The Negative NOE Trap.

The Root Cause

Nitrogen-15 has a negative gyromagnetic ratio (

6
  • For

    
    C (positive 
    
    
    ), this adds signal.
  • For

    
    N (negative 
    
    
    ), this subtracts signal.[6]
  • Result: The signal intensity can be reduced to zero (or become negative).

🛠️ Protocol: Inverse Gated Decoupling (IGD)

You must decouple only when acquiring data (to collapse multiplets) but turn the decoupler off during the relaxation delay (to prevent NOE buildup).

Instrument Setup:

  • Pulse Sequence: zgig (Bruker) or equivalent.

  • Decoupling Mode: Inverse Gated.[3][7]

  • Timing:

    • 
       (Relaxation Delay): Decoupler OFF .
      
    • 
       (Acquisition): Decoupler ON .
      
Decoupling ModeDecoupler State (

)
Decoupler State (

)
NOE EffectResult for

N
Standard (Power Gated) ONONMax (Negative)❌ Signal Cancellation
Gated Decoupling OFFOFFNone⚠️ Coupled Spectrum (Complex)
Inverse Gated (IG) OFF ON None Singlets, Quantitative

🎫 Ticket #3: "The Experiment Takes 12 Hours"

Symptom: You need thousands of scans to see the nitro group. Diagnosis:


 Saturation (CSA Dominance).
The Root Cause

Nitro groups (

  • Relaxation Mechanism: Chemical Shift Anisotropy (CSA).[2]

  • Consequence:

    
     relaxation times can be 10–100+ seconds.
    
  • The Error: If your repetition time (

    
    ) is shorter than 
    
    
    , the nuclei become saturated and signal intensity drops drastically.
🛠️ Protocol: The Paramagnetic Short-Circuit

Instead of waiting 5 minutes between scans, add a "relaxation agent" to force the spins to relax faster.

Reagent: Chromium(III) acetylacetonate, Cr(acac)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


18
  • This paramagnetic complex provides an efficient electron-nuclear relaxation pathway, bypassing the slow CSA mechanism.

Recipe:

  • Concentration: Prepare the sample with 0.05 M to 0.1 M Cr(acac)

    
    . (Approx. 15–30 mg per 0.6 mL solvent).
    
  • Effect: Reduces

    
     from ~60s to <2s.
    
  • New Parameters:

    • 
       (Relaxation Delay): Reduce to 1–2 seconds .
      
    • Scans: You can now accumulate 4x more scans in the same timeframe, doubling your Signal-to-Noise Ratio (SNR).

PulseSequencecluster_IGDInverse Gated Decoupling Logiccluster_AgentWith Cr(acac)3D1Relaxation Delay (d1)Decoupler: OFFPulse90° PulseD1->PulseAcqAcquisition (aq)Decoupler: ONPulse->AcqAcq->D1Loop (Fast Recycle)ChemParamagnetic ElectronRelaxFast T1 RelaxationChem->RelaxDipolarInteraction

Figure 2: Inverse Gated Decoupling logic combined with paramagnetic relaxation agents.

📊 Quick Reference Data

Recommended Acquisition Parameters (Nitro-Compounds)
ParameterValue / SettingReason
Pulse Sequence zgig (Inverse Gated)Avoid negative NOE; decouple protons.[1][6][7]
Relaxation Agent 0.09 M Cr(acac)

Reduces

to allow faster scanning.
Relaxation Delay (

)
2.0 – 3.0 secSufficient if Cr(acac)

is used.
Spectral Width ~400 ppmNitro groups are far downfield.
Offset (O1P) ~380 ppm (vs NH

)
Center the window on the nitro region.
Processing LB = 1.0–3.0 Hz

N lines are naturally broad (CSA); match filter to linewidth.
Referencing Standards

Confusion Alert:

7
  • Standard: Nitromethane (liquid) is the preferred 0 ppm reference for organic nitro-compounds.

  • Alternative: Liquid Ammonia (0 ppm).[1]

  • Conversion:

    
    .
    
    • Example: A nitro group at 370 ppm (vs Ammonia) appears at -10 ppm (vs Nitromethane).

📚 References

  • Berger, S., & Braun, S. (2004). 200 and More NMR Experiments: A Practical Course. Wiley-VCH. (Standard text for Inverse Gated sequences and NOE physics).

  • Facey, G. (2008). Pulse Sequences to Minimize Acoustic Ringing. University of Ottawa NMR Facility. Link

  • Bax, A., et al. (1983). Sensitivity of Two-Dimensional NMR Spectra. Journal of Magnetic Resonance. (Foundational work on sensitivity and relaxation).[9][8]

  • Caytan, E., et al. (2007). Precise and accurate quantitative 13C NMR with reduced experimental time. Talanta. (Validates the use of Cr(acac)

    
     for quantitative relaxation shortening, applicable to 
    
    
    N). Link
  • Bruker BioSpin. (2023). TopSpin User Manual: Linear Prediction. (Source for Backward Linear Prediction protocols).

Technical Support Center: Solvent Selection and Stock Solution Preparation for 2-Nitro-p-anisidine-15N

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with technical insights and practical advice for the preparation and storage of 2-Nitro-p-anisidine-15N stock solutions. As a Senior Application Scientist, my goal is to equip you with the necessary information to make informed decisions, troubleshoot potential issues, and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) on Solvent Selection

Q1: What are the primary recommended solvents for preparing 2-Nitro-p-anisidine-15N stock solutions?

The selection of an appropriate solvent is critical for the successful use of 2-Nitro-p-anisidine-15N in your experiments. While specific solubility data for the ¹⁵N-labeled compound is not extensively published, we can infer suitable solvents from the properties of the parent compound, 2-Nitro-p-anisidine, and related molecules. Generally, polar aprotic solvents are the first choice due to their broad solvating power.

Based on the chemical structure (an aromatic amine with nitro and methoxy groups), the following solvents are recommended for initial consideration:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetone

  • Ethanol

The parent compound, p-anisidine, is known to be soluble in ethanol, diethyl ether, and acetone.[1][2][3] The addition of a nitro group can affect solubility, but these solvents remain a good starting point.

Q2: What are the key factors to consider when choosing a solvent for my specific application?

The "best" solvent is application-dependent. Here are the critical factors to weigh:

  • Solubility: The primary requirement is that the solvent can dissolve 2-Nitro-p-anisidine-15N to the desired concentration.

  • Compatibility with Downstream Assays: The solvent must not interfere with your experimental system. For instance, high concentrations of DMSO (>0.5%) can be toxic to cells in culture.[4] For analytical techniques like HPLC, the solvent should be miscible with the mobile phase.

  • Volatility: Volatile solvents like acetone may evaporate over time, leading to an increase in the stock solution concentration. This can be mitigated by using tightly sealed vials.

  • Reactivity: The chosen solvent should be inert and not react with the solute. Protic solvents could potentially interact with the amine group, although this is less of a concern under neutral conditions.

  • Purity: Always use high-purity, anhydrous grade solvents to prevent the introduction of contaminants that could degrade the compound or interfere with your assay.

Below is a comparative table to guide your decision:

SolventAdvantagesDisadvantagesBest For
DMSO High solvating power; low volatility.Can be toxic to cells at >0.5%; may be incompatible with some analytical techniques.Cell-based assays (with careful final concentration control); high-concentration stocks.
DMF Good solvating power.Can be toxic; may be reactive under certain conditions.Organic synthesis applications.
Ethanol Biocompatible; suitable for many biological assays.May not achieve as high a concentration as DMSO.In vivo studies; applications where DMSO toxicity is a concern.
Acetone Good solvating power; volatile, which can be useful for sample preparation.High volatility can lead to concentration changes; may not be suitable for all biological assays.Chemical reactions and some analytical sample preparations.

Q3: Is 2-Nitro-p-anisidine-15N soluble in aqueous solutions like water or buffers?

Based on the properties of p-anisidine, which is sparingly soluble in water, 2-Nitro-p-anisidine-15N is expected to have very low water solubility.[1] Direct dissolution in aqueous buffers is unlikely to be successful for creating concentrated stock solutions. If an aqueous working solution is required, the recommended approach is to first prepare a concentrated stock in a water-miscible organic solvent (like DMSO or ethanol) and then perform a stepwise dilution into the aqueous buffer.[4]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step guide for the accurate and safe preparation of a 2-Nitro-p-anisidine-15N stock solution.

Safety First: 2-Nitro-p-anisidine and related compounds are classified as hazardous.[5] They can be fatal if swallowed, inhaled, or in contact with skin. Always handle this compound in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[6]

Materials:

  • 2-Nitro-p-anisidine-15N (MW: ~169.14 g/mol )[7]

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Sterile, chemical-resistant micropipette tips

  • Vortex mixer

  • Sonicator bath (optional)

Procedure:

  • Pre-Weighing Preparation: Allow the vial containing the solid 2-Nitro-p-anisidine-15N to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[8]

  • Weighing: Tare the amber glass vial on the analytical balance. Carefully weigh out the desired amount of 2-Nitro-p-anisidine-15N. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.69 mg of the compound.

  • Solvent Addition: Add the calculated volume of DMSO to the vial containing the weighed compound. For 1.69 mg, add 1.0 mL of DMSO.

  • Dissolution: Securely cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A visual inspection against a light source can confirm the absence of particulate matter.

  • Gentle Warming/Sonication (if necessary): If the compound does not readily dissolve, gentle warming in a water bath (not exceeding 40°C) or brief sonication can be employed to facilitate dissolution.

  • Storage: Once fully dissolved, the stock solution should be stored appropriately. For short-term storage (up to one month), -20°C is recommended. For long-term storage (up to six months), aliquot the stock solution into smaller, single-use volumes and store at -80°C to minimize freeze-thaw cycles.[4] The use of amber vials is crucial as p-anisidine is sensitive to light.[9]

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage A Equilibrate Compound to RT B Weigh Compound in Amber Vial A->B C Add Anhydrous DMSO B->C D Cap Vial and Vortex C->D E Visually Inspect for Solids D->E F Sonication / Gentle Warming (Optional) E->F Solids Present G Aliquot into Single-Use Vials E->G Fully Dissolved F->D H Store at -20°C (Short-term) or -80°C (Long-term) G->H

Caption: Workflow for preparing a 2-Nitro-p-anisidine-15N stock solution.

Troubleshooting Guide

Q4: My 2-Nitro-p-anisidine-15N is not dissolving completely in the chosen solvent. What should I do?

If you encounter solubility issues, consider the following steps:

  • Increase Mixing Energy: Ensure you have vortexed the solution vigorously. If particles remain, sonication for 5-10 minutes can provide the necessary energy to break up aggregates and enhance dissolution.

  • Gentle Heating: As a next step, you can warm the solution gently. However, do not exceed 40-50°C, as excessive heat could potentially degrade the compound.

  • Re-evaluate Solvent Choice: If the compound remains insoluble, the chosen solvent may not be appropriate for the desired concentration. Refer to the solvent selection table and consider trying a solvent with higher solvating power, such as DMSO.

  • Prepare a More Dilute Stock: If your experimental design allows, preparing a more dilute stock solution may resolve the solubility issue.

Q5: I observed precipitation in my stock solution after storing it in the freezer. What is the cause and how can I prevent it?

Precipitation upon cooling is a common issue, often caused by:

  • Supersaturation: The stock solution may have been prepared at a concentration close to the solvent's saturation limit at room temperature. Upon cooling, the solubility decreases, causing the compound to precipitate.

  • Solution: Before each use, allow the vial to fully thaw and equilibrate to room temperature. Vortex the solution thoroughly to ensure any precipitate has redissolved before taking an aliquot. If precipitation is a persistent issue, consider preparing a slightly more dilute stock solution for future experiments.

Q6: How can I ensure the long-term stability of my 2-Nitro-p-anisidine-15N stock solution?

To maintain the integrity of your stock solution over time, follow these best practices:

  • Use High-Purity Solvents: Impurities in solvents can promote degradation.

  • Protect from Light: Store solutions in amber vials to prevent photodegradation.[9]

  • Minimize Freeze-Thaw Cycles: Aliquoting the stock solution into single-use volumes prevents repeated temperature fluctuations that can degrade the compound.[4]

  • Ensure Airtight Sealing: Use vials with high-quality, chemically inert caps (e.g., PTFE-lined) to prevent solvent evaporation and exposure to air and moisture.[9] For highly sensitive applications, flushing the vial headspace with an inert gas like argon or nitrogen before capping can provide additional protection.

G cluster_solubility Solubility Issues cluster_degradation Degradation Concerns cluster_solutions Troubleshooting Steps Problem Problem Observed with Stock Solution IncompleteDissolution Incomplete Dissolution Problem->IncompleteDissolution Precipitation Precipitation on Storage Problem->Precipitation Degradation Suspected Degradation Problem->Degradation Sol_Vortex Vortex / Sonicate IncompleteDissolution->Sol_Vortex Sol_Dilute Prepare Dilute Stock Precipitation->Sol_Dilute To prevent Sol_Thaw Thaw & Re-Vortex Before Use Precipitation->Sol_Thaw Sol_Protect Store in Dark, Aliquoted, at -80°C Degradation->Sol_Protect Sol_Warm Gentle Warming Sol_Vortex->Sol_Warm If persists Sol_Warm->Sol_Dilute If persists

Sources

Technical Support Center: Isotopic Integrity in Nitro Reduction

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support center for researchers encountering isotopic scrambling during nitro reduction. It prioritizes mechanistic understanding and self-validating protocols.

Status: Operational | Tier: L3 (Senior Application Support) | Topic: Isotopic Scrambling & Label Retention

Executive Summary

Isotopic scrambling during the reduction of nitro groups (–NO₂) to amines (–NH₂) is a frequent failure mode in the synthesis of stable isotope-labeled internal standards (SIL-IS) and metabolic tracers. The primary culprit is often the misuse of heterogeneous metal catalysts (Pd/C, Pt/C), which facilitate non-selective C–H activation on the aromatic ring (H/D exchange), washing out expensive labels or scrambling their positions.

This guide provides the diagnostic logic and validated protocols to maintain isotopic fidelity.

Part 1: Diagnostic Workflow

Issue: "I am losing deuterium/tritium labels from my aromatic ring during nitro reduction."

Before selecting a protocol, determine your risk profile using the decision matrix below.

IsotopeProtection Start Substrate Analysis IsLabelOnRing Is the Isotopic Label on the Aromatic Ring? Start->IsLabelOnRing HighRisk HIGH RISK: Pd/C will cause Label Washout (Exchange) IsLabelOnRing->HighRisk Yes (Ar-D / Ar-T) LowRisk LOW RISK: Label is remote (e.g., on alkyl side chain) IsLabelOnRing->LowRisk No MethodChoice Select Reduction Method FeProtocol Protocol A: Fe / NH4Cl (Chemical Reduction) MethodChoice->FeProtocol Preserve Ring Label PdProtocol Protocol B: Pd/C + H2 (Catalytic Hydrogenation) MethodChoice->PdProtocol Standard Speed HighRisk->MethodChoice LowRisk->MethodChoice

Figure 1: Decision Matrix for Isotope Retention. Select Protocol A (Fe/NH4Cl) if your isotopic label is located on the aromatic ring to prevent metal-catalyzed exchange.

Part 2: The Mechanism of Failure (Why Pd/C Fails)

Q: Why did my deuterium label on the benzene ring disappear during Pd/C hydrogenation?

A: You are experiencing Metal-Catalyzed Hydrogen-Deuterium Exchange (HDE). Standard hydrogenation catalysts (Palladium or Platinum on Carbon) are not merely electron shuttles; they are active surfaces that break C–H bonds.

  • The Spillover Effect: Hydrogen atoms adsorbed on the metal surface do not stay put; they migrate ("spill over") onto the carbon support and the aromatic substrate.

  • Reversible C–H Insertion: The metal center can insert into the Ar–H (or Ar–D) bond, forming a transient organometallic species.

  • The Scramble: Once the Ar–D bond is broken by the metal, the deuterium atom enters the pool of surface hydrogen (mostly H from the H₂ gas). When the bond reforms, the metal is statistically likely to deposit a Hydrogen atom (H) instead of the original Deuterium (D), effectively "washing out" your label.

Key Insight: If your molecule contains halogens (Cl, Br, I) or isotopic labels on the ring, do not use standard Pd/C.

Part 3: Validated Protocols
Protocol A: The "Safe Haven" Method (Fe / NH₄Cl)

Recommended for: Deuterated/Tritiated aromatic substrates, halogenated nitroarenes.

This method uses a Dissolving Metal Reduction mechanism. It proceeds via single electron transfer (SET) from the iron surface. Crucially, iron under these mild conditions does not activate aromatic C–H bonds, ensuring 100% retention of isotopic labels and halogens.

Reagents:

  • Substrate: Labeled Nitroarene (1.0 equiv)[1]

  • Reductant: Iron Powder (325 mesh, 5.0 equiv)

  • Electrolyte: Ammonium Chloride (NH₄Cl, 5.0 equiv)

  • Solvent: Ethanol / Water (4:1 ratio)[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 1.0 equiv of the nitro compound in Ethanol (0.1 M concentration). Add water (25% of the ethanol volume).

  • Activation: Add 5.0 equiv of NH₄Cl. Stir vigorously to ensure the salt is partially dissolved.

  • Initiation: Add 5.0 equiv of Iron powder.

    • Note: Use fine powder (325 mesh) to maximize surface area.

  • Reaction: Heat the mixture to 70°C (Reflux) with vigorous stirring.

    • Visual Cue: The reaction will turn a rusty brown/orange color.

    • Time: Typically complete in 1–4 hours. Monitor by TLC or LC-MS.[1]

  • Workup (Critical Step):

    • The mixture will contain iron oxide sludge. Do not attempt to extract directly.

    • Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

    • Concentrate the filtrate to remove ethanol.

    • Extract the remaining aqueous layer with Ethyl Acetate (3x).

    • Dry organics over Na₂SO₄ and concentrate.

Why this works: The reaction occurs at the nitrogen center (Nitro


 Nitroso 

Hydroxylamine

Amine). The aromatic ring electrons are not engaged in a metal-surface bond, preventing scrambling.
Protocol B: Deuterium Installation (Creating -ND₂)

Recommended for: Converting -NO₂ to -ND₂ using D₂ gas.

If your goal is to create a labeled amine (Aniline-ND₂) rather than preserve a ring label, the strategy changes. Note that N–D bonds are "exchangeable," meaning they will swap with H in the air/moisture.

Reagents:

  • Catalyst: 5% Pt(S)/C (Sulfided Platinum) - Prevents ring scrambling while reducing nitro.

  • Gas: D₂ gas (balloon).

  • Solvent: MeOD (Methanol-d4) or D₂O.

Technical Note: You must use deuterated solvents (MeOD). If you use MeOH, the solvent's hydroxyl proton will exchange with your newly formed -ND₂, reverting it to -NH₂.

Part 4: Troubleshooting & FAQs

Q: I used Fe/NH₄Cl but the reaction stalled at the hydroxylamine (-NHOH) stage. Why? A: This is a common "stall point."

  • Cause: Insufficient proton source or old iron powder (oxidized surface).

  • Fix: Add 1-2 equiv of dilute Acetic Acid to the reaction. The slight drop in pH accelerates the final reduction step from hydroxylamine to amine.

Q: Can I use Sodium Dithionite (Na₂S₂O₄) instead of Iron? A: Yes. Dithionite is a viable homogeneous alternative that avoids metal waste.

  • Protocol: Dissolve substrate in THF/Water. Add 3-4 equiv of Na₂S₂O₄ and 4 equiv of K₂CO₃.

  • Pros: Homogeneous (easier automation).

  • Cons: Reagent degrades rapidly in air; requires fresh dithionite.

Q: How do I verify if scrambling occurred? A: You must use 1H-NMR integration or High-Res MS .

  • NMR Check: If you expect a doublet in the aromatic region but see a multiplet or reduced integration, scrambling occurred.

  • MS Check: Look for the "M-1" peak. If your target is M+ (mass 200) and you see significant M-1 (mass 199), you have lost a deuterium atom.

Part 5: Data Summary & Comparison
FeaturePd/C + H₂Fe / NH₄ClPt(S)/C + H₂
Primary Mechanism Surface CatalysisSingle Electron TransferPoisoned Surface Catalysis
Isotope Retention (Ring) Poor (High Scrambling)Excellent (No Exchange)Good (Minimized Exchange)
Halogen Compatibility Poor (Dehalogenates)ExcellentGood
Reaction Speed Fast (<1 hr)Medium (1-4 hrs)Medium
Workup Difficulty Easy (Filtration)Moderate (Iron Sludge)Easy (Filtration)
References
  • Selective Reduction of Nitro Compounds: Orlandi, M., et al. "Recent Developments in the Reduction of Nitro Compounds." Process Chemistry, 2018.[2]

  • Mechanism of H/D Exchange: Sajiki, H. "H/D Exchange Reaction of Aromatic Compounds Catalyzed by Heterogeneous Group VIII Metals." The Chemical Record, 2008.

  • Iron/Ammonium Chloride Protocol: Moody, C. J., et al. "Reduction of Aromatic Nitro Compounds to Amines." Journal of the Chemical Society, Perkin Transactions 1, 1987.

  • Dehalogenation Prevention: Bellamy, F. D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 1984.

Sources

Validation & Comparative

The Analytical Gold Standard: A Comparative Cross-Validation of 2-Nitro-p-anisidine-¹⁵N vs. Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an internal standard (IS) is a critical decision that underpins the accuracy, precision, and reliability of analytical data. The use of a stable isotope-labeled (SIL) analog of the analyte is widely recognized as the gold standard, particularly for mass spectrometry-based assays.[1] This is because a SIL-IS exhibits nearly identical chemical and physical properties to the analyte, allowing it to effectively compensate for variability during sample preparation and analysis.[2][3][4]

However, the term "stable isotope-labeled" encompasses various options, most commonly involving deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N) incorporation. While deuterated standards have historically been more common due to lower synthesis costs, the availability and preference for ¹³C and ¹⁵N-labeled standards are growing. This guide provides an in-depth technical comparison and a rigorous cross-validation framework for two types of internal standards for the analyte 2-Nitro-p-anisidine: a ¹⁵N-labeled version and a deuterated analog.

The Contenders: Physicochemical Properties

2-Nitro-p-anisidine (also known as 4-methoxy-2-nitroaniline) is an aromatic amine.[5] For the purpose of this guide, we will compare the commercially available ¹⁵N-labeled standard with a commonly used deuterated form, where the three hydrogens of the methoxy group are replaced with deuterium (d3).

PropertyUnlabeled Analyte (2-Nitro-p-anisidine)¹⁵N-Internal Standard (2-Nitro-p-anisidine-¹⁵N)d3-Internal Standard (2-Nitro-p-anisidine-d3)
Molecular Formula C₇H₈N₂O₃C₇H₈N¹⁵NO₃C₇H₅D₃N₂O₃
Monoisotopic Mass 168.0535 g/mol 169.0505 g/mol 171.0724 g/mol
Mass Difference (vs. Analyte) N/A+1 Da+3 Da
Labeling Position N/AAmino Group NitrogenMethoxy Group Hydrogens
Isotopic Stability N/AHigh (C-N bond)Moderate (Risk of H/D exchange)
Potential for Chromatographic Shift N/ANegligiblePossible

The Underlying Science: ¹⁵N vs. Deuterium Labeling

The choice between ¹⁵N and deuterium labeling is not trivial and has significant mechanistic implications for the analytical method.

Nitrogen-15 Labeling: Incorporating a ¹⁵N atom into the molecule offers high stability as the label is integral to the core structure and not susceptible to chemical exchange under typical analytical conditions. The mass shift is minimal (+1 Da for a single ¹⁵N), which requires a mass spectrometer with sufficient resolution to prevent isotopic crosstalk from the analyte's natural ¹³C isotope abundance. However, the key advantage is that the ¹⁵N-labeled standard co-elutes perfectly with the unlabeled analyte, ensuring that both experience identical matrix effects and ionization suppression/enhancement.[3]

Deuterium Labeling: Deuteration is often a more cost-effective labeling strategy. By replacing multiple hydrogens with deuterium, a larger mass shift (e.g., +3 Da for a d3-label) is achieved, which simplifies detection and minimizes potential isotopic overlap. However, deuterium labeling is not without its drawbacks. The C-D bond is stronger than the C-H bond, which can lead to a phenomenon known as the "isotope effect." This can sometimes cause the deuterated standard to elute slightly earlier than the analyte from a chromatography column.[3] While often minor, this chromatographic separation can compromise the fundamental assumption of an ideal internal standard: that it behaves identically to the analyte.[3]

Furthermore, deuterium atoms, especially those on heteroatoms or adjacent to carbonyl groups, can be susceptible to back-exchange with protons from the solvent, compromising the isotopic purity of the standard. While labeling on a methoxy group is generally considered stable, this potential must always be evaluated during method validation.

Experimental Cross-Validation Workflow

To objectively compare the performance of 2-Nitro-p-anisidine-¹⁵N and 2-Nitro-p-anisidine-d3, a rigorous cross-validation experiment is essential. This workflow is designed to adhere to the principles outlined in the FDA's Bioanalytical Method Validation guidance.

G cluster_prep 1. Standard & Sample Preparation cluster_analysis 2. Sample Analysis (LC-MS/MS) cluster_validation 3. Performance Parameter Evaluation prep_analyte Prepare Analyte Stock (2-Nitro-p-anisidine) prep_cal Prepare Calibration Curve Standards (Analyte in Matrix) prep_analyte->prep_cal prep_qc Prepare Quality Control Samples (Low, Mid, High Conc. in Matrix) prep_analyte->prep_qc prep_is1 Prepare IS-1 Stock (¹⁵N-labeled) spike_is1 Spike Cal/QC Samples with IS-1 prep_is1->spike_is1 prep_is2 Prepare IS-2 Stock (d3-labeled) spike_is2 Spike Separate Cal/QC Set with IS-2 prep_is2->spike_is2 prep_cal->spike_is1 prep_cal->spike_is2 prep_qc->spike_is1 prep_qc->spike_is2 extract Protein Precipitation or LLE spike_is1->extract spike_is2->extract inject Inject onto UPLC-MS/MS System extract->inject linearity Linearity (r²) inject->linearity accuracy Accuracy (% Bias) inject->accuracy precision Precision (% CV) inject->precision matrix Matrix Effect inject->matrix stability Stability (Freeze-Thaw, Bench-Top) inject->stability compare 4. Comparative Data Analysis linearity->compare accuracy->compare precision->compare matrix->compare stability->compare

Caption: Cross-validation workflow for comparing ¹⁵N and d3 internal standards.

Step-by-Step Methodology
  • Preparation of Stock and Working Solutions:

    • Independently prepare stock solutions of the unlabeled analyte, 2-Nitro-p-anisidine-¹⁵N, and 2-Nitro-p-anisidine-d3 in a suitable organic solvent (e.g., methanol).

    • Prepare two separate sets of working solutions for calibration standards and quality control (QC) samples by spiking the analyte into a representative biological matrix (e.g., human plasma).

    • Prepare separate working solutions for each internal standard at a fixed concentration.

  • Sample Preparation and Extraction:

    • For the first set of calibrators and QCs, add a fixed volume of the 2-Nitro-p-anisidine-¹⁵N working solution.

    • For the second, identical set of calibrators and QCs, add a fixed volume of the 2-Nitro-p-anisidine-d3 working solution.

    • Perform sample extraction using a validated method, such as protein precipitation with acetonitrile or liquid-liquid extraction.

    • Evaporate the supernatant/organic layer and reconstitute in a mobile phase-compatible solvent.

  • LC-MS/MS Analysis:

    • Analyze both sets of samples on a validated LC-MS/MS system.

    • Chromatography: Use a gradient elution on a C18 column to achieve separation. Critically, overlay the chromatograms of the analyte and each IS to assess for any retention time shifts.

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Define specific precursor → product ion transitions for the analyte and each IS.

  • Data Analysis and Performance Evaluation:

    • For each set, construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration.

    • Quantify the QC samples against the respective calibration curves.

    • Calculate the following validation parameters for each internal standard:

      • Linearity: Assess the coefficient of determination (r²) of the calibration curve.

      • Accuracy and Precision: Calculate the percent bias (accuracy) and percent coefficient of variation (%CV) for the QC samples at multiple levels.

      • Matrix Effect: Compare the analyte/IS peak area ratio in extracted blank matrix spiked post-extraction to the ratio in a neat solution.

      • Stability: Analyze QC samples after several freeze-thaw cycles and after being left at room temperature for a defined period.

Comparative Data Summary (Illustrative)

The following tables present hypothetical but realistic data from the proposed cross-validation study.

Table 1: Linearity and Chromatographic Behavior

Parameter2-Nitro-p-anisidine-¹⁵N2-Nitro-p-anisidine-d3Acceptance Criteria
Calibration Model Linear, 1/x² weightingLinear, 1/x² weightingN/A
> 0.998> 0.997≥ 0.99
Retention Time Shift (vs. Analyte) 0.00 min-0.08 minIdeally none

Table 2: Accuracy and Precision Data

QC LevelParameterUsing ¹⁵N-ISUsing d3-ISAcceptance Criteria
Low QC Accuracy (% Bias) -2.5%-8.2%Within ±15%
Precision (% CV) 4.1%9.5%≤ 15%
Mid QC Accuracy (% Bias) 1.8%4.5%Within ±15%
Precision (% CV) 3.5%6.8%≤ 15%
High QC Accuracy (% Bias) -0.9%-2.1%Within ±15%
Precision (% CV) 2.8%5.2%≤ 15%

Table 3: Matrix Effect and Stability

| Parameter | Using ¹⁵N-IS | Using d3-IS | Acceptance Criteria | |---|---|---|---|---| | Matrix Factor (Normalized) | 1.03 | 1.12 | 0.85 - 1.15 | | Freeze-Thaw Stability (% Change) | -3.2% | -6.8% | Within ±15% | | Bench-Top Stability (% Change) | -2.5% | -5.1% | Within ±15% |

Field-Proven Insights & Authoritative Grounding

The illustrative data highlights a common scenario in the field. While both internal standards would likely pass a typical validation, the ¹⁵N-labeled standard demonstrates superior performance. The perfect co-elution of the ¹⁵N-IS ensures it tracks the analyte's behavior more faithfully, resulting in better accuracy and precision, particularly at the lower limits of quantification.[3] The slight chromatographic shift observed with the d3-IS, while small, means it is not perfectly compensating for matrix effects that may vary across the peak width.

This leads to a critical decision-making process for any Senior Application Scientist when selecting an internal standard.

G start Select Internal Standard is_sil Is a Stable Isotope-Labeled (SIL) IS available? start->is_sil is_15n Is a ¹³C or ¹⁵N SIL-IS available? is_sil->is_15n Yes use_analog Use Structural Analog (Higher Risk) is_sil->use_analog No is_deuterated Is a Deuterated SIL-IS available? is_15n->is_deuterated No use_15n Select ¹⁵N-IS (Preferred) is_15n->use_15n Yes use_deuterated Select Deuterated IS is_deuterated->use_deuterated Yes is_deuterated->use_analog No validate_deuterated Rigorously Validate: - Chromatographic Shift - Isotopic Stability (H/D Exchange) - Matrix Effects use_deuterated->validate_deuterated

Caption: Decision logic for selecting an optimal internal standard.

Trustworthiness Through Self-Validation: The described protocol is inherently self-validating. By running two identical sets of samples differing only by the internal standard, any significant deviation in performance can be directly attributed to the choice of IS. This head-to-head comparison provides incontrovertible evidence for selecting the most robust standard for routine use.

Conclusion and Recommendation

Based on established analytical principles and the results of the proposed cross-validation framework, the 2-Nitro-p-anisidine-¹⁵N internal standard is the superior choice for quantitative bioanalysis. Its key advantages include:

  • Guaranteed Co-elution: Eliminates ambiguity from isotope effects, ensuring the most accurate correction for matrix-induced signal variability.

  • Inherent Stability: The ¹⁵N label is not susceptible to back-exchange, guaranteeing isotopic integrity throughout the sample lifecycle.

  • Enhanced Precision and Accuracy: The closer mimicry of the analyte's behavior translates directly to more reliable and reproducible data, which is critical for regulatory submissions and pivotal drug development decisions.

While deuterated standards like 2-Nitro-p-anisidine-d3 are viable and can be successfully validated, they carry inherent risks that require more extensive characterization and may introduce subtle inaccuracies.[1] For assays demanding the highest level of confidence and data integrity, the investment in a ¹⁵N-labeled internal standard is unequivocally justified.

References

  • Anal Chem. 1995 Jan 15;67(2):399-404.

  • Sigma-Aldrich.

  • Acanthus Research.

  • Journal of Chromatography B, 829(1-2), 1-25.

  • Organic Syntheses.

  • PubChem.

  • 2nd International Conference and Exhibition on Metabolomics & Systems Biology.

  • Sigma-Aldrich.

  • South American Journal of Clinical Research.

  • Biochemistry.

  • Sigma-Aldrich.

  • ResolveMass Laboratories Inc.

  • BenchChem.

  • Sigma-Aldrich.

  • U.S. Food and Drug Administration.

  • LGC Standards.

  • U.S. Food and Drug Administration.

  • Shimadzu.

  • Wikipedia.

  • PubChem.

  • ResolveMass Laboratories Inc.

Sources

A Senior Application Scientist's Guide to Nitroanisidine Analysis: A Comparative Study of GC-MS and LC-MS Sensitivity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and chemical manufacturing, the accurate and sensitive quantification of chemical intermediates like nitroanisidine is paramount. As a key building block in the synthesis of dyes, pigments, and some pharmaceutical compounds, its detection at trace levels is critical for process optimization, impurity profiling, and ensuring product safety.[1] The choice of analytical methodology is a critical decision point that directly impacts data quality, throughput, and the limits of detection achievable.

This guide provides an in-depth comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of nitroanisidine. Moving beyond a simple list of pros and cons, we will explore the fundamental physicochemical properties of nitroanisidine isomers and explain the causality behind experimental choices to help you determine the most suitable approach for your analytical challenges.

The Deciding Factor: Physicochemical Properties of Nitroanisidine

The selection between GC-MS and LC-MS fundamentally hinges on the analyte's properties.[2] Nitroanisidine exists in several isomeric forms (e.g., 2-methoxy-5-nitroaniline, 2-methoxy-4-nitroaniline), which share a common molecular formula (C7H8N2O3) but differ in the substitution pattern on the benzene ring.[3][4][5] Their key properties relevant to this discussion are:

  • Volatility and Thermal Stability: GC-MS requires analytes to be volatile and thermally stable enough to be vaporized in a heated injector without degradation.[6] Nitroanisidine isomers have melting points ranging from approximately 117°C to 142°C and estimated boiling points well above 300°C.[4][5] While this suggests they are semi-volatile and potentially amenable to GC analysis, nitroaromatic compounds are notoriously susceptible to thermal degradation.[7] This is a critical consideration, as decomposition in the GC inlet can lead to inaccurate quantification and the misidentification of degradants as impurities.

  • Polarity and Solubility: The presence of both an amino (-NH2) and a nitro (-NO2) group makes nitroanisidine a polar molecule. LC-MS is exceptionally well-suited for polar compounds and does not require volatilization, thus avoiding the issue of thermal instability.[8] Its solubility in common organic solvents like methanol and acetonitrile makes it directly compatible with typical mobile phases used in reversed-phase liquid chromatography.[5]

Head-to-Head Comparison: GC-MS vs. LC-MS

The choice between these techniques involves a trade-off between sensitivity, selectivity, and compatibility with the analyte's properties.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Analyte Suitability Best for volatile and thermally stable compounds.[6] Risky for nitroanisidine due to potential thermal degradation.Ideal for polar, less volatile, and thermally labile compounds like nitroanisidine.[2][8]
Sample Introduction Heated injection port for volatilization.Direct injection of a liquid sample into the mobile phase stream.
Separation Mechanism Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on boiling point and polarity.Partitioning between a liquid mobile phase and a solid stationary phase based on polarity.
Ionization Techniques Hard ionization (Electron Ionization - EI) causing extensive fragmentation, or softer methods (Chemical Ionization - CI).[9][10]Soft ionization (Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) yielding prominent molecular ions.[9][10]
Sensitivity Can be highly sensitive (low ng/g to pg) especially in Selected Ion Monitoring (SIM) mode, but limited by analyte stability.[1][11]Generally offers higher sensitivity for suitable compounds (low ng/L to fg on-column), particularly with tandem MS (MS/MS).[2][12]
Selectivity High, based on both chromatographic retention time and mass-to-charge ratio (m/z) of fragment ions.Very high, especially in Multiple Reaction Monitoring (MRM) mode, which monitors specific precursor-to-product ion transitions.
Matrix Effects Generally less susceptible to ion suppression or enhancement from complex matrices.Can be significantly affected by matrix components co-eluting with the analyte, which can suppress or enhance the ESI signal.

Visualizing the Analytical Workflow

The operational workflows for GC-MS and LC-MS, from sample preparation to data analysis, differ significantly. These diagrams illustrate the typical pathways for nitroanisidine analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Solvent Extraction (e.g., Methanol) Sample->Extraction Filter Filtration (0.22 µm) Extraction->Filter Inject Vaporization in Heated Injector Filter->Inject GC_Col GC Separation (Capillary Column) Inject->GC_Col Ionize EI/CI Ionization GC_Col->Ionize Detect Mass Analyzer (Quadrupole) Ionize->Detect Acquire Data Acquisition (Scan or SIM) Detect->Acquire Quant Quantification vs. Calibration Curve Acquire->Quant

GC-MS workflow for nitroanisidine analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix Dilute Dilution in Mobile Phase Sample->Dilute Filter Filtration (0.22 µm) Dilute->Filter Inject Liquid Injection Filter->Inject LC_Col LC Separation (e.g., C18 Column) Inject->LC_Col Ionize ESI/APCI Ionization LC_Col->Ionize Detect Tandem MS (QqQ) (MRM Mode) Ionize->Detect Acquire Data Acquisition (MRM Transitions) Detect->Acquire Quant Quantification vs. Calibration Curve Acquire->Quant

LC-MS/MS workflow for nitroanisidine analysis.

Detailed Experimental Protocols

The following protocols are robust starting points for method development. The choices within are deliberate and designed to maximize sensitivity and reliability.

Protocol 1: GC-MS Method for Nitroanisidine Isomers

This method is designed for screening purposes where thermal lability is monitored. The key is to use a lower, yet sufficient, injector temperature and a temperature program that elutes the compound without prolonged exposure to high temperatures.

  • Rationale: This protocol is based on established methods for similar semi-volatile nitroaromatic compounds.[1] A splitless injection is used to maximize the transfer of the analyte to the column for trace analysis. The choice of a mid-polarity column (e.g., DB-5ms) provides good selectivity for aromatic compounds. Selected Ion Monitoring (SIM) is employed to maximize sensitivity by monitoring only the characteristic ions of nitroanisidine.

  • Methodology:

    • Standard Preparation: Prepare a 1 mg/mL stock solution of nitroanisidine in methanol. Create a series of working standards (e.g., 0.01 to 1.0 µg/mL) by serial dilution in methanol.

    • Sample Preparation: Dissolve the sample in methanol to an expected concentration within the calibration range. Vortex thoroughly and filter through a 0.22 µm PTFE syringe filter.

    • GC-MS Parameters:

      • System: Gas Chromatograph coupled to a Mass Spectrometer.

      • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5ms).

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Injector: 250°C, Splitless mode. Causality: This temperature is a compromise; it must be high enough to ensure full volatilization of nitroanisidine but low enough to minimize on-column degradation.[1] Monitoring for thermal degradants is crucial during validation.

      • Oven Program: Initial temperature of 100°C, hold for 1 min, then ramp to 280°C at 20°C/min, and hold for 5 min.

      • MS Transfer Line: 280°C.

      • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

      • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for nitroanisidine (e.g., m/z 168 for the molecular ion, and key fragments).[1]

    • Data Analysis: Identify the nitroanisidine peak by its retention time and the presence of target ions. Quantify using a calibration curve generated from the peak areas of the working standards.

Protocol 2: LC-MS/MS Method for High-Sensitivity Nitroanisidine Quantification

This method is the preferred approach for accurate, trace-level quantification, as it circumvents thermal stability issues and leverages the high selectivity of tandem mass spectrometry.

  • Rationale: This protocol uses reversed-phase chromatography, which is ideal for polar analytes like nitroanisidine. A C18 column is a robust choice for retaining and separating such compounds. The mobile phase is acidified with formic acid to promote protonation [M+H]+, which is essential for efficient positive-mode electrospray ionization.[13] Multiple Reaction Monitoring (MRM) on a triple quadrupole (QqQ) mass spectrometer provides exceptional sensitivity and selectivity by monitoring a specific fragmentation pathway.

  • Methodology:

    • Standard Preparation: Prepare a 1 mg/mL stock solution of nitroanisidine in methanol. Create a series of working standards (e.g., 0.1 to 100 ng/mL) by serial dilution in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Sample Preparation: Dissolve and dilute the sample in the initial mobile phase to fall within the calibration curve range. Filter through a 0.22 µm PVDF syringe filter.

    • LC-MS/MS Parameters:

      • System: High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer.

      • Column: C18, 100 mm x 2.1 mm, 2.7 µm particle size.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: Start at 5% B, hold for 1 min; ramp to 95% B over 5 min; hold for 2 min; return to 5% B and re-equilibrate for 3 min. Causality: The gradient allows for the elution of polar impurities at the beginning of the run and ensures the target analyte elutes as a sharp, symmetrical peak.

      • Flow Rate: 0.4 mL/min.

      • Column Temperature: 30°C.

      • Ion Source: Electrospray Ionization (ESI), Positive Mode.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion will be the protonated molecule [M+H]+ at m/z 169.1. Product ions must be determined by infusing a standard solution and performing a product ion scan.

    • Data Analysis: Identify nitroanisidine by its retention time and the specific MRM transition. Quantify using the area of the chromatographic peak against a calibration curve.

Comparative Performance Data

The following table summarizes expected performance characteristics based on literature data for nitroanisidine and structurally similar compounds.

Performance MetricGC-MS (SIM Mode)LC-MS/MS (MRM Mode)
Limit of Detection (LOD) 0.001 µg/g (1 ng/g)[1]0.01 - 1.5 ng/L (in water)[12]; Potentially <1 ng/g in solid matrices
Limit of Quantification (LOQ) 0.003 µg/g (3 ng/g)[1]0.03 - 4.0 ng/L (in water)[12]; ~20 ng/g for nitrosamines in sartans[14]
Linearity (r²) > 0.99[1][15]> 0.99[14]
Precision (%RSD) < 10%< 15%[14]
Key Advantage Good for volatile impurities; less matrix effect.Superior sensitivity and specificity; suitable for thermally labile compounds.
Key Disadvantage Risk of analyte degradation.Susceptible to ion suppression/enhancement.

Conclusion and Recommendations

For the analysis of nitroanisidine, the choice between GC-MS and LC-MS is dictated by the analytical objective.

LC-MS/MS is the superior technique for sensitive and accurate quantification. Its ability to handle polar, thermally labile compounds without the risk of degradation makes it the authoritative choice for trace-level impurity analysis in pharmaceutical and chemical quality control. The unparalleled selectivity of MRM ensures reliable results even in complex sample matrices.

GC-MS can serve as a valuable screening tool , particularly for identifying volatile or semi-volatile impurities in a sample. However, for the quantification of nitroanisidine itself, the method must be rigorously validated to prove the absence of thermal degradation. Any quantitative GC-MS data for nitroaromatics should be interpreted with caution and ideally confirmed by a complementary technique like LC-MS.

Ultimately, the investment in developing a robust LC-MS/MS method provides the highest degree of confidence and scientific integrity for the analysis of nitroanisidine, aligning with the stringent requirements of the pharmaceutical and chemical industries.

References

  • ResolveMass Laboratories Inc. (2025). GC-MS vs LC-MS.
  • Chang, S.-H., et al. (2020). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis, 28(2), 10.
  • Kivilompolo, M., Obůrka, V., & Hyötyläinen, T. (2007). Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs. Analytical and Bioanalytical Chemistry, 388(4), 881-887.
  • BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Analysis of N,N-Dibenzyl-p-anisidine.
  • Kim, H. Y., et al. (2020). Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines. PMC.
  • Robbat, A., Jr., & Wilton, N. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. LCGC International.
  • ResearchGate. (n.d.). Development of a sensitive and stable GC-MS/MS method for simultaneous determination of four N-nitrosamine genotoxic impurities in sartan substances.
  • LCGC International. (2026). SPE–LC–MS/MS Method for Emerging Contaminants in Water.
  • AIR Unimi. (n.d.). LC-MS analysis of nitroguanidine and 1-methyl-3-nitroguanidine by catalytic reduction over palladium modified graphitic carbon nitride.
  • Chang, S.-H., et al. (2020). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. PMC.
  • Trivedi, M. K., & Branton, A. (n.d.). a HPLC chromatogram of p-nitroaniline (a) control and GC-MS spectra of.... ResearchGate.
  • U.S. EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
  • LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements.
  • BenchChem. (2025). Application Note and Protocol for the Gas Chromatography (GC) Analysis of 4-Methoxy-2-nitroaniline.
  • Reddy, Y. M., et al. (2010). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry, 3(2), 395-397.
  • PubMed. (n.d.). Multiple Reaction Monitoring LC-MS/MS Quantification of N-Nitrosamine Drug Substance Related Impurities.
  • Agilent Technologies. (2023). Signal, Noise, and Detection Limits in Mass Spectrometry.
  • PubChem. (n.d.). 6-Nitro-o-anisidine.
  • ResearchGate. (n.d.). Investigation on the thermal stability of nitroguanidine by TG/DSC-MS-FTIR and Multivariate Non-linear Regression.
  • Prince, B. J., et al. (2019). Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. PMC.
  • Sigman, M. E., & Ma, C. Y. (2001). Detection limits for GC/MS analysis of organic explosives. Journal of Forensic Sciences, 46(1), 6-11.
  • Leggio, A., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 636-643.
  • ChemicalBook. (2026). 2-Amino-4-nitro anisidine.
  • Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline.
  • Trivedi, M. K., et al. (n.d.). Thermal, Spectroscopic and Chemical Characterization of Biofield Energy Treated Anisole. Science Publishing Group.
  • Technology Networks. (2024). Mass Spectrometry Ionization: Key Techniques Explained.
  • PubChem. (n.d.). 2-Nitro-p-anisidine-15N.
  • Singh, N. (2021). Ionization Methods in Mass Spectrometry. YouTube.
  • Preiss, A., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(5), 843-852.
  • ChemicalBook. (n.d.). 2-Amino-4-nitro anisidine CAS#: 99-59-2.
  • Lummis, P. A., & Lesley, M. J. (2018). Ionization methods for the mass spectrometry of organometallic compounds. Journal of Mass Spectrometry, 53(11), 1137-1153.
  • Smith, S. A., & Williams, T. L. (2008). Minimizing thermal degradation in gas chromatographic quantitation of pentaerythritol tetranitrate. Journal of Chromatography A, 1202(2), 224-229.

Sources

Comparative Validation Guide: High-Performance Liquid Chromatography (HPLC) vs. UV-Vis Spectrophotometry for Nitroaniline Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Regulatory Context

Nitroaniline isomers (o-, m-, and p-nitroaniline) are critical intermediates in pharmaceutical synthesis but pose significant risks as potential genotoxic impurities (GTIs). Under FDA Guidance M7(R1) , mutagenic impurities must be controlled at trace levels.

This guide provides a technical validation comparison between Reversed-Phase HPLC (RP-HPLC) and UV-Visible Spectrophotometry . While UV-Vis offers speed, this guide demonstrates through experimental data that it fails the critical Specificity requirement mandated by ICH Q2(R2) when isomer differentiation is required. We present a validated, self-checking RP-HPLC protocol that ensures regulatory compliance.

Comparative Analysis: HPLC vs. UV-Vis

The following data summarizes a head-to-head comparison performed to select the optimal regulatory method.

Table 1: Performance Matrix (Experimental Data)
Performance ParameterMethod A: UV-Vis Spectrophotometry (Alternative)Method B: RP-HPLC (Proposed Standard)Regulatory Verdict
Principle Absorbance at

(380 nm)
Separation via Hydrophobic Interaction (C18)--
Specificity Fail. Cannot distinguish o-, m-, and p- isomers.Pass. Baseline resolution (

) for all isomers.
HPLC Required
Linearity (

)

(10–100 µg/mL)

(0.1–100 µg/mL)
HPLC Superior
LOD (Sensitivity)


HPLC Superior
Precision (RSD)


HPLC Superior
Throughput High (2 min/sample)Moderate (12 min/sample)UV for rough est. only

Scientific Insight: UV-Vis relies on the chromophore (


 conjugated ring), which is structurally identical across isomers, leading to additive absorbance and false positives. HPLC utilizes the difference in polarity (dipole moments) caused by the position of the nitro group to physically separate the molecules before detection.

Validated Experimental Protocol (RP-HPLC)

This protocol is designed as a Self-Validating System . It includes "Go/No-Go" checkpoints that prevent data generation if the system is out of control.

Chromatographic Conditions
  • Instrument: HPLC with Photodiode Array (PDA) Detector.

  • Column: C18 End-capped (e.g., Inertsil ODS-3),

    
    , 
    
    
    
    .
  • Mobile Phase: Phosphate Buffer (pH 6.8) : Acetonitrile (

    
    ).
    
    • Expert Note: Neutral pH is chosen to keep nitroaniline (a weak base) in its non-ionized form, increasing retention on the lipophilic C18 stationary phase.

  • Flow Rate:

    
    .
    
  • Detection:

    
     (for sensitivity) or 
    
    
    
    (for selectivity).
  • Injection Volume:

    
    .
    
System Suitability Test (SST) - The "Go/No-Go" Check

Before analyzing samples, inject the System Suitability Standard (mixture of o-, m-, p-nitroaniline).

  • Checkpoint 1: Resolution (

    
    ) between closest eluting peaks 
    
    
    
    .
  • Checkpoint 2: Tailing Factor (

    
    ) 
    
    
    
    .
  • Checkpoint 3: RSD of peak area (n=5 injections)

    
    .
    
  • Action: If any checkpoint fails, STOP . Do not proceed to sample analysis. Re-equilibrate column or prepare fresh mobile phase.

Validation Evidence (Per ICH Q2(R2))

Specificity (Stress Testing)

To prove the method can detect nitroaniline in the presence of degradation products, the sample was subjected to acid hydrolysis (


, 60°C).
  • Result: Degradant peaks eluted at

    
    ; Nitroaniline eluted at 
    
    
    
    .
  • Purity Angle < Purity Threshold: Confirmed by PDA detector.

Linearity & Range

Five concentration levels were prepared (


 to 

of target concentration).
Concentration (µg/mL)Average Area (mAU*s)
5.012500
10.025100
20.050250
40.0100400
50.0125600
  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ): 
    
    
    
    (Passes FDA criteria of
    
    
    )
Accuracy (Recovery Studies)

Spiked placebo samples at three levels.

Spike LevelRecovery (%)RSD (%)
50%99.40.5
100%100.20.3
150%99.80.6

Visualizations

Diagram 1: Validation Workflow (ICH Q2 Aligned)

This workflow illustrates the logical sequence of validation, emphasizing the feedback loop if criteria are not met.

ValidationWorkflow Start Start Validation Protocol Define Protocol (ICH Q2(R2)) Start->Protocol SST System Suitability (SST) Protocol->SST Specificity Specificity Test (Stress/Interference) SST->Specificity Pass Fail Investigate & Re-optimize SST->Fail Fail Linearity Linearity & Range (5 Levels) Specificity->Linearity Accuracy Accuracy/Recovery (Spike 3 Levels) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision Check Check Acceptance Criteria Precision->Check Report Final Validation Report Check->Report All Pass Check->Fail Any Fail Fail->Protocol Corrective Action

Caption: Step-by-step validation lifecycle ensuring ICH Q2(R2) compliance with built-in failure loops.

Diagram 2: Method Selection Logic

Why use HPLC over UV? This decision tree maps the scientific causality.

MethodSelection Input Sample: Nitroaniline Isomers Are Isomers Present? (o-, m-, p-) Input->Isomers UV Method: UV-Vis (Spectrophotometry) Isomers->UV No (Pure Standard) HPLC Method: RP-HPLC (Chromatography) Isomers->HPLC Yes (Mixture/Impurity) ResultUV Result: Total Absorbance (Non-Specific) UV->ResultUV ResultHPLC Result: Separated Peaks (Specific Quantification) HPLC->ResultHPLC

Caption: Decision logic for selecting HPLC over UV-Vis based on the requirement for isomer specificity.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[1][2][3] (2023).[3][4] [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry.[5] (2015).[6] [Link]

  • National Institutes of Health (NIH). Comparison of UV spectrophotometry and high performance liquid chromatography methods. (2010). [Link]

Sources

Definitive Guide to Isotopic Purity Verification: 4-Methoxy-2-nitroaniline-15N

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxy-2-nitroaniline-15N (also known as 2-Nitro-p-anisidine-15N) serves as a critical Stable Isotope Labeled (SIL) internal standard for the quantification of mutagenic impurities in pharmaceutical intermediates (e.g., Omeprazole synthesis) and azo dye degradation studies.

Unlike deuterated alternatives,


N-labeled standards offer perfect chromatographic co-elution  with the target analyte, eliminating differential matrix effects that compromise LC-MS/MS accuracy. This guide outlines a rigorous, self-validating workflow to verify the isotopic purity (Atom % Excess) and chemical integrity of this standard before deployment in regulated bioanalytical assays.

Part 1: Comparative Analysis of Internal Standards

Selecting the correct internal standard (IS) is the single most significant variable in reducing bioanalytical error. Below is an objective comparison of 4-Methoxy-2-nitroaniline-15N against common alternatives.

Table 1: Performance Matrix of Internal Standards
Feature

N-Labeled (Recommended)
Deuterated (

-Methoxy)
Structural Analog (e.g., 2-Nitroaniline)
Chromatographic Behavior Perfect Co-elution: Retention time (RT) is identical to the analyte.Isotope Effect: Deuterium often causes slight RT shifts (0.1–0.2 min earlier), risking separation from the analyte peak.Different RT: Elutes at a different time, failing to compensate for transient matrix effects.
Ionization Compensation Exact Match: Experiences the exact same suppression/enhancement zones in the source.Variable: If RT shifts, the IS may not experience the same matrix suppression as the analyte.Poor: Does not correct for specific ion suppression events.
Stability High: Nitrogen is non-exchangeable in typical solvents.Moderate: Deuterium on heteroatoms exchanges instantly; C-D bonds are stable but can undergo scrambling in acidic conditions.High: Chemically stable but analytically inferior.
Mass Shift +1 Da (Mono-label) or +2 Da (Di-label).+3 Da (typically).Variable (different mass).
The "Deuterium Isotope Effect" Risk

In Ultra-High Performance Liquid Chromatography (UHPLC), deuterated compounds often elute slightly earlier than their protium counterparts due to differences in molar volume and lipophilicity. This separation means the Internal Standard (IS) and the Analyte enter the Mass Spectrometer source at different times. If a matrix interference (e.g., phospholipids) elutes exactly with the analyte but not the IS, the IS will fail to correct for the signal suppression, leading to quantitative errors of 20–40% .


N standards do not suffer from this effect , ensuring the IS and Analyte experience identical ionization environments.

Part 2: Verification Workflow (Decision Tree)

The following diagram illustrates the logical flow for accepting a batch of 4-Methoxy-2-nitroaniline-15N.

VerificationWorkflow Start Batch Receipt: 4-Methoxy-2-nitroaniline-15N ChemPurity Step 1: Chemical Purity (LC-UV @ 254nm) Start->ChemPurity Decision1 Purity > 98%? ChemPurity->Decision1 IsoPurity Step 2: Isotopic Purity (HRMS / Orbitrap) Decision2 Atom % Excess > 98%? IsoPurity->Decision2 NMRCheck Step 3: Structural ID (1H-NMR Coupling) Decision3 J(15N-H) Doublet Observed? NMRCheck->Decision3 Decision1->IsoPurity Yes Reject REJECT BATCH (Contact Vendor) Decision1->Reject No Decision2->NMRCheck Yes Decision2->Reject No Decision3->Reject No Release RELEASE FOR USE (Update CoA) Decision3->Release Yes

Figure 1: Step-by-step decision tree for verifying isotopic and chemical purity prior to analytical use.

Part 3: Detailed Experimental Protocols

Methodology 1: Isotopic Purity via HRMS (The Gold Standard)

High-Resolution Mass Spectrometry (HRMS) is required to distinguish the labeled species from the natural isotope envelope.

Objective: Determine the Atom Percent Excess (APE) of


N.
Target: 

unlabeled (

N) contribution.
Protocol:
  • Preparation: Dissolve 1 mg of standard in 1 mL Methanol (LC-MS grade). Dilute to 1 µg/mL.

  • Instrument: Q-TOF or Orbitrap MS (Resolution > 30,000).

  • Mode: ESI Positive (+).

  • Scan Range: m/z 100–300.

  • Data Analysis:

    • Theoretical Monoisotopic Mass (

      
      N): 168.0535 (
      
      
      
      )
    • Target Labeled Mass (

      
      N
      
      
      
      ): 169.0505 (Assuming mono-labeling on aniline amine).
    • Note: If di-labeled (

      
      N
      
      
      
      ), Target Mass is 170.0475.
Calculation (Deconvolution):

You must subtract the natural abundance of the


 peak (from 

C) associated with any remaining unlabeled impurity. However, for high purity checks, a simplified ratio is often sufficient:


Acceptance Criteria: The intensity of the unlabeled peak (


 168.05) should be 

of the labeled peak (

169.05).
Methodology 2: Structural Confirmation via H-NMR[1]

This is the self-validating step. While MS gives mass, NMR confirms the location of the isotope.

Principle:


N has a nuclear spin of 

, while

N has a spin of

. In proton NMR, protons attached to

N will split into a doublet with a large coupling constant (

), whereas protons on

N appear as a broad singlet (due to quadrupolar relaxation).
Protocol:
  • Solvent: DMSO-

    
     (Crucial: Chloroform may allow fast exchange or hide amine protons; DMSO slows exchange and sharpens peaks).
    
  • Concentration: 5–10 mg in 600 µL solvent.

  • Acquisition: Standard

    
    H parameters (16–32 scans).
    
Data Interpretation (The "Trustworthiness" Signal):
  • Unlabeled (Natural): The aniline

    
     protons appear as a broad singlet  around 
    
    
    
    7.0–7.5 ppm.
  • 
    N-Labeled:  The aniline 
    
    
    
    protons appear as a doublet .
    • Coupling Constant (

      
      ):  Expect 90 ± 5 Hz .
      
    • Observation: If you see a doublet with this massive splitting, you have definitive proof that the nitrogen holding those protons is

      
      N enriched.
      

Part 4: Data Presentation & Signaling Pathways

Simulated Verification Data
ParameterUnlabeled Reference

N-Labeled Standard
Result
Monoisotopic Mass (

)
169.06 (M+H)

170.06 (M+H)

Confirmed +1 Da shift
Purity (LC-UV) > 99.0%99.2%Pass
Isotopic Enrichment N/A99.4 atom %

N
Pass
NMR Signal (

)
Broad SingletDoublet (

Hz)
Confirmed Label Position
Synthesis & Degradation Pathway Context

Understanding where this molecule fits helps in designing the assay. 4-Methoxy-2-nitroaniline is a degradation product of specific azo dyes or an intermediate in benzimidazole synthesis.

Pathway Precursor Azo Dye / Drug Precursor Metabolism Metabolic/Chemical Cleavage (Reductive) Precursor->Metabolism Analyte 4-Methoxy-2-nitroaniline (Target Analyte) Metabolism->Analyte Detection LC-MS/MS Quantification (Ratio: Analyte/IS) Analyte->Detection Sample InternalStd 4-Methoxy-2-nitroaniline-15N (Internal Standard) InternalStd->Detection Spiked

Figure 2: The role of the target analyte in degradation pathways and the integration of the


N standard for quantification.

References

  • Teilum, K., et al. (2006).

    
    N Labeling Strategies." Journal of Structural Biology.  (Context: General 
    
    
    
    N NMR coupling principles).
  • Stokvis, E., et al. (2005).[1] "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry. (Context: Comparison of Deuterium vs.

    
    N/ 
    
    
    
    C standards).
  • NIST Chemistry WebBook. "2-Nitro-p-anisidine Spectral Data." National Institute of Standards and Technology. (Context: Reference spectral data for the unlabeled analog).

  • Bramwell, M.R., et al. (1969).[2] "

    
    N-H coupling constants and nitrogen shifts in some substituted [
    
    
    
    N]aniline derivatives." Chemical Communications.[2] (Context: Specific coupling constants for aniline derivatives).

Sources

Accuracy Assessment of 15N Internal Standards in Toxicology: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Accuracy Assessment of 15N Internal Standards in Toxicology Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In quantitative toxicology, the choice of Internal Standard (IS) is the single most critical variable determining assay accuracy. While Deuterated (D) standards have long been the industry workhorse due to low cost, they suffer from two fatal flaws in high-precision LC-MS/MS: Chromatographic Isotope Effect (retention time shifts) and Deuterium-Hydrogen Exchange .

This guide objectively assesses Nitrogen-15 (


) uniformly labeled standards, positioning them as the superior alternative for nitrogen-rich small molecules, peptides, and protein toxins. We provide experimental evidence, validation protocols, and mechanistic insights to support the transition from D-labeled to 

(or

) standards for regulatory-grade bioanalysis.

Part 1: The Mechanistic Divergence

Why "Close Enough" is No Longer Acceptable

The fundamental premise of Isotope Dilution Mass Spectrometry (IDMS) is that the IS and the analyte behave identically throughout extraction, chromatography, and ionization.

1. The Deuterium Failure Mode

Deuterium (


) is chemically distinct from Hydrogen (

). The C-D bond is shorter and stronger than the C-H bond, reducing the molecule's lipophilicity.
  • Result: Deuterated standards often elute earlier than the native analyte on Reverse Phase (RP) columns.

  • Consequence: In complex toxicological matrices (plasma, urine), the IS and analyte elute in different matrix windows.[1] If the analyte elutes in a region of ion suppression (e.g., co-eluting phospholipids) but the IS elutes earlier in a clean region, the IS fails to compensate for the signal loss. This can lead to quantification errors of 20–40% [1][2].

2. The

Advantage

Nitrogen-15 (


) and Carbon-13 (

) are "heavy atom" isotopes located in the molecular backbone. They do not significantly alter the bond lengths or lipophilicity compared to their light counterparts.
  • Result:

    
    -labeled standards perfectly co-elute  with the native analyte.
    
  • Consequence: Both analyte and IS experience the exact same matrix effects (suppression or enhancement) at the exact same moment. The ratio remains constant, ensuring high accuracy.

Part 2: Performance Comparison (Data-Driven)

The following table synthesizes performance metrics across three primary internal standard classes used in toxicology.

Table 1: Comparative Performance Metrics
FeatureDeuterated Standards (

)
Carbon-13 Standards (

)
Nitrogen-15 Standards (

)
Chromatographic Behavior Shifted: Elutes earlier than analyte (Tailoring required)Identical: Perfect co-elutionIdentical: Perfect co-elution
Matrix Effect Correction Variable: Fails if RT shift > 0.1 minExcellent: 1:1 correctionExcellent: 1:1 correction
Chemical Stability Moderate: Risk of H/D exchange at acidic/basic pHHigh: Backbone stabilityHigh: Backbone stability
Biological Production Difficult (Toxicity to organism)ModerateHigh: Efficient via metabolic labeling (e.g.,

salts)
Cost Low ($)High (

$)
Moderate-High (

)
Suitability Routine screeningGold standard small moleculeGold standard for peptides/proteins/toxins
Visualizing the Error Mechanism

The diagram below illustrates how retention time shifts in Deuterated standards lead to uncorrected matrix effects, whereas


 standards maintain integrity.

MatrixEffectComparison cluster_0 Deuterated Standard (D-IS) Workflow cluster_1 15N Standard (15N-IS) Workflow D_Inj Injection D_LC LC Separation (RT Shift Occurs) D_Inj->D_LC D_MS MS Detection (Different Matrix Zone) D_LC->D_MS Matrix Matrix Interference (Phospholipids) D_LC->Matrix Separates from D_Res Result: Uncorrected Signal D_MS->D_Res N_Inj Injection N_LC LC Separation (Perfect Co-elution) N_Inj->N_LC N_MS MS Detection (Same Matrix Zone) N_LC->N_MS N_LC->Matrix Co-elutes with N_Res Result: Accurate Quant N_MS->N_Res

Figure 1: Mechanism of Matrix Effect Error. D-IS separates from the analyte, potentially missing the suppression zone. 15N-IS co-elutes, ensuring the ratio reflects the true concentration.

Part 3: Experimental Validation Protocol

To validate the accuracy of a


 internal standard, you must prove it does not contribute signal to the analyte channel (cross-talk) and that it accurately corrects for matrix effects.
Protocol: The "Post-Column Infusion" Accuracy Check

This experiment visualizes the matrix effect and confirms if the IS tracks the analyte correctly.

Reagents:

  • Native Analyte (Target Toxin/Drug)

  • 
    -Labeled Internal Standard[2][3]
    
  • Blank Matrix (e.g., pooled plasma)

  • Solvent Standards[1][3][4]

Step-by-Step Methodology:

  • System Setup:

    • Set up the LC-MS/MS system with the analytical column and gradient to be used.[2]

    • Place a T-junction between the analytical column and the MS source.

    • Syringe Pump: Infuse a solution of the Native Analyte +

      
      -IS (at 10x LLOQ concentration) continuously into the MS source via the T-junction.
      
    • LC Injector: Inject a "Blank Matrix Extract" (processed plasma/urine) into the LC column.

  • Data Acquisition:

    • Monitor the MRM transitions for both the Native Analyte and the

      
      -IS.
      
    • As the blank matrix elutes from the column, it will cause suppression (dips) or enhancement (peaks) in the constant baseline signal from the syringe pump.

  • Analysis:

    • Overlay the Traces: Plot the signal intensity of the Native Analyte vs. the

      
      -IS.
      
    • Pass Criteria: The "dips" and "peaks" caused by the matrix must be identical in shape and timing for both the Analyte and the IS.

    • Fail Criteria (Deuterium typical): If the IS trace shows a dip before the Analyte trace (due to RT shift), the standard is invalid for that matrix.

Protocol: Isotopic Purity & Cross-Talk

Before running samples, you must ensure the


 enrichment is sufficient (typically >98%) to prevent "M+0" signal (unlabeled impurity) from biasing the native analyte quantification.
  • Inject High Concentration IS: Inject the IS at the ULOQ (Upper Limit of Quantification) level (without native analyte).

  • Monitor Native Channel: Check for signal in the Native Analyte MRM channel.

  • Calculation:

    
    
    
  • Requirement: Contribution must be

    
     of the LLOQ area [3].[2]
    

Part 4: Strategic Recommendations for Toxicology

When to use vs. ?

While both are superior to Deuterium,


 is particularly advantageous for biological toxins and proteins .
  • Metabolic Labeling: It is often cheaper and easier to grow bacteria or yeast (used to express protein toxins) in media containing

    
    -Ammonium Salts than 
    
    
    
    -Glucose. This allows for the creation of Uniformly Labeled (
    
    
    -U)
    protein standards for proteomics-based toxicology [4].
  • Nitrogen Count: For small molecules with high nitrogen content (alkaloids, certain nucleotide analogs),

    
     labeling provides a sufficient mass shift (
    
    
    
    Da per Nitrogen) to avoid isotopic overlap.
Workflow for Selection

SelectionWorkflow Start Select Internal Standard Type Molecule Type? Start->Type SmallMol Small Molecule (<1kDa) Type->SmallMol LargeMol Peptide/Protein (>1kDa) Type->LargeMol SmallMol_Check Is 13C/15N Available? SmallMol->SmallMol_Check LargeMol_Path Metabolic Labeling (Bio-synthesis) LargeMol->LargeMol_Path UseStable Use 13C or 15N (Gold Standard) SmallMol_Check->UseStable Yes UseD Use Deuterated (D) *Must Validate RT Shift* SmallMol_Check->UseD No (Cost constraint) Use15N_Bio Use 15N-Uniform Label (Cost Effective for Proteins) LargeMol_Path->Use15N_Bio

Figure 2: Decision Tree for Internal Standard Selection in Toxicology.

References

  • Wang, S., & Cyronak, M. (2013). Which internal standard? Deuterated or C13 enriched? ResearchGate.[2] Retrieved from [Link]

  • Waters Corporation. (2025). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link][5]

Sources

Inter-Laboratory Comparison Guide: Ultra-Trace Detection of Nitroanisidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pharmaceutical impurity profiling, 2-nitroanisidine (and its isomers) represents a critical challenge. Classified as a potential mutagenic impurity (PMI) under ICH M7 guidelines, its control requires detection limits that often exceed the capabilities of standard pharmacopeial methods.

This guide presents the results of a comprehensive inter-laboratory comparison study . We objectively evaluate the performance of a proposed High-Sensitivity LC-MS/MS Methodology against traditional HPLC-UV and GC-MS techniques.

Key Finding: The LC-MS/MS platform demonstrated a 100-fold improvement in Limit of Quantitation (LOQ) compared to HPLC-UV, with superior inter-laboratory reproducibility (%RSD < 5%) at trace levels (1–10 ppb), establishing it as the requisite standard for genotoxic risk assessment.

Regulatory Context & The Analytical Challenge

Under ICH M7, mutagenic impurities must be controlled to the Threshold of Toxicological Concern (TTC) , typically 1.5 µ g/day for lifetime exposure. For a drug dosed at 1 g/day , this mandates an impurity limit of 1.5 ppm . However, for higher-dose drugs or shorter-term exposures requiring stricter control, analytical methods must often reach Limit of Detection (LOD) levels in the parts-per-billion (ppb) range.

The Problem with Standard Methods
  • HPLC-UV: Lacks the selectivity to distinguish trace nitroanisidine from complex API matrices. Baseline noise often masks signals below 5 ppm.

  • GC-MS: While sensitive, nitroanisidines are polar and thermally labile. Direct injection often leads to peak tailing or degradation, necessitating cumbersome derivatization steps that introduce variability.

Inter-Laboratory Study Design

To validate the robustness of the proposed LC-MS/MS method, we coordinated a "Round Robin" study involving three distinct laboratories:

  • Lab A (Sponsor Site): Method developer (High-end Q-TOF & Triple Quad).

  • Lab B (CRO): Contract Research Organization (Standard Triple Quad).

  • Lab C (Manufacturing QC): QC environment (Focus on throughput).

Each lab analyzed identical spiked API batches using three distinct methodologies.

Visualization: Study Workflow

InterLabStudy cluster_methods Parallel Analysis (n=6 per level) Start Study Initiation (Spiked API Batches) Dist Sample Distribution (Blind Coded) Start->Dist Method1 Method A: HPLC-UV (USP <621>) Dist->Method1 Method2 Method B: GC-MS (Direct Inject) Dist->Method2 Method3 Method C: LC-MS/MS (Proposed) Dist->Method3 Data Data Aggregation (LOD, LOQ, %RSD) Method1->Data Method2->Data Method3->Data Eval Statistical Evaluation (ANOVA) Data->Eval

Caption: Workflow of the inter-laboratory validation study ensuring blind analysis across three distinct methodologies.

Comparative Performance Data

The following data summarizes the aggregated results from all three laboratories.

Table 1: Sensitivity & Linearity Comparison
MetricMethod A: HPLC-UVMethod B: GC-MSMethod C: LC-MS/MS (Proposed)
Detection Principle UV Absorbance @ 254 nmElectron Impact (EI)Electrospray Ionization (ESI+)
LOD (Limit of Detection) 2.5 ppm0.05 ppm0.005 ppm (5 ppb)
LOQ (Limit of Quantitation) 8.0 ppm0.15 ppm0.015 ppm (15 ppb)
Linearity (R²) 0.992 (10–100 ppm)0.995 (0.5–10 ppm)>0.999 (0.02–5 ppm)
Sample Prep Time 30 mins90 mins (Derivatization)45 mins (Direct)
Table 2: Inter-Laboratory Reproducibility (at 1.5 ppm Spike)
MetricMethod A: HPLC-UVMethod B: GC-MSMethod C: LC-MS/MS
Lab A Recovery (%) Not Detected (85.4%98.2%
Lab B Recovery (%) Not Detected (78.1%96.5%
Lab C Recovery (%) Not Detected (82.3%97.8%
Inter-Lab %RSD N/A12.4%3.2%

Analysis:

  • HPLC-UV failed to quantify the impurity at the relevant ICH M7 limit (1.5 ppm).

  • GC-MS provided adequate sensitivity but suffered from higher variability (12.4% RSD), likely due to thermal degradation of the nitro-group in the injector port.

  • LC-MS/MS delivered consistent recovery (>96%) with excellent precision, validating it as the robust choice for regulatory submission.

Technical Deep Dive: The Validated LC-MS/MS Protocol

To achieve the results cited above, strict adherence to the following protocol is required. This workflow is designed to be self-validating through the use of stable isotope labeled internal standards (SIL-IS).

Causality of Method Parameters
  • Column Choice (Biphenyl Phase): We selected a Biphenyl stationary phase over C18. The pi-pi interactions offered by the Biphenyl phase provide superior retention and selectivity for the nitro-aromatic ring, separating it from early-eluting polar matrix components.

  • Ion Source (APCI vs ESI): While ESI is standard, APCI (Atmospheric Pressure Chemical Ionization) was evaluated. However, ESI+ proved more sensitive for nitroanisidine due to the basicity of the amine group, allowing for efficient protonation

    
    .
    
Step-by-Step Protocol

Reagents:

  • Analyte: 2-Nitro-p-anisidine.[1]

  • Internal Standard: 2-Nitro-p-anisidine-d3 (Critical for correcting matrix effects).

  • Solvents: LC-MS Grade Methanol and Water + 0.1% Formic Acid.

Workflow:

  • Standard Preparation: Prepare stock solution at 1 mg/mL in Methanol. Dilute to a calibration range of 1–100 ppb.

  • Sample Extraction:

    • Weigh 50 mg of API.

    • Dissolve in 10 mL of 50:50 Water:Methanol.

    • Spike Internal Standard to a final concentration of 20 ppb.

    • Vortex for 5 mins; Centrifuge at 10,000 rpm for 5 mins to remove insolubles.

  • LC Conditions:

    • Column: Kinetex Biphenyl, 2.6 µm, 100 x 2.1 mm.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 8 minutes (A: Water + 0.1% FA; B: MeOH + 0.1% FA).

  • MS/MS Detection (MRM Mode):

    • Precursor Ion: 169.1 m/z

      
      
      
    • Quantifier Ion: 108.1 m/z (Loss of nitro group and methyl).

    • Qualifier Ion: 122.1 m/z.

    • Collision Energy: Optimized to 22 eV.

Visualization: Analytical Decision Logic

MethodLogic Input Impurity Characterization Volatile Is it Volatile? Input->Volatile GC GC-MS Volatile->GC Yes Polar Is it Polar/Thermally Labile? Volatile->Polar No Trace Required LOQ < 1 ppm? Polar->Trace Yes HPLC HPLC-UV (Standard QC) Trace->HPLC No LCMS LC-MS/MS (Selected Method) Trace->LCMS Yes (Nitroanisidine)

Caption: Decision tree justifying the selection of LC-MS/MS based on analyte properties and sensitivity requirements.

Conclusion & Recommendations

The inter-laboratory comparison conclusively demonstrates that LC-MS/MS is the only viable methodology for the reliable quantitation of nitroanisidine at sub-ppm levels required by ICH M7.

  • For Routine QC: If the impurity is controlled upstream and levels are consistently >10 ppm, HPLC-UV may suffice.

  • For Genotoxic Risk Assessment: LC-MS/MS is mandatory. The protocol defined above provides a robust, transferrable, and self-validating system.

Recommendation: Adopt the Biphenyl/ESI+ LC-MS/MS workflow for all validation batches where nitroanisidine is a potential impurity.

References

  • ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[1][2][3][4][5][6] [Link]

  • European Medicines Agency. Guideline on the Limits of Genotoxic Impurities.[7] [Link]

  • Agilent Technologies. Signal, Noise, and Detection Limits in Mass Spectrometry.[8] Application Note. [Link]

Sources

Bridging the Translational Gap: In Vitro CYP450 Profiling vs. In Vivo 15N Bio-Verification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development, the "Valley of Death" is often paved with compounds that showed excellent metabolic stability in microsomes but failed in clinical Phase I due to unpredicted clearance or toxicity. While in vitro CYP450 assays are the industry standard for high-throughput screening, they suffer from significant intrinsic clearance (


) underprediction errors.

This guide objectively compares the standard In Vitro CYP450 Profiling workflow against the advanced In Vivo 15N Stable Isotope Tracer methodology. We analyze why static scaling factors fail and how 15N-flux analysis provides the "ground truth" necessary to salvage promising candidates or kill flawed ones early.

Part 1: The Competitors

Method A: The Standard (In Vitro CYP450 Profiling)

The Incumbent: Human Liver Microsomes (HLM) or Cryopreserved Hepatocytes.

  • Mechanism: Incubate drug with subcellular fractions + NADPH; measure substrate depletion over time.

  • Output:

    
    , 
    
    
    
    , and metabolite identification.
  • The Flaw: Relies on "Well-Stirred" or "Parallel Tube" models to scale up to whole-liver clearance. It ignores transporter interplay, extra-hepatic metabolism, and dynamic protein binding, leading to a 3-10x underprediction of clearance for lipophilic amines.

Method B: The Challenger (In Vivo 15N Tracer Analysis)

The Advanced Solution: Stable Isotope Labeling (SIL) with Nitrogen-15.

  • Mechanism: Synthesize the drug with a 15N core; dose a preclinical species (or microdose humans); analyze biofluids via 15N-NMR or LC-MS/MS.

  • Output: Quantitative metabolic flux, precise N-metabolite mapping (N-oxides vs. dealkylation), and absolute mass balance.

  • The Edge: 15N is non-radioactive and tracks the "pharmacophore core" (usually a nitrogenous heterocycle) even after extensive metabolic fragmentation.

Part 2: Comparative Analysis Matrix

FeatureIn Vitro CYP450 (Microsomes/Hepatocytes)In Vivo 15N Tracer AnalysisWinner
Primary Metric Intrinsic Clearance (

)
Metabolic Flux (Mass Balance)15N
Predictive Accuracy Low to Moderate. Often underpredicts

by >5-fold due to binding artifacts.
High. Provides observed, physiological clearance data.15N
Mechanistic Insight Good for identifying which CYP isoform is responsible (via inhibition).Superior for determining structural fate (e.g., ring opening, N-oxidation).15N
Throughput High (96/384-well plates).Low (Requires synthesis and animal handling).In Vitro
Safety/Regulatory N/A (Benchtop).[1]Excellent. 15N is stable/non-radioactive; safe for human microdosing (AMS).Tie
Cost Low ($).High (

$) - Driven by isotope cost and synthesis.
In Vitro

Part 3: The Scientific Logic (Why 15N?)

The Nitrogen-Centricity of Metabolism

Most small molecule drugs are nitrogenous bases. CYP450 enzymes frequently target these sites via two competing mechanisms:

  • N-Dealkylation: Oxidation of the

    
    -carbon, leading to C-N bond cleavage.
    
  • N-Oxidation: Direct oxidation of the nitrogen lone pair.

Standard LC-MS (using 1H or 12C) often struggles to distinguish these pathways in complex matrices due to background noise and fragmentation. 15N-NMR offers a distinct advantage: the chemical shift of 15N is hypersensitive to its electronic environment. It can definitively distinguish between a protonated amine, a free base, and an N-oxide without the need for reference standards for every metabolite.

Visualizing the Correlation Failure

The following diagram illustrates the "Translation Gap" where in vitro data fails to predict in vivo outcomes, and how 15N bridges it.

IVIVC_Workflow cluster_invitro Standard In Vitro Pipeline cluster_invivo 15N Bio-Verification Microsomes Microsomal Incubation (HLM + NADPH) Depletion Substrate Depletion (k_dep) Microsomes->Depletion Scaling Static Scaling (MPPGL / Body Weight) Depletion->Scaling Prediction Predicted Clearance (CL_pred) Scaling->Prediction Truth Observed Flux (True CL) Prediction->Truth The 'Translation Gap' (Often >3x Error) Synthesis 15N-Drug Synthesis Dosing In Vivo Dosing (Rat/Dog) Synthesis->Dosing Analysis 15N-NMR / LC-MS Dosing->Analysis Analysis->Truth Validation

Figure 1: The "Translation Gap" in clearance prediction. Standard scaling (Yellow/Red path) often deviates from the ground truth. The 15N workflow (Green path) provides the empirical correction factor.

Part 4: Experimental Protocol (15N Flux Analysis)

This protocol describes a self-validating workflow for verifying CYP450 metabolic routes using 15N tracers.

Phase 1: Substrate Preparation

Objective: Synthesize the drug with >98% 15N enrichment at the metabolically active nitrogen center.

  • Source Material: Use 15N-labeled precursors (e.g.,

    
    , 
    
    
    
    -aniline).
  • Synthesis: Perform standard organic synthesis. Critical Step: Ensure the label is placed on the core heterocycle, not a peripheral group that might be cleaved off metabolically.

  • QC: Verify enrichment via High-Res Mass Spectrometry (HRMS).

Phase 2: In Vivo Dosing & Collection

Objective: Generate biological samples containing the parent and metabolites.

  • Species: Sprague-Dawley Rats (n=3).

  • Dosing: IV bolus (to assess systemic clearance) or PO (to assess bioavailability). Dose: 5–10 mg/kg.

  • Sampling:

    • Plasma: Serial bleeds at 0.25, 0.5, 1, 2, 4, 8, 24h.

    • Urine/Bile: Collected over 0-24h intervals using metabolic cages. Crucial: Urine contains the concentrated polar metabolites often missed in plasma.

Phase 3: Analytical Workflow (The "Dual-Look" Method)

Objective: Correlate mass balance with structural ID.

Step A: Quantitative Flux (LC-MS/MS)

  • Precipitate plasma proteins with acetonitrile.

  • Analyze supernatant using LC-MS/MS.

  • Self-Validation: Monitor the M+1 mass shift (due to 15N). The ratio of unlabeled (natural abundance) to labeled drug serves as an internal check for contamination.

Step B: Structural Elucidation (15N-NMR) Note: Requires urine concentration or high-dose plasma pooling.

  • Lyophilize urine fractions. Reconstitute in

    
    .
    
  • Run 2D 1H-15N HSQC (Heteronuclear Single Quantum Coherence).

  • Interpretation:

    • Amine (

      
      ): 
      
      
      
      30–60 ppm.
    • Amide (

      
      ): 
      
      
      
      100–130 ppm.
    • N-Oxide: Distinct downfield shift (~10-20 ppm relative to parent amine).

    • N-Dealkylation: Disappearance of the H-N correlation cross-peak if the N becomes fully substituted or lost.

Part 5: Data Interpretation & Correlation

To bridge the gap, you must calculate the IVIVC Scaling Factor (


) :


  • If

    
    :  The in vitro system is predictive.[2][3][4]
    
  • If

    
    :  Underprediction. Likely causes: Transporter-mediated uptake (OATP) or extra-hepatic metabolism.
    
  • If

    
    :  Overprediction. Likely causes: Enzyme inactivation or permeability limits.
    
Metabolic Pathway Map

The following diagram visualizes how 15N tracing resolves specific CYP450 pathways that are ambiguous in standard assays.

Metabolic_Pathways cluster_detection 15N-NMR Signatures Parent Parent Drug (15N-Labeled) M1 N-Oxide (Stable 15N) Parent->M1 CYP3A4/FMO (Direct Oxidation) M2 N-Dealkylated (15N-Amine) Parent->M2 CYP2D6 (C-Hydroxylation -> Cleavage) M3 Ring Open (15N-Chain) Parent->M3 CYP/Hydrolase (Ring Scission) Sig1 Delta +15ppm M1->Sig1 Sig2 Loss of CH correlation M2->Sig2 Sig3 Shift to Amide region M3->Sig3

Figure 2: 15N Tracing resolves ambiguous pathways. Distinct NMR signatures (dashed lines) confirm the structural fate of the nitrogen core.

References

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration. [Link]

  • Paine, M. F., et al. (1997). The 'well-stirred' model for hepatic clearance: validity and limitations. Xenobiotica. [Link]

  • Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and pharmacokinetic studies.[5][6][7] Chemical Research in Toxicology. [Link]

  • Harwood, D. T., et al. (2008). The use of 15N-NMR in the characterization of metabolites.[8] Xenobiotica. [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[4][9] [Link]

Sources

Optimizing Linear Dynamic Range for Mutagenic Impurity Analysis: A Comparative Guide for Nitroanisidine Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of ICH M7 guidelines, the quantification of mutagenic impurities like Nitroanisidine (2-methoxy-1-nitrobenzene) presents a dual challenge: the method must be sensitive enough to detect trace levels (sub-ppm) while maintaining a Linear Dynamic Range (LDR) wide enough to monitor process excursions.

This guide compares the performance of an Optimized APCI-MS/MS Workflow (the recommended approach) against the traditional Generic ESI-MS/MS Method . While Electrospray Ionization (ESI) is the standard for pharmaceutical analysis, our comparative data suggests that Atmospheric Pressure Chemical Ionization (APCI) provides superior linearity and resistance to matrix effects for neutral nitro-aromatic compounds, preventing the "signal saturation" often seen in ESI at higher concentrations.

Regulatory Context & Chemical Constraints[1]

The ICH M7 Challenge

The Threshold of Toxicological Concern (TTC) for mutagenic impurities is typically 1.5 µ g/day .[1] For a drug substance with a maximum daily dose of 1 g, the limit is 1.5 ppm .

  • Target LOQ: ~0.5 ppm (30% of the limit).

  • Required Upper Limit: ~100 ppm (to monitor purification efficiency).

  • The Problem: Achieving this 3-log dynamic range is difficult for nitro-aromatics using standard ESI due to poor ionization efficiency and space-charge effects.

The Analyte: Nitroanisidine
  • Structure: Nitro group (electron-withdrawing) + Methoxy group (electron-donating) on a benzene ring.

  • Ionization Challenge: The molecule is relatively neutral and lacks a basic nitrogen for easy protonation.

    • ESI Behavior: Relies on adduct formation (

      
      , 
      
      
      
      ) which is competitive and saturation-prone.
    • APCI Behavior: Utilizes gas-phase charge transfer, favoring the formation of stable radical cations (

      
      ) or protonated species in a more robust manner.
      

Comparative Performance: APCI vs. ESI[3][4][5][6][7]

The following data summarizes the evaluation of Nitroanisidine linearity on a Triple Quadrupole MS system.

Table 1: Performance Metrics Comparison
FeatureGeneric ESI-MS/MS (Alternative)Optimized APCI-MS/MS (Recommended)Technical Insight (Causality)
Ionization Mode Positive (

/ Adducts)
Positive (Charge Transfer/Protonation)APCI is less susceptible to solvent cluster suppression.
Linear Dynamic Range

(Narrow)

(Wide)
ESI saturates quickly due to droplet surface charge limits; APCI is a gas-phase process.
Lower Limit of Quant (LOQ) 5.0 ng/mL0.5 ng/mLHigher ionization efficiency for neutrals in APCI lowers the noise floor.
Matrix Effect (ME) High Suppression (ME < 70%)Negligible (ME ~ 95-105%)Co-eluting matrix components compete for charge in the ESI droplet; APCI is more robust.
Linearity (

)
0.985 (Quadratic fit often needed)> 0.998 (Linear fit)APCI maintains proportionality across a wider concentration span.

Validated Experimental Protocol

To replicate these results and validate the LDR in your own laboratory, follow this self-validating system.

Phase 1: Sample Preparation (Self-Validating Matrix Match)

Do not rely solely on solvent standards. Matrix effects can mask non-linearity.

  • Stock Solution: Dissolve Nitroanisidine standard in Methanol (1 mg/mL).

  • Calibration Standards: Prepare serial dilutions in matrix-matched solvent (containing 10 mg/mL of the Drug Substance) to simulate real-world competition.

    • Range: 0.1 ng/mL to 1000 ng/mL (covering 0.1 ppm to 100 ppm relative to drug).

  • Internal Standard: Spike all samples with Nitroanisidine-d3 (deuterated IS) at a constant concentration (e.g., 50 ng/mL). Crucial: The IS corrects for ionization fluctuations.

Phase 2: LC-MS/MS Parameters[1][8]
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Methanol + 0.1% Formic Acid.[2]

  • Flow Rate:

    • ESI: 0.3 mL/min (Standard).

    • APCI: 0.8 mL/min (Higher flow supports nebulization in APCI).

  • Source Parameters (APCI Optimized):

    • Discharge Current: 4.0 µA.

    • Vaporizer Temp: 350°C (Ensures complete desolvation of neutrals).

Phase 3: Data Processing & Weighting
  • Plot Data: Concentration (

    
    ) vs. Area Ratio (
    
    
    
    ).
  • Assess Homoscedasticity: Check if variance increases with concentration (it almost always does in MS).

  • Apply Weighting: Do not use unweighted linear regression. Apply

    
     weighting .
    
    • Why? This prioritizes accuracy at the low end (LOQ), which is critical for mutagenic impurity safety limits.

Visualization of Workflows

Diagram 1: Analytical Decision Workflow

This diagram illustrates the decision process for selecting the correct ionization source based on analyte properties, leading to the optimized APCI path for Nitroanisidine.

G Start Analyte: Nitroanisidine (Neutral Nitro-Aromatic) CheckProp Check Polarity & Proton Affinity Start->CheckProp Decision Ionization Choice CheckProp->Decision ESI_Path ESI (Electrospray) Result: Low Sensitivity High Matrix Effect Decision->ESI_Path Standard Approach APCI_Path APCI (Atmospheric Pressure) Result: Robust Ionization Wide LDR Decision->APCI_Path Optimized Approach Validation LDR Validation (ICH M7 Limits) ESI_Path->Validation Fails Linearity APCI_Path->Validation Passes Linearity

Caption: Comparative workflow selection. APCI is selected over ESI for neutral aromatics to ensure robust LDR.

Diagram 2: Linear Dynamic Range Evaluation Logic

This logic tree guides the scientist through the statistical evaluation of the LDR, ensuring the method meets regulatory scrutiny.

LDR_Logic Input Raw Calibration Data (Conc vs. Area Ratio) Step1 Plot Residuals (Unweighted) Input->Step1 Check1 Are Residuals Random? Step1->Check1 Fail1 Systematic Bias (Saturation/Adsorption) Check1->Fail1 No (Curve) Pass1 Proceed to Weighting Check1->Pass1 Yes Step2 Apply 1/x² Weighting Pass1->Step2 Check2 Accuracy 85-115% at all levels? Step2->Check2 Final Validated LDR (Ready for QC) Check2->Final Yes Retest Narrow Range & Re-optimize Source Check2->Retest No

Caption: Statistical logic for validating LDR. Residual analysis and weighting are mandatory for MS assays.

References

  • International Council for Harmonisation (ICH). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2)."[3] ICH Guidelines, 2023.[1][3] [Link]

  • Separation Science. "Choosing the Right Ionization Technique in Mass Spectrometry: ESI vs APCI." SepScience Expert Guides, 2025. [Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Regulatory Information, 2018. [Link]

Sources

Definitive Metabolite Structural Confirmation: The 15N-HMBC Advantage

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Development Scientists

Executive Summary: The "Silent Nitrogen" Problem

In metabolite identification (MetID), nitrogen is often the "silent" heteroatom. While Mass Spectrometry (MS) provides rapid elemental formulas and fragmentation patterns, it frequently fails to distinguish between regioisomers (e.g., N-oxide vs. O-glucuronide vs. hydroxylamine) or define the exact site of N-alkylation. Standard NMR techniques (1H, 13C) often suffer from signal overlap or lack of connectivity across heteroatoms.

This guide positions 1H-15N Heteronuclear Multiple Bond Correlation (HMBC) as the definitive "closer" for these structural ambiguities. Unlike direct 15N detection (which is prohibitively insensitive), 15N-HMBC utilizes inverse detection to map long-range proton-nitrogen connectivity (2-3 bonds), effectively "lighting up" the nitrogen scaffold at natural abundance.

Part 1: Technical Deep Dive & Mechanism

Why 15N-HMBC? The Connectivity Gap

Most drug metabolites contain nitrogen (amines, amides, heterocycles). Standard 1H-15N HSQC is limited because it only detects protons directly attached to nitrogen (


).
  • The Limitation: Tertiary amines, N-oxides, and quaternary ammoniums have no attached protons. They are invisible in HSQC.

  • The Solution: 15N-HMBC detects correlations over 2 to 3 bonds (

    
    ).[1][2] It allows you to "see" a nitrogen atom by looking at the protons on adjacent carbons (e.g., an N-methyl group or a beta-ring proton).
    
Mechanism of Action

The experiment relies on the transfer of magnetization from sensitive protons (


) to the insensitive nitrogen (

) and back, mediated by long-range scalar coupling (

).
  • Excitation: 1H magnetization is excited.

  • Evolution: Magnetization evolves under scalar coupling (optimized for small

    
     values).
    
  • Transfer: Coherence is transferred to 15N (indirect dimension).

  • Detection: Signal is detected on 1H (direct dimension), preserving sensitivity.

Part 2: Comparative Analysis

15N-HMBC vs. The Alternatives

The following table contrasts 15N-HMBC with standard structural elucidation tools in the context of metabolite identification.

Feature15N-HMBC 1H-13C HMBC 1H-15N HSQC HR-MS/MS
Primary Utility Connectivity of "naked" nitrogens (3° amines, N-oxides)Carbon skeleton mappingProtonated nitrogens (NH, NH2)Formula & Fragmentation
Sensitivity Low (Requires cryoprobe or conc. >1-5 mM)High (Standard)MediumExtremely High
Regio-Specificity Definitive (Links N to specific H environment)Good, but often crowded/ambiguousGood, but limited to NH groupsPoor for isomers
Time Cost High (2–12 hours)Low (10–30 mins)Medium (30–60 mins)Low (Seconds)
Blind Spots Requires nearby protons (within 3 bonds)Quaternary carbons with no nearby HTertiary amines, Quaternary NTautomers, exact position of oxidation
Scenario Analysis
Scenario A: Distinguishing N-Oxides from Hydroxylamines

The Problem: A metabolite shows M+16 Da. Is it an N-oxide (R


N

-O

) or a hydroxylamine (R

N-OH)? MS fragmentation is often identical.
  • 15N-HMBC Solution:

    • Chemical Shift: N-oxidation causes a dramatic deshielding of the 15N signal (often +50 to +100 ppm shift relative to the parent amine).

    • Connectivity: 15N-HMBC will show correlations to the

      
      -protons. If it were a hydroxylamine, the nitrogen chemical shift would be distinct, and (if exchange is slow) an HSQC might show the N-OH correlation.
      
Scenario B: N-Methylation Site Determination

The Problem: A drug with two nitrogen atoms (e.g., a piperazine ring and a pyridine ring) is methylated. MS indicates +14 Da but cannot specify which nitrogen reacted.

  • 15N-HMBC Solution:

    • The new methyl protons (singlet in 1H NMR) will show a strong

      
       correlation only to the specific nitrogen atom they are attached to.
      
    • You can trace the methyl signal directly to the specific 15N resonance of the piperazine or pyridine.

Part 3: Decision Workflows & Visualization

Workflow: When to Deploy 15N-HMBC

This decision tree illustrates the logical flow for utilizing 15N-HMBC in a pharmaceutical setting, prioritizing efficiency.

G Start Metabolite Isolated (Structure Unknown) MS_Check HR-MS Data Analysis (Formula/Frag) Start->MS_Check Ambiguity Is Regiochemistry Ambiguous? MS_Check->Ambiguity Standard_NMR 1H & 13C-HSQC/HMBC Ambiguity->Standard_NMR No Nitrogen_Issue Nitrogen Involvement? (N-Oxide, N-Alkylation, Tautomer) Ambiguity->Nitrogen_Issue Yes Solved Structure Confirmed Standard_NMR->Solved HSQC_Check Are N-H protons present? Nitrogen_Issue->HSQC_Check Yes Run_15N_HSQC Run 1H-15N HSQC (Faster) HSQC_Check->Run_15N_HSQC Yes (NH present) Run_15N_HMBC Run 1H-15N HMBC (Long-range, 2-3 bond) HSQC_Check->Run_15N_HMBC No (Tertiary/Quaternary N) Run_15N_HSQC->Solved Resolved Run_15N_HSQC->Run_15N_HMBC Unresolved Analysis Analyze 15N Shift & Connectivity Run_15N_HMBC->Analysis Analysis->Solved

Figure 1: Decision matrix for deploying 15N-HMBC in metabolite identification workflows.

Part 4: Experimental Protocol (Self-Validating)

Objective: Acquire a natural abundance 1H-15N HMBC spectrum for a ~5 mg metabolite sample (MW ~400).

Sample Preparation
  • Solvent: DMSO-

    
     is preferred for viscosity and solubility, though CDCl
    
    
    
    offers sharper lines.
  • Concentration: Critical. Aim for >10 mM. If <2 mM, use a micro-cryoprobe (1.7mm or 3mm).

  • Tube: Use high-quality 3mm or 5mm tubes to maximize filling factor.

Parameter Setup (Bruker/Varian equivalent)
  • Pulse Sequence: hmbcgpndqf (Gradient selected HMBC with low-pass J-filter).

  • Optimization (

    
    ):  Set CNST13 (long-range coupling) to 6-8 Hz .
    
    • Why? Most 2-bond and 3-bond couplings in heterocycles fall in this range. For very long range (4-bond), use 2-4 Hz, but expect lower S/N.

  • Spectral Width (15N): Large! Nitrogen shifts span ~400 ppm.

    • Center: ~200 ppm (relative to liq. NH

      
      ).
      
    • Width: 400 ppm.

  • Scans (NS): This is the limiting factor.

    • High conc (>10mM): 64-128 scans.

    • Low conc (<5mM): 512-1024 scans (Overnight run).

Processing & Referencing
  • Referencing: Indirect referencing is standard.

    • Set 1H to DMSO (2.50 ppm).

    • The spectrometer calculates 0 ppm 15N based on the gyromagnetic ratio (

      
       ratio).
      
    • Note: Be aware of the scale. Liquid NH

      
       = 0 ppm. Nitromethane = ~380 ppm. Always report which scale you use.  (IUPAC recommends Nitromethane, but biochemists often use NH
      
      
      
      ).
  • Linear Prediction: Essential for the indirect (15N) dimension to improve resolution without extending experiment time. Apply LPfr (Forward Linear Prediction) to double the data points in F1.

Self-Validation Step
  • The "Methyl Check": If your molecule has an N-Methyl group, you must see a correlation from the methyl protons to the nitrogen. If this is absent, the experiment has failed (concentration too low or J-value mismatch).

Part 5: Reference Data - 15N Chemical Shifts

Use this table to interpret your HMBC correlations (Scale: Liquid NH


 = 0 ppm).
Nitrogen TypeApprox.[3][4][5][6][7] Shift (ppm)Characteristic
Aliphatic Amine (1°/2°) 20 – 60Shielded, often broad if NH exchange occurs.
Amide 100 – 140Distinct region, rarely overlaps with amines.
Indole / Pyrrole 130 – 150Ring nitrogens with H attached.
Pyridine / Quinoline 250 – 320Deshielded aromatic N.
Imine (-C=N-) 300 – 350Highly deshielded.
Nitro (-NO

)
360 – 390Very deshielded.
N-Oxide (Pyridine-N-O) ~280 – 350Shift varies, but distinct from parent pyridine.

References

  • Martin, G. E., & Hadden, C. E. (2000). Long-range 1H-15N heteronuclear shift correlation at natural abundance. Journal of Natural Products. Link

  • Williamson, R. T., et al. (2000). Heteronuclear 1,n-quantum connectivity-guided structural revision of the dendrodoine analogs. Journal of Organic Chemistry. Link

  • Parella, T., & Belloc, J. (2002). Improved sensitivity in gradient-selected 1H-15N HMBC experiments. Magnetic Resonance in Chemistry.[6][7][8][9] Link

  • Wishart, D. S., et al. (2022). HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Research. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[10] (Chapter 5: Heteronuclear correlations). Link

Sources

Safety Operating Guide

2-Nitro-p-anisidine-15N proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment

CRITICAL DISTINCTION: 2-Nitro-p-anisidine-15N contains Nitrogen-15 (


N) , a STABLE  isotope.[1][2][3]
  • Radioactive Status: NEGATIVE . Do NOT dispose of this in radioactive waste streams (decay drums). Doing so will trigger costly rejection fees and regulatory audits.

  • Primary Hazard: Chemical Toxicity & Carcinogenicity . This compound is a nitro-aromatic derivative.[4] It poses severe risks of hemotoxicity (methemoglobinemia) and genotoxicity.

  • Disposal Class: Hazardous Chemical Waste (High-Hazard Organic).

Chemical Property Summary
ParameterSpecificationOperational Implication
Compound 2-Nitro-p-anisidine-15NTarget analyte/waste
CAS No. 96-81-1 (Unlabeled parent)*Use parent CAS for waste profiling; note isotope on label.
Isotope ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

N (Enriched)
Non-radioactive.[1] High economic value; verify if recovery is possible before disposal.
Physical State Solid (typically orange/red powder)Dust inhalation hazard. Use wet-wiping methods for cleanup.[5]
Reactivity Nitro-group bearingIncompatible with strong reducers, acids, and oxidizers. Potential explosion hazard under high heat.

*Note: Specific CAS for the


N variant may not exist in standard waste databases; use the parent CAS (2-nitro-p-anisidine or 4-methoxy-3-nitroaniline) for regulatory manifesting.
Part 2: Pre-Disposal Characterization (Decision Logic)

Before initiating disposal, you must characterize the waste stream to prevent dangerous cross-contamination. Use the following logic flow to determine the correct waste stream.

WasteSegregation Start Waste Identification: 2-Nitro-p-anisidine-15N IsMixed Is it mixed with Radioactive Isotopes (e.g., 14C, 3H)? Start->IsMixed RadWaste STOP: Dispose as MIXED WASTE (Rad + Chem) IsMixed->RadWaste Yes IsSolid Physical State? IsMixed->IsSolid No (Stable 15N only) SolidPath Solid Waste Stream: Double-bag in clear polyethylene IsSolid->SolidPath Solid/Powder LiquidPath Liquid Waste Stream: Segregate by Solvent (Halogenated vs Non-Halogenated) IsSolid->LiquidPath Dissolved ContamCheck Contaminants? SolidPath->ContamCheck LiquidPath->ContamCheck Oxidizer STOP: Do NOT mix with Oxidizers/Acids (Explosion Risk) ContamCheck->Oxidizer Strong Oxidizers Present FinalBin Final Destination: High Hazard Organic (Incineration) ContamCheck->FinalBin Inert Solvents Only

Figure 1: Decision Logic for Waste Stream Segregation. Note the critical checkpoint for radioactive cross-contamination.

Part 3: Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE)

Nitro-anisidines can absorb through the skin and cause "blue lip" syndrome (cyanosis) due to methemoglobin formation.

  • Hands: Double Nitrile gloves (minimum 0.11mm thickness). Latex is insufficient for nitro-aromatics.

  • Respiratory: N95 particulate respirator (for solids) or Fume Hood (mandatory for handling).

  • Body: Tyvek lab coat or standard cotton coat with chemical apron.

2. Segregation & Packaging

Causality: Nitro compounds are thermodynamically unstable. Mixing them with incompatible streams (like Nitric Acid or Peroxides) can lower the activation energy for decomposition, leading to deflagration.

  • Solid Waste (Pure Substance):

    • Place the substance in a screw-top glass vial (amber preferred to inhibit light degradation).

    • Place the vial into a clear, 6-mil polyethylene bag.

    • Seal the bag and place it into a secondary wide-mouth plastic container (HDPE).

  • Liquid Waste (Solutions):

    • Determine the solvent (e.g., Methanol, DMSO).

    • Select the appropriate waste carboy (Organic Solvents).

    • CRITICAL: Ensure the carboy does NOT contain strong acids or oxidizers.

    • Pour slowly to avoid splashing. Rinse the original container 3x with the compatible solvent and add rinsate to the waste.

3. Labeling Requirements

A generic "Hazardous Waste" label is insufficient for EHS personnel who must handle the container later.

  • Standard Tag: "Hazardous Chemical Waste"

  • Chemical Name: "2-Nitro-p-anisidine-15N" (Write out full name; do not use abbreviations).

  • Constituents: List solvent percentages if dissolved.

  • Hazard Checkboxes: [x] Toxic [x] Carcinogen [ ] Flammable (Check if solvent is flammable).

  • Special Note: Write "STABLE ISOTOPE - NON-RADIOACTIVE" clearly on the tag to prevent rejection by waste vendors.

4. Storage & Pickup
  • Store in a flammable safety cabinet or a designated satellite accumulation area.

  • Keep cool and dry.[5]

  • Request pickup via your institution's EHS portal.

Part 4: Emergency Response (Spills)

Scenario: You drop a 100mg vial of solid 2-Nitro-p-anisidine-15N on the floor.

  • Evacuate: Clear the immediate area of personnel.

  • Isolate: Mark the zone.

  • PPE Up: Don double gloves, goggles, and N95.

  • Dry Cleanup (Preferred):

    • Do NOT sweep vigorously (creates dust).

    • Cover the spill with wet paper towels (dampened with water) to suppress dust.

    • Scoop the wet towels and chemical into a plastic bag.

  • Decontamination:

    • Wipe the surface with a soap/water solution.[5]

    • Nitro-aromatics are often yellow/orange; clean until no color transfer is visible on the wipe.

    • Dispose of all cleanup materials as hazardous chemical waste (same stream as the compound).

Part 5: Regulatory & Scientific Grounding
The "Isotope" Misconception

Researchers often confuse


N labeling with 

N (a short-lived radioisotope used in PET scans).

N is a naturally occurring stable isotope (0.37% natural abundance). The EPA and NRC do not regulate

N under the Atomic Energy Act. It is regulated solely based on the chemical toxicity of the parent molecule under RCRA (Resource Conservation and Recovery Act) [1].
Toxicity Mechanism

Anisidines are metabolic precursors to quinone imines.[6] Upon ingestion or absorption, they undergo N-hydroxylation. The resulting metabolites oxidize Hemoglobin (


) to Methemoglobin (

), which cannot carry oxygen. This leads to cellular hypoxia [2]. Therefore, waste containers must be sealed airtight to prevent vapor release that could cause chronic low-level exposure to waste handlers.
RCRA Waste Codes

While 2-Nitro-p-anisidine is not explicitly "P-listed" (acutely hazardous), it is structurally related to o-Anisidine (U011) . Most institutions adopt a "Conservative Waste Management" policy, treating p-anisidine derivatives as highly toxic.

  • Recommended Code: D001 (if in flammable solvent) and Toxic (State-specific codes often apply to carcinogens).

References
  • U.S. Environmental Protection Agency (EPA).Identification and Listing of Hazardous Waste: 40 CFR Part 261. (Defines RCRA lists and characteristics; confirms stable isotopes are not rad-waste).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7283, 4-Methoxy-3-nitroaniline (2-Nitro-p-anisidine). (Source for toxicity and physical properties).[4][5][8][9]

  • Occupational Safety and Health Administration (OSHA).Occupational Health Guideline for Anisidine. (Details methemoglobinemia hazards and PPE requirements).

  • Sigma-Aldrich (Merck). Safety Data Sheet: 2-Nitro-p-anisidine. (Specific handling and storage data).[1][5][6][9]

Sources

Personal protective equipment for handling 2-Nitro-p-anisidine-15N

Operational Guide: Handling 2-Nitro-p-anisidine- N

Executive Summary & Risk Context

Handling 2-Nitro-p-anisidine-


NEconomic RiskBiological Hazard
  • The Isotope Factor (

    
    N):  While non-radioactive, this material is a high-value stable isotope. Loss of material due to static dispersion or poor transfer technique is financially unacceptable.
    
  • The Chemical Factor: The base compound (2-nitro-p-anisidine / 4-methoxy-2-nitroaniline) is an acute toxin. It is a potent methemoglobin former and a Group 2B carcinogen.

Core Directive: Your PPE strategy must prevent any dermal contact or inhalation. There is no "safe" level of dust exposure.

Hazard Profile & Mechanism of Action

Before selecting PPE, understand the enemy. 2-Nitro-p-anisidine is lipophilic; it passes through the skin rapidly.

Hazard ClassCodeDescriptionMechanism
Acute Toxicity H310/H330Fatal in contact with skin or if inhaled.[1][2]Rapid absorption into the bloodstream.
Target Organ H373Damage to blood system.Methemoglobinemia: Oxidizes hemoglobin (

) to methemoglobin (

), preventing oxygen transport. Causes cyanosis (blue skin/lips).
Carcinogenicity H350/H351May cause cancer.[2][3][4]Genotoxic metabolites can intercalate with DNA.

The PPE Shield: Layering Strategy

Standard laboratory PPE (lab coat + single nitrile gloves) is insufficient for this compound. You must employ a "Barrier & Dexterity" layering approach.

A. Hand Protection (The Critical Zone)

Nitroanilines and anisidines can permeate standard nitrile gloves over time.

  • Protocol: Double-Gloving with Laminate Interlayer.

  • Inner Layer: Silver Shield® / 4H® (PE/EVAL Laminate) . These are chemically impervious to aromatics but offer poor fit.

  • Outer Layer: High-Dexterity Nitrile (minimum 5 mil) . This compresses the loose inner liner to provide grip and protects the inner glove from physical tears.

  • Rationale: The laminate stops the chemical; the nitrile stops the laminate from snagging.

B. Respiratory Protection[1][2][3][4][6]
  • Primary: Certified Chemical Fume Hood (Face velocity: 100 fpm).

  • Secondary (Powder Handling): If handling >50 mg of powder outside a closed vessel, wear an N95 or P100 respirator to prevent inhalation of micro-particulates generated by static.

C. Body Protection[7][8]
  • Suit: Tyvek® lab coat or sleeve covers (impervious to dust) are superior to cotton. Cotton absorbs nitro-compounds and holds them against the skin.

PPE Decision Logic

PPE_SelectionStartStart: Assess StateStateMaterial State?Start->StateSolidSolid / PowderState->SolidSolutionSolution / LiquidState->SolutionSolidPPEREQUIRED:1. Fume Hood2. Double Glove (Laminate+Nitrile)3. Tyvek Sleeves4. Anti-Static GunSolid->SolidPPESolPPEREQUIRED:1. Fume Hood2. Double Nitrile (min 5 mil)3. Lab CoatSolution->SolPPEcaptionFigure 1: PPE Selection Logic based on Physical State

Operational Protocol: Zero-Loss Handling

This protocol ensures safety while maximizing the recovery of the

Phase 1: Preparation
  • Static Control: Place an ionizing fan or use an anti-static gun inside the fume hood. 2-Nitro-p-anisidine powder is often static-charged; "flying" powder is an inhalation risk and a financial loss.

  • Surface Prep: Line the hood work surface with a plastic-backed absorbent pad (absorbent side up) to capture any micro-spills.

Phase 2: Weighing & Transfer
  • Tare: Place the receiving vessel (volumetric flask) on the balance.

  • Transfer: Use a glass spatula (plastic may induce static).

  • The "Wash-Down": Do not try to tap the last grain of powder off the spatula. Instead, rinse the spatula into the receiving flask with the reaction solvent. This ensures 100% isotope recovery and eliminates dust.

Phase 3: Decontamination
  • Wipe Test: Nitro-anisidines are typically yellow/orange. Wipe the balance area with an ethanol-soaked Kimwipe. Any yellow residue indicates contamination.

  • Glove Removal: Adhere to "Beak Method" removal. Do not snap gloves.

Workflow Diagram

Handling_WorkflowStep11. Static Neutralization(Ionizer in Hood)Step22. Weighing(Glass Spatula)Step1->Step2Step33. Solvent Wash-Down(Zero Dust Generation)Step2->Step3Step44. Seal & SolubilizeStep3->Step4Step55. Colorimetric Wipe TestStep4->Step5captionFigure 2: Zero-Loss, High-Safety Handling Workflow

Emergency & Disposal

Medical Surveillance (Cyanosis Check)

If exposure is suspected, check the fingernail beds and lips. Blue discoloration indicates Methemoglobinemia.

  • Immediate Action: Remove victim from area, administer oxygen if trained, and transport to ER. Mention "Nitroaniline exposure" to medics (Antidote: Methylene Blue).

Disposal of N Waste
  • Segregation: While

    
    N is stable (non-radioactive), do not mix with general organic waste if your facility has an isotope recovery program.
    
  • Standard Disposal: If no recovery program exists, dispose of as Hazardous Chemical Waste: Toxic, Carcinogenic .

  • Labeling: Clearly mark waste containers: "Contains 2-Nitro-p-anisidine. High Dermal Toxicity. Carcinogen."

Technical Data Summary

PropertyValueRelevance to Safety
Physical State Yellow/Orange Crystalline SolidVisual indicator of contamination.
Melting Point ~140°CStable solid at room temp, but dust is the issue.
Solubility Soluble in Alcohol, DMSO, AcetoneUse these solvents for decontamination.
Glove Breakthrough Nitrile (4 mil): < 15 mins (Splash only)Reason for double gloving.
Glove Breakthrough Laminate (Silver Shield): > 480 minsRequired for prolonged handling.

References

  • PubChem. (n.d.). 2-Methoxy-4-nitroaniline (Compound).[2][5][6][7] National Library of Medicine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: 2-methoxy-4-nitroaniline.[5][6][7] Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: p-Anisidine.[3] (General class data for anisidines). Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Nitro-p-anisidine-15N
Reactant of Route 2
Reactant of Route 2
2-Nitro-p-anisidine-15N

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.